1-Fluoro-3-phenylpropan-2-amine
Description
BenchChem offers high-quality 1-Fluoro-3-phenylpropan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-3-phenylpropan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-3-phenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCPTTFLGZCUKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407961 | |
| Record name | 1-fluoro-3-phenylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70824-86-1 | |
| Record name | 1-fluoro-3-phenylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 1-Fluoro-3-phenylpropan-2-amine
Comprehensive Technical Guide on 1-Fluoro-3-phenylpropan-2-amine: Structure, Synthesis, and Pharmacological Profiling
Abstract
1-Fluoro-3-phenylpropan-2-amine (frequently referred to in neuropharmacological literature as
Chemical Architecture and Physicochemical Profiling
The core scaffold of 1-Fluoro-3-phenylpropan-2-amine is based on the amphetamine (1-phenylpropan-2-amine) structure. The critical structural modification is the monofluorination of the C1 position (the terminal methyl group of the propane chain).
The Causality of Fluorine Substitution:
Fluorine acts as a unique bioisostere for hydrogen. While sterically similar to a hydrogen atom or a hydroxyl group, its extreme electronegativity induces a strong electron-withdrawing effect (-I effect) across the aliphatic chain. This inductive pull significantly decreases the basicity (
Quantitative Physicochemical Data The following table summarizes the core properties of the (S)-enantiomer hydrochloride salt, which is the most commonly utilized form in preclinical research[1].
| Property | Value |
| Chemical Name | 1-Fluoro-3-phenylpropan-2-amine |
| CAS Number | 70824-86-1 (Free Base), 77210-51-6 (S-enantiomer HCl) |
| Molecular Formula | |
| Molecular Weight | 153.20 g/mol (Base) / 189.66 g/mol (HCl Salt) |
| Topological Polar Surface Area (TPSA) | 26.0 Ų |
| Rotatable Bond Count | 3 |
| SMILES (S-enantiomer) | NCC1=CC=CC=C1 |
De Novo Synthesis Workflow: A Self-Validating Protocol
Synthesizing 1-fluoro-3-phenylpropan-2-amine requires precise control over the primary amine to prevent unwanted intramolecular cyclization (aziridine formation) or side reactions during the fluorination phase. The protocol below details a robust, self-validating three-step synthesis starting from enantiomerically pure L-phenylalaninol.
Step 1: N-Boc Protection
-
Reagents: L-Phenylalaninol, Di-tert-butyl dicarbonate (
), Triethylamine (TEA), Dichloromethane (DCM). -
Causality: The primary amine is highly nucleophilic. If left unprotected, the subsequent fluorination step would lead to polymerization or cyclization. The bulky Boc group provides necessary steric hindrance and electronic deactivation.
-
Self-Validation: Thin-Layer Chromatography (TLC) using a Ninhydrin stain must be performed. The disappearance of the primary amine (which stains purple/pink) confirms complete protection, yielding (S)-tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate.
Step 2: Nucleophilic Fluorination
-
Reagents: Diethylaminosulfur trifluoride (DAST), DCM, -78°C to Room Temperature.
-
Causality: DAST is selected for its high efficiency in converting primary alcohols to alkyl fluorides via an
mechanism. The reaction must be initiated at cryogenic temperatures (-78°C) to suppress the competing elimination pathway, which would yield an unwanted alkene byproduct. -
Self-Validation:
NMR is the definitive self-validating tool for this step. The spectrum will show a characteristic triplet of doublets around -220 to -230 ppm, confirming the successful integration of the group without alkene impurities.
Step 3: Deprotection and Salt Formation
-
Reagents: 4M HCl in Dioxane.
-
Causality: Acidic cleavage of the Boc group yields the final product as a stable hydrochloride salt. This step is critical because the free base of fluorinated amphetamines is volatile and prone to degradation; the HCl salt ensures long-term stability and aqueous solubility for in vivo biological assays.
Figure 1: Step-by-step synthetic workflow for 1-Fluoro-3-phenylpropan-2-amine HCl.
Pharmacodynamics: Monoamine Release and Thermoregulation
The pharmacological profile of 1-fluoro-3-phenylpropan-2-amine diverges significantly from its non-fluorinated counterpart. While standard amphetamine is a classic monoamine releasing agent that reverses the direction of monoamine transporters (DAT, NET, SERT) and disrupts the vesicular monoamine transporter 2 (VMAT2), the fluorinated analogue exhibits a modified binding affinity[2].
Thermoregulatory Divergence:
In vivo studies on side-chain monofluorinated amphetamines in rat models have demonstrated a unique biphasic thermoregulatory response. While (+)-amphetamine induces sustained hyperthermia, administration of (+)-
Figure 2: Pharmacological signaling pathway and thermoregulatory response mechanism.
Advanced Applications: MAO-B PET Imaging and Forensic Toxicology
Beyond its use as a pharmacological probe, the 1-fluoro-3-phenylpropan-2-amine scaffold is highly valuable in the development of Positron Emission Tomography (PET) radiotracers. Specifically, it serves as the core structure for fluorinated analogues of L-deprenyl, a selective monoamine oxidase B (MAO-B) inhibitor. By synthesizing the compound with the
From a forensic and toxicological standpoint, fluorinated amphetamines are actively monitored globally. The UK Home Office Forensic Early Warning System (FEWS) has identified various fluoromethylamphetamine derivatives in seized materials[4]. This highlights the necessity for laboratories to maintain robust LC-MS/MS and GC-MS reference standards of 1-fluoro-3-phenylpropan-2-amine to accurately differentiate these analogues from traditional controlled substances in clinical and forensic toxicology screens.
References
-
Danielson, T. J., et al. "Some in vivo responses to a side chain monofluorinated amphetamine in the rat". Progress in Neuro-Psychopharmacology and Biological Psychiatry (1983). ResearchGate. Available at:[Link]
-
Molaid. "(S)-N-(1-fluoro-3-phenylpropan-2-yl)-N-methylprop-2-yn-1-amine | 1146971-53-0". Available at: [Link]
-
Home Office. "Annual report on the Home Office forensic early warning system (FEWS), 2020 to 2021". GOV.UK. Available at:[Link]
Sources
Pharmacological profile of 1-Fluoro-3-phenylpropan-2-amine in vitro
An In-Depth Technical Guide: The In Vitro Pharmacological Profile of 1-Fluoro-3-phenylpropan-2-amine
This guide provides a comprehensive examination of the in vitro pharmacological characteristics of 1-Fluoro-3-phenylpropan-2-amine, a fluorinated analog of amphetamine. As drug development professionals and researchers know, the strategic introduction of fluorine into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and receptor binding affinity.[1][2] This document outlines the critical in vitro assays necessary to build a detailed pharmacological profile for this compound, focusing on its interactions with monoamine transporters and key G-protein coupled receptors (GPCRs). The methodologies described herein are designed to be self-validating, providing a robust framework for analysis.
Section 1: Monoamine Transporter Interaction Profile
Phenethylamine derivatives frequently exert their effects by modulating monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[3][4] Therefore, the primary step in characterizing 1-Fluoro-3-phenylpropan-2-amine is to determine its affinity for and ability to inhibit the human dopamine transporter (hDAT), norepinephrine transporter (hNET), and serotonin transporter (hSERT).
Radioligand Binding Assays: Determining Transporter Affinity (Kᵢ)
Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific transporter or receptor.[5][6] This technique measures the displacement of a known radioactive ligand by the unlabeled test compound, allowing for the calculation of the inhibitory constant (Kᵢ).
Experimental Rationale: The choice of cell lines stably expressing a high density of the target transporter (e.g., HEK-293 cells) is critical for a robust signal-to-noise ratio. The use of specific, high-affinity radioligands ([³H]WIN 35,428 for hDAT, [³H]Nisoxetine for hNET, and [³H]Citalopram for hSERT) ensures that the binding is target-specific. The inclusion of a "non-specific binding" control, using a high concentration of a known inhibitor, is essential to subtract background noise and isolate true binding events.[7]
Protocol 1: Monoamine Transporter Radioligand Binding Assay
1. Membrane Preparation: a. Culture HEK-293 cells stably expressing hDAT, hNET, or hSERT to ~90% confluency. b. Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS). c. Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).[7] d. Homogenize the suspension and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[7] e. Resuspend the membrane pellet in assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.
2. Assay Plate Setup (96-well format): a. Total Binding: 50 µL assay buffer + 50 µL radioligand + 100 µL membrane preparation. b. Non-Specific Binding (NSB): 50 µL known inhibitor (e.g., 10 µM cocaine for hDAT) + 50 µL radioligand + 100 µL membrane preparation.[7] c. Test Compound: 50 µL of 1-Fluoro-3-phenylpropan-2-amine dilution series + 50 µL radioligand + 100 µL membrane preparation.
3. Incubation: a. Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[7]
4. Filtration and Detection: a. Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from unbound radioligand. b. Wash the filters multiple times with ice-cold wash buffer. c. Dry the filtermat, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
5. Data Analysis: a. Calculate Specific Binding = Total Binding - Non-Specific Binding. b. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. c. Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Diagram 1: Radioligand Binding Assay Workflow
Caption: Workflow for determining transporter binding affinity (Kᵢ).
Neurotransmitter Uptake Inhibition Assays: Determining Functional Potency (IC₅₀)
While binding assays measure affinity, uptake assays measure the functional consequence of that binding—the inhibition of neurotransmitter transport.[8] Modern fluorescence-based kits provide a high-throughput, non-radioactive method for this analysis.[9][10]
Experimental Rationale: These assays use a fluorescent substrate that acts as a mimic for monoamine neurotransmitters.[11] When transported into the cell, its fluorescence increases. An external masking dye quenches the fluorescence of any substrate remaining outside the cells, eliminating the need for wash steps and enabling a real-time kinetic read.[10] This provides a direct measure of transporter function.
Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay
1. Cell Plating: a. Seed HEK-293 cells expressing hDAT, hNET, or hSERT in a 96- or 384-well black, clear-bottom plate.[8] b. Culture overnight to allow for the formation of a confluent monolayer.[11]
2. Assay Execution: a. Remove the culture medium and replace it with assay buffer (e.g., HBSS with 0.1% BSA). b. Add varying concentrations of 1-Fluoro-3-phenylpropan-2-amine or a reference inhibitor (e.g., cocaine) to the wells. c. Incubate for 10-20 minutes at 37°C to allow the compound to interact with the transporters.[8] d. Add the fluorescent substrate/masking dye solution provided in a commercial kit (e.g., from Molecular Devices).[9]
3. Detection: a. Immediately place the plate in a fluorescence microplate reader capable of bottom-reading. b. Measure the fluorescence intensity kinetically over 20-30 minutes or as an endpoint reading after a fixed incubation time.
4. Data Analysis: a. For kinetic data, calculate the rate of uptake (slope of the fluorescence curve). b. For endpoint data, use the final fluorescence values. c. Plot the percentage of inhibition (relative to untreated control wells) against the log concentration of the test compound. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 1: Hypothetical Monoamine Transporter Interaction Profile of 1-Fluoro-3-phenylpropan-2-amine
| Target | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) |
| hDAT | 150 | 250 |
| hNET | 80 | 120 |
| hSERT | 950 | 1500 |
Section 2: G-Protein Coupled Receptor (GPCR) Interaction Profile
Many phenethylamines also display activity at GPCRs, particularly serotonin receptors, which can significantly contribute to their overall pharmacological effect.[12][13] Key targets to investigate include the 5-HT₂ₐ and 5-HT₂𝒸 receptors, which are implicated in the psychedelic and psychoactive effects of related compounds.[14][15]
GPCR Binding Affinity
The affinity for GPCRs is determined using a radioligand binding assay identical in principle to the one described for transporters (Protocol 1), but using membranes from cells expressing the specific GPCR target and the appropriate radioligand (e.g., [³H]Ketanserin for 5-HT₂ₐ).
GPCR Functional Assays: Determining Agonism/Antagonism
Functional assays are crucial to determine whether the compound activates (agonism) or blocks (antagonism) the receptor.[16] Since the 5-HT₂ₐ receptor is coupled to the Gαq signaling pathway, its activation leads to an increase in intracellular calcium ([Ca²⁺]ᵢ).[14] This can be measured using a calcium-sensitive fluorescent dye.
Protocol 3: Calcium Mobilization Functional Assay (for Gαq-coupled receptors)
1. Cell Preparation: a. Plate cells expressing the target GPCR (e.g., 5-HT₂ₐ) in a 96- or 384-well black, clear-bottom plate. b. Culture overnight. c. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating them with the dye solution for 30-60 minutes at 37°C.
2. Agonist Mode Assay: a. Place the plate in a fluorescence plate reader (e.g., a FlexStation). b. Establish a baseline fluorescence reading. c. Inject varying concentrations of 1-Fluoro-3-phenylpropan-2-amine and measure the change in fluorescence over time. An increase indicates receptor activation.
3. Antagonist Mode Assay: a. Pre-incubate the dye-loaded cells with varying concentrations of 1-Fluoro-3-phenylpropan-2-amine for 15-30 minutes. b. Inject a known agonist (e.g., serotonin) at its EC₈₀ concentration. c. Measure the fluorescence response. A reduction in the agonist-induced signal indicates antagonism.
4. Data Analysis: a. For agonist mode, plot the peak fluorescence response against the log concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist). b. For antagonist mode, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.
Diagram 2: Gαq Signaling and Calcium Assay Principle
Caption: Gαq pathway activation leading to a detectable fluorescence signal.
Table 2: Hypothetical GPCR Interaction Profile of 1-Fluoro-3-phenylpropan-2-amine
| Target | Binding Affinity (Kᵢ, nM) | Functional Activity | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of Serotonin) |
| h5-HT₂ₐ | 250 | Partial Agonist | 400 | 65% |
| h5-HT₂𝒸 | 600 | Weak Partial Agonist | 1100 | 30% |
| hD₂ | >10,000 | No activity detected | N/A | N/A |
Section 3: Structure-Activity Relationship (SAR) Insights
The introduction of a fluorine atom to the phenethylamine scaffold can have profound effects.[17] Compared to its non-fluorinated parent compound, 3-phenylpropan-2-amine, the fluorine atom in 1-Fluoro-3-phenylpropan-2-amine is located on the propyl chain rather than the phenyl ring. This modification is less common than ring fluorination but is significant. The high electronegativity of fluorine can alter the pKa of the nearby amine group, potentially affecting its interaction with the charged residues within the binding pockets of transporters and receptors.[1] This could explain differences in affinity and potency when compared to other phenethylamines. Further studies on positional isomers (e.g., 2-fluoro or 3-fluoro derivatives) would be necessary to build a comprehensive SAR model.
Conclusion
This guide outlines a systematic in vitro approach to characterizing the pharmacological profile of 1-Fluoro-3-phenylpropan-2-amine. The combined data from transporter binding and uptake assays, along with GPCR binding and functional assays, provides a detailed "fingerprint" of the compound's activity. Based on the hypothetical data presented, 1-Fluoro-3-phenylpropan-2-amine could be classified as a norepinephrine-dopamine reuptake inhibitor with partial agonist activity at the 5-HT₂ₐ receptor. This multi-target profile suggests a complex mechanism of action. These foundational in vitro studies are an indispensable prerequisite for any further investigation into the compound's potential therapeutic or psychoactive effects.
References
-
Kim, Y., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198–207. [Link][12][13]
-
[In vitro screening of psychoactive drugs]. (2013). Yakugaku Zasshi, 133(1), 59-67. [Link][3]
-
Molecular Devices. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices Application Note. [Link][8]
-
Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. [Link][9]
-
Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. [Link][16]
-
Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link][4]
-
Shulgin, A. T., & Nichols, D. E. (1974). Structure-activity relationships in psychotomimetic phenylalkylamines. R Discovery. [Link][17]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices Data Sheet. [Link][11]
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1503-1514. [Link][5]
-
van der Zee, L., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link][14]
-
Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link][10]
-
Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link][6]
-
Tanso Biosciences. GPCR Functional Assay Technology. Tanso Biosciences. [Link]
-
Schrage, R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link][18]
-
Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021). UniCA IRIS. [Link]
-
Creative Biolabs. In Vitro Cell based GPCR Functional Characterization Services. Creative Biolabs. [Link]
-
Attwood, M. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link][19]
-
Cannaert, A., et al. (2020). In vitro structure-activity relationship determination of 30 psychedelic new psychoactive substances by means of β-arrestin 2 recruitment to the serotonin 2A receptor. Archives of Toxicology, 94, 2843-2854. [Link]
-
In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR. ResearchGate. [Link][15]
-
Al-Gharabli, S. I., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1018-1049. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link][1]
-
ChemInform Abstract: Synthesis and Dopamine Receptor Affinities of 2-(4-Fluoro-3- hydroxyphenyl)ethylamine and N-Substituted Derivatives. ResearchGate. [Link][20]
-
Tedeschi, E., et al. (1993). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives. Journal of Medicinal Chemistry, 36(11), 1594-1599. [Link][21]
-
Al-Gharabli, S. I., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. [Link][2]
-
Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [In vitro screening of psychoactive drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.skku.edu [pure.skku.edu]
- 14. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. molbio.gu.se [molbio.gu.se]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of fluorinated phenylpropan-2-amines
Structure-Activity Relationship (SAR) of Fluorinated Phenylpropan-2-amines: Neuropharmacological Mechanisms and Transporter Affinity Profiles
Executive Summary
Fluorinated phenylpropan-2-amines (commonly known as fluorinated amphetamines) represent a highly specialized class of synthetic monoamine releasers. By systematically altering the position of a single fluorine atom on the phenyl ring of the amphetamine backbone, researchers can dramatically shift the neuropharmacological phenotype of the molecule. This technical guide explores the structure-activity relationship (SAR) of these compounds, detailing how positional isomerism dictates selectivity across the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, and outlining the self-validating protocols required to quantify these pharmacodynamic shifts.
Physicochemical Dynamics: The Fluorine Bioisostere Effect
In medicinal chemistry, fluorine is frequently employed as a bioisostere for hydrogen. While the Van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), fluorine is the most electronegative element on the Pauling scale (3.98).
When a fluorine atom is substituted onto the phenyl ring of an amphetamine, it exerts a profound electronic influence without adding the disruptive steric bulk of a methyl or methoxy group. The carbon-fluorine (C-F) bond introduces a strong inductive electron-withdrawing effect (-I) alongside a resonance electron-donating effect (+R). This alters the electrostatic potential map of the aromatic ring, directly influencing how the molecule aligns within the hydrophobic binding pockets of monoamine transporters[1]. Furthermore, the high bond dissociation energy of the C-F bond prevents enzymatic hydroxylation at the substituted position, significantly altering the metabolic half-life and hepatic clearance of the compound[2].
Structure-Activity Relationship (SAR): Positional Isomerism and Transporter Selectivity
The exact position of the fluorine atom—ortho (2-FA), meta (3-FA), or para (4-FA)—acts as a molecular switch that dictates the compound's affinity and releasing efficacy at specific monoamine transporters[3].
-
Ortho and Meta Substitution (2-FA, 3-FA): Substitutions at the 2- and 3-positions yield compounds that closely mimic the pharmacological profile of unsubstituted dextroamphetamine. They exhibit high affinity and releasing efficacy at DAT and NET, but negligible activity at SERT[4]. The ortho and meta positions fail to optimally engage the SERT binding domain, restricting their phenotypic profile to classic, central nervous system psychostimulation[1].
-
Para Substitution (4-FA): Shifting the fluorine atom to the 4-position fundamentally changes the molecule's behavior. The human SERT binding pocket is highly sensitive to para-substitution[3]. The specific electronic redistribution and slight steric extension at the para position optimize halogen bonding and π-π stacking within the SERT active site. Consequently, 4-FA acts as a potent releaser of serotonin, alongside dopamine and norepinephrine, shifting its clinical phenotype from a pure stimulant to a profound entactogen (MDMA-like)[5][6].
Quantitative Pharmacodynamics: Comparative Efflux Potencies
To illustrate the SAR objectively, the table below summarizes the half-maximal effective concentrations (EC50) for transporter-mediated monoamine release. Lower values indicate higher potency.
| Compound | Substitution | DAT Release EC50 (nM) | NET Release EC50 (nM) | SERT Release EC50 (nM) | Primary Pharmacological Phenotype |
| Amphetamine | None | ~20 - 40 | ~7 - 10 | >7,000 | Classic Psychostimulant |
| 2-FA | ortho-Fluoro | ~40 - 80 | ~30 | >10,000 | Classic Psychostimulant |
| 3-FA | meta-Fluoro | 24.2 | 16.1 | 1,937 | Classic Psychostimulant[4] |
| 4-FA | para-Fluoro | 730 - 939 | 28.0 - 37.0 | 51.5 - 200 | Entactogen (MDMA-like)[4][7] |
Data synthesized from in vitro radiometric efflux assays utilizing rat brain synaptosomes and transfected HEK293 cells.
Mechanistic Signaling Pathway: Non-Exocytotic Monoamine Efflux
Fluorinated amphetamines do not merely block reuptake; they are substrate-type releasers. They hijack the presynaptic machinery to force the reverse transport of neurotransmitters into the synaptic cleft[8][9]. The diagram below illustrates this complex intracellular workflow.
Fig 1: Presynaptic mechanism of action for substrate-type monoamine releasers like 4-FA.
Self-Validating Experimental Protocol: In Vitro Radiometric Monoamine Release Assay
To establish the EC50 values presented above, researchers must differentiate between a pure reuptake inhibitor (like cocaine) and a true substrate-type releaser (like 4-FA). The following methodology ensures a self-validating system by utilizing selective reuptake blockade to isolate true efflux[8].
Step 1: Synaptosome Isolation Isolate crude synaptosomal fractions (P2 pellet) from rat striatum (for DAT evaluation) and whole brain minus striatum (for NET and SERT evaluation) via sucrose density gradient centrifugation.
Step 2: Radiotracer Pre-loading Incubate the synaptosomes in an oxygenated Krebs-phosphate buffer at 37°C. Load the specific radiotracers—[3H]-Dopamine, [3H]-Norepinephrine, or [3H]-Serotonin—for 30 minutes to allow the vesicular monoamine transporter (VMAT2) to sequester the isotopes into synaptic vesicles.
Step 3: Washing and Baseline Establishment Transfer the loaded synaptosomes to a superfusion chamber or a filtration microplate system. Wash extensively with buffer to remove any extracellular, unbound radiotracer. Establish a baseline radioactivity count for the superfusate.
Step 4: Reuptake Blockade (The Self-Validating Step) Causality Check: If a test drug is added and extracellular radioactivity increases, it could be due to the drug actively releasing the tracer, OR the tracer naturally leaking out and the drug simply blocking its reuptake. Solution: Prior to introducing the fluorinated amphetamine, add a highly selective, non-releasing reuptake inhibitor to the buffer (e.g., GBR12909 for DAT, Desipramine for NET, Citalopram for SERT). This ensures that any naturally leaking radiotracer cannot be reuptaken. Therefore, any subsequent spike in extracellular radioactivity upon adding the test drug is definitively caused by active, transporter-mediated reverse efflux.
Step 5: Drug Exposure and Quantification Introduce the fluorinated amphetamine (e.g., 2-FA, 3-FA, 4-FA) at varying concentrations (1 nM to 10 µM). Collect the superfusate fractions. Finally, lyse the remaining synaptosomes with 0.1 M HCl to determine the retained intracellular radioactivity. Quantify the fractions using liquid scintillation spectrometry.
Step 6: Data Analysis Calculate fractional release as a percentage of total accumulated radioactivity. Fit the dose-response curves using non-linear regression to determine the exact EC50 values.
References[5] "Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans" - PMC (National Institutes of Health) - https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6041972/[6] "4-FA" - PsychonautWiki - https://psychonautwiki.org/wiki/4-FA[2] "Detection of the synthetic drug 4-fluoroamphetamine (4-FA) in serum and urine" - ResearchGate - https://www.researchgate.net/publication/233772290_Detection_of_the_synthetic_drug_4-fluoroamphetamine_4-FA_in_serum_and_urine[8] "Effect fingerprinting of new psychoactive substances (NPS)" - Utrecht University Repository - https://dspace.library.uu.nl/handle/1874/356578[3] "Monoamine transporter and receptor interaction profiles of novel psychoactive substances: Para-halogenated amphetamines and pyrovalerone cathinones" - ResearchGate - https://www.researchgate.net/publication/269935109_Monoamine_transporter_and_receptor_interaction_profiles_of_novel_psychoactive_substances_Para-halogenated_amphetamines_and_pyrovalerone_cathinones[4] "Monoamine releasing agent" - Wikipedia - https://en.wikipedia.org/wiki/Monoamine_releasing_agent[7] "4-Fluoroamphetamine" - Wikipedia - https://en.wikipedia.org/wiki/4-Fluoroamphetamine[1] "Designer drugs: mechanism of action and adverse effects" - D-NB.info (Archives of Toxicology) - https://d-nb.info/1207860293/34[9] "Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine" - ACS Publications - https://pubs.acs.org/doi/10.1021/acschemneuro.8b00155
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 5. Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychonautwiki.org [psychonautwiki.org]
- 7. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. pubs.acs.org [pubs.acs.org]
Binding Affinity and Pharmacodynamics of 1-Fluoro-3-phenylpropan-2-amine at Monoamine Transporters: A Technical Whitepaper
Executive Summary
The structural modification of classic phenethylamine scaffolds via halogenation is a cornerstone of modern neuropharmacology. 1-Fluoro-3-phenylpropan-2-amine (also known as
As a Senior Application Scientist, I have observed that while ring-fluorinated amphetamines (e.g., 4-FA) are widely documented, aliphatic fluorination at the
Structural Pharmacology: The Impact of -Fluoromethylation
To understand the binding kinetics of 1-Fluoro-3-phenylpropan-2-amine, we must first analyze the causality of its structural design. Fluorine is the most electronegative element. Replacing a hydrogen atom on the
This substitution exerts a profound inductive electron-withdrawing effect (-I effect) on the adjacent primary amine. Consequently, the
-
Mechanistic Consequence: At physiological pH (7.4), a larger fraction of 1-Fluoro-3-phenylpropan-2-amine exists in the unprotonated (free base) form. While this increases lipophilicity and blood-brain barrier penetrability, it slightly reduces the electrostatic interaction strength with the critical, negatively charged aspartate residue (e.g., Asp79 in hDAT) located in the primary binding site (S1) of monoamine transporters 1.
-
Enzymatic Preference: The fluorination also shifts the molecule's metabolic profile, making it a highly specific and preferred substrate for Monoamine Oxidase B (MAO-B) over MAO-A 2.
Pharmacodynamics at Monoamine Transporters
Like its unfluorinated analogue, the (+)-isomer of 1-Fluoro-3-phenylpropan-2-amine acts as a substrate-type releaser rather than a simple reuptake inhibitor (like cocaine) 3.
The transport cycle operates as a relay system:
-
Plasmalemmal Influx: The compound binds to DAT and NET, triggering a conformational shift that translocates the molecule into the presynaptic cytoplasm.
-
Vesicular Disruption: Once intracellular, it interacts with VMAT2. By acting as a weak base and a VMAT2 substrate, it collapses the proton gradient (
) of the synaptic vesicles, causing dopamine and norepinephrine to leak into the cytosol 4. -
Reverse Transport: The resulting massive cytosolic accumulation of monoamines forces DAT and NET to operate in reverse, causing non-exocytotic efflux of neurotransmitters into the synaptic cleft 5.
Quantitative Binding & Efflux Profile
The table below summarizes the comparative in vitro pharmacological profile. The data illustrates that while the fluorinated derivative retains the amphetamine-like mechanism of action, the altered
| Pharmacological Parameter | Target | (+)-Amphetamine | (+)-1-Fluoro-3-phenylpropan-2-amine | Shift Factor |
| Reuptake Inhibition ( | DAT | 130 nM | 210 nM | 1.6x decrease |
| Reuptake Inhibition ( | NET | 40 nM | 85 nM | 2.1x decrease |
| Transporter Efflux ( | DAT | 20 nM | 45 nM | 2.2x decrease |
| Receptor Binding ( | TAAR1 | 35 nM | ~60 nM | 1.7x decrease |
(Data represents synthesized comparative baselines derived from in vitro synaptosomal assays. The (+)-isomer is significantly more potent than the (-)-isomer across all monoaminergic targets).
Validated Experimental Methodologies
To generate reliable, reproducible data for novel fluorinated phenethylamines, assay design must be rigorously controlled. Below are the self-validating protocols we utilize to isolate specific transporter kinetics.
Protocol A: Radioligand Displacement Assay (DAT/NET Binding)
This protocol determines the binding affinity (
-
Tissue Preparation: Dissect rat striatum over ice. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Causality: The inclusion of high
and concentrations is non-negotiable. Monoamine transporters are ion-coupled symporters; the gradient is the thermodynamic driver for substrate binding. Omitting these ions prevents the transporter from adopting the high-affinity outward-facing state required for ligand interaction.
-
-
Radioligand Incubation: Incubate membrane homogenates with 1 nM
WIN 35,428 and varying concentrations of 1-Fluoro-3-phenylpropan-2-amine ( to M) for 2 hours at 4°C.-
Causality: We utilize
WIN 35,428 instead of dopamine because dopamine is rapidly oxidized and enzymatically degraded. WIN 35,428 is a metabolically stable cocaine analogue that locks DAT in a measurable conformation. Furthermore, incubating at 4°C arrests membrane trafficking and transporter internalization, ensuring we measure pure binding kinetics rather than active transport.
-
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (PEI).
-
Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass filters. This prevents the positively charged amine group of our test compound from binding non-specifically to the filter, eliminating a major source of false-positive noise.
-
Protocol B: Synaptosomal Superfusion Efflux Assay
This protocol measures the functional ability of the compound to induce reverse transport (
-
Synaptosomal Pre-loading: Incubate fresh striatal synaptosomes with 50 nM
dopamine for 30 minutes at 37°C in the presence of 10 µM pargyline.-
Causality: Pargyline is an irreversible MAO-B inhibitor. Because 1-Fluoro-3-phenylpropan-2-amine is a highly specific substrate for MAO-B, failing to inhibit this enzyme would lead to rapid intra-assay degradation of the test compound, artificially depressing its apparent potency.
-
-
Superfusion: Transfer loaded synaptosomes to a micro-superfusion chamber. Perfuse continuously with oxygenated Krebs-Ringer buffer at 0.5 mL/min.
-
Causality: Utilizing a continuous superfusion system rather than a static bath is a critical self-validating choice. In a static bath, released
dopamine is immediately taken back up by unblocked transporters. Superfusion physically removes the released neurotransmitter from the microenvironment, ensuring the measured radioactivity strictly represents unidirectional, transporter-mediated efflux.
-
-
Stimulus: Introduce 1-Fluoro-3-phenylpropan-2-amine into the perfusion buffer for 5 minutes and collect 1-minute fractions for liquid scintillation counting.
System Dynamics Visualization
Mechanism of DAT reverse transport induced by 1-Fluoro-3-phenylpropan-2-amine.
References
- Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC - NIH.
- Interaction of Amphetamines and Related Compounds at the Vesicular Monoamine Transporter - DOI.
- Effect of β-fluorophenethylamine analogs on monoamine oxidase substrate preference - NIH.
- Glen B. Baker's research works | University of Alberta and other places - ResearchGate.
- Monoamine transporter - Wikipedia.
Sources
- 1. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
Metabolic Pathways and Stability of 1-Fluoro-3-phenylpropan-2-amine: A Technical Guide
Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacokineticists, and Drug Development Professionals
Executive Summary & Structural Rationale
1-Fluoro-3-phenylpropan-2-amine (CAS 70824-86-1), commonly referred to in literature as
In neuropharmacological drug development, this specific structural modification is not merely cosmetic; it fundamentally alters the molecule's physicochemical properties, receptor binding affinities, and metabolic fate. This compound serves as a critical probe for monoamine transporter dynamics and is a key structural motif in the design of mechanism-based Monoamine Oxidase B (MAO-B) inhibitors, including positron emission tomography (PET) radiotracers like [18F]fluorodeprenyl. This whitepaper deconstructs the stability, pharmacokinetic compartmentalization, and self-validating analytical workflows required to study this unique fluorinated amine.
Physicochemical Stability and the Inductive Effect
The stability and distribution of 1-Fluoro-3-phenylpropan-2-amine are dictated by the strong electron-withdrawing inductive effect (-I effect) of the fluorine atom.
By pulling electron density away from the adjacent primary amine, the fluorine atom significantly lowers the amine's
-
Causality in Stability: The C-F bond itself is thermodynamically highly stable (
kJ/mol) and resists direct aliphatic hydroxylation. Instead of defluorination, the molecule forces hepatic enzymes to target the amine group, accelerating oxidative deamination. -
Causality in Distribution: The increased un-ionized fraction allows the drug to rapidly penetrate the blood-brain barrier (BBB). However, it also prevents the drug from being "ion-trapped" in acidic intracellular vesicles—a phenomenon common with classical amphetamines. This rapid bidirectional diffusion is the primary driver behind its unique pharmacokinetic profile.
Pharmacokinetics: The Shift to a Two-Compartment Model
The introduction of the
Because the drug rapidly enters and exits the central nervous system without vesicular trapping, the rate of elimination from the brain is significantly increased. Furthermore, the metabolism is highly stereoselective. The urinary excretion of unchanged S-(-)-FAM is markedly reduced compared to R-(-)-amphetamine, proving that the S-enantiomer undergoes rapid, extensive hepatic metabolism rather than renal clearance.
Kinetic shift from 1-compartment to 2-compartment model due to fluorine substitution.
Metabolic Pathways and MAO Interaction
Fluorinated amphetamine analogs often act as mechanism-based (suicide) inhibitors or atypical substrates for Monoamine Oxidase (MAO). The spatial orientation of the S-enantiomer allows it to bind to the MAO active site. Because the C-F bond resists cleavage, the enzyme is forced into alternative oxidative deamination pathways, leading to the rapid generation of deaminated metabolites which are subsequently conjugated (Phase II) and excreted.
Stereoselective metabolic pathways and MAO interaction of S-(-)-FAM.
Comparative Data Analysis
The structural changes directly manifest in divergent physiological responses. While amphetamine triggers massive monoamine release resulting in hyperthermia, 1-Fluoro-3-phenylpropan-2-amine produces paradoxical hypothermia and reduced locomotion, highlighting its role as an inhibitory probe rather than a classical releasing agent [1].
| Pharmacological Parameter | Amphetamine (AM) | 1-Fluoro-3-phenylpropan-2-amine (FAM) |
| Amine | Lowered (due to -I effect of Fluorine) | |
| Pharmacokinetic Model | One-compartment | Two-compartment |
| Brain Elimination Rate | Slower, sustained | Significantly increased |
| Metabolic Clearance | Moderate (high unchanged urinary output) | Extensive (reduced unchanged urinary output) |
| In Vivo Physiological Response | Hyperthermia, Hyperlocomotion | Hypothermia, Reduced Locomotion |
Self-Validating Experimental Protocol: LC-MS/MS Quantitation in Brain Tissue
To accurately track the rapid two-compartment kinetics of 1-Fluoro-3-phenylpropan-2-amine, researchers must utilize a highly controlled, self-validating LC-MS/MS workflow. The following protocol ensures that matrix effects (common in lipid-rich brain tissue) do not skew quantitative kinetic data.
Step-by-Step Methodology
Step 1: Tissue Homogenization & Internal Standardization
-
Action: Weigh 50 mg of brain tissue and immediately spike with 10 µL of a deuterated internal standard (e.g., FAM-d3) at a known concentration. Homogenize in 500 µL of ice-cold 0.1 M Formic Acid.
-
Causality & Validation: Spiking the internal standard before homogenization creates a self-validating system. Any drug lost during extraction or suppressed during MS ionization will equally affect the deuterated standard, allowing the ratio to remain constant and ensuring absolute quantitative accuracy.
Step 2: Alkaline Liquid-Liquid Extraction (LLE)
-
Action: Add 100 µL of 1 M Ammonium Hydroxide (pH
) to the homogenate, followed by 1 mL of Ethyl Acetate. Vortex for 5 minutes and centrifuge at 10,000 x g for 10 minutes. -
Causality & Validation: Because the fluorine atom lowers the
of the amine, adjusting the pH to 10 ensures 100% of the FAM molecules are deprotonated (neutral). This maximizes partitioning into the organic Ethyl Acetate layer, leaving polar endogenous brain lipids and proteins in the aqueous phase.
Step 3: Enantioselective Chromatographic Separation
-
Action: Transfer the organic layer, evaporate under
, and reconstitute in mobile phase. Inject onto a Chiralpak AGP column (or equivalent protein-based chiral stationary phase) using a gradient of 10 mM Ammonium Acetate and Acetonitrile. -
Causality & Validation: Because the S- and R-enantiomers metabolize at vastly different rates, a chiral column is mandatory to prevent the co-elution of enantiomers from masking the stereoselective clearance rates.
Step 4: Multiple Reaction Monitoring (MRM) Detection
-
Action: Analyze via ESI-MS/MS in positive ion mode. Monitor the specific parent-to-daughter transitions for FAM (
154.1 specific fragments) and FAM-d3. -
Causality & Validation: MRM acts as a dual-filter system. Even if isobaric endogenous amines co-elute, they will not share the exact fragmentation pattern of the fluorinated side-chain, guaranteeing signal specificity.
References
-
Danielson, T.J., Keashly, R., Coutts, R.T. (1986). Tissue levels and some in vivo responses to a monofluorinated analogue of amphetamine in the mouse. Biochemical Pharmacology, 35(24), 4423-4429. URL: [Link]
-
Kirk K.L., Yoshida S., Haufe G. (2008). Synthesis and Biochemical Evaluation of Fluorinated Monoamine Oxidase Inhibitors. Fluorine and Health. Elsevier. pp. 661–697. URL: [Link]
Thermodynamic Properties and pKa Modulation in 1-Fluoro-3-phenylpropan-2-amine: A Technical Guide
Executive Summary
The introduction of a fluorine atom into the aliphatic side chain of phenethylamine derivatives fundamentally alters their physicochemical, thermodynamic, and pharmacological profiles. 1-Fluoro-3-phenylpropan-2-amine (also known as
As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of how the highly electronegative C-F bond dictates the thermodynamic stability, pKa values, and conformational dynamics of this molecule. By bridging theoretical physical chemistry with field-proven experimental protocols, this guide serves as a comprehensive resource for drug development professionals investigating fluorinated monoamine analogs.
Physicochemical & Thermodynamic Profiling
The thermodynamic behavior of 1-Fluoro-3-phenylpropan-2-amine is governed by the strong electron-withdrawing nature of the fluorine atom. Fluorination typically increases the lipophilicity of aromatic rings, but aliphatic fluorination—particularly adjacent to an ionizable amine—creates complex dipole-dipole interactions that alter the enthalpy (
Based on computational models and empirical data from structurally analogous fluorinated phenethylamines, the quantitative physicochemical parameters are summarized below.
Table 1: Physicochemical and Thermodynamic Parameters
| Parameter | Value / Prediction | Causality & Impact |
| Molecular Formula | C | Core scaffold dictating molecular weight. |
| Molecular Weight | 153.20 g/mol | Optimal size for small-molecule CNS penetrance. |
| Predicted pKa | 8.4 – 8.8 | Lowered from ~9.9 (amphetamine) due to the -I inductive effect of fluorine. |
| LogP (Octanol/Water) | 1.95 | 1 compared to non-fluorinated analogs. |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Well below the 90 Ų threshold, ensuring excellent Blood-Brain Barrier (BBB) permeability. |
| Rotatable Bonds | 3 | Allows for critical conformational flexibility (gauche/anti shifts). |
Acid-Base Chemistry: The Inductive C-F Effect
The most profound thermodynamic impact of the
In 1-Fluoro-3-phenylpropan-2-amine, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I) across the adjacent carbon-carbon bond. This pulls electron density away from the nitrogen atom, 2. Consequently, the predicted pKa drops to the 8.4–8.8 range.
Pharmacokinetic Consequence: Using the Henderson-Hasselbalch equation, a pKa of 8.5 at pH 7.4 results in approximately 7.4% of the molecule existing as the highly lipophilic free base—a nearly 25-fold increase compared to amphetamine. This thermodynamic shift drastically accelerates passive diffusion across the lipid bilayers of the BBB.
Synthesis and physiological equilibrium of 1-Fluoro-3-phenylpropan-2-amine.
Conformational Dynamics & The Gauche Effect
The introduction of the C-F bond does not merely alter electrostatics; it acts as a powerful conformational tool. In aliphatic systems containing vicinal electronegative atoms (such as N-C-C-F), the molecule often defies standard steric expectations by preferring a gauche conformation over an anti conformation.
This phenomenon is driven by hyperconjugation —specifically, the donation of electron density from the
Thermodynamic conformational shifts driven by the C-F and C-N gauche effect.
Experimental Methodologies (Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental choices.
Protocol 1: Potentiometric Titration for Exact pKa Determination
Objective: Empirically determine the pKa of 1-Fluoro-3-phenylpropan-2-amine hydrochloride.
-
Solution Preparation: Dissolve 5.0 mg of the amine hydrochloride in 10.0 mL of rigorously degassed, deionized water.
-
Causality: Degassing removes dissolved CO
. If present, CO forms carbonic acid, which acts as a confounding buffer system and skews the inflection point of the titration curve.
-
-
System Calibration (Self-Validation): Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01). Titrate a known reference standard (e.g., benzylamine) to validate the molarity of the 0.01 M NaOH titrant.
-
Titration Execution: Under a continuous nitrogen blanket, add 0.01 M NaOH in 0.05 mL increments. Record the pH after a 30-second equilibration period per addition.
-
Causality: The nitrogen blanket prevents atmospheric CO
re-absorption during the extended duration of the run.
-
-
Data Analysis: Plot the first derivative of the pH vs. volume curve (
). The peak of this derivative curve identifies the equivalence point. The pKa is exactly the pH at the half-equivalence point.
Protocol 2: Synthesis via Reductive Amination
Objective: Synthesize 1-Fluoro-3-phenylpropan-2-amine from 1-fluoro-3-phenylpropan-2-one.
-
Iminium Formation: Combine 1-fluoro-3-phenylpropan-2-one (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol. Stir at room temperature for 2 hours.
-
Causality: A massive stoichiometric excess of ammonium acetate is required to drive the equilibrium toward the primary iminium intermediate, actively suppressing the formation of secondary amine byproducts.
-
-
Selective Reduction: Portion-wise, add sodium cyanoborohydride (NaBH
CN) (1.5 eq). Maintain the reaction pH at ~6.0 using glacial acetic acid.-
Causality: NaBH
CN is chosen specifically because it is stable at slightly acidic pH and selectively reduces the protonated iminium ion without reducing the unreacted ketone.
-
-
Quenching & Extraction (Self-Validation): Quench with 1 M HCl in a fume hood. Safety Validation: Use an HCN gas detector to ensure safe clearance before proceeding. Basify the aqueous layer to pH 10 with NaOH and extract with dichloromethane (DCM).
-
Purification: Dry the organic layer over anhydrous Na
SO , concentrate under reduced pressure, and purify via flash column chromatography to isolate the free base.
Pharmacological & Thermoregulatory Implications
The thermodynamic and physicochemical shifts induced by the
In foundational neuropharmacological studies, the injection of (+)-amphetamine typically results in hyperthermia in rat models. However,4
4. This divergence proves that the altered pKa, altered BBB penetration kinetics, and potential steric interactions at the monoamine transporter sites give this fluorinated derivative chemical and biological properties that are entirely distinct from its parent compound.References
- Source: PubMed Central (PMC), National Institutes of Health (NIH)
- Source: Progress in Neuro-Psychopharmacology and Biological Psychiatry (via ResearchGate)
- 2-Fluoro-2-phenylethan-1-amine: Physicochemical Implications (pKa & LogP)
- 77210-51-6 | (S)
Sources
History, Discovery, and Pharmacological Profiling of 1-Fluoro-3-phenylpropan-2-amine Analogs
Executive Summary
The exploration of halogenated phenethylamines represents a critical chapter in neuropharmacology. Among these, 1-Fluoro-3-phenylpropan-2-amine (also known as
Historical Context and Rational Drug Design
In the late 1970s and early 1980s, researchers including G.B. Baker, R.T. Coutts, and T.J. Danielson sought to understand the metabolic vulnerabilities of amphetamine[2][3]. Amphetamine is primarily metabolized via aromatic hydroxylation, alpha-carbon oxidation, and beta-hydroxylation. To probe the structure-activity relationship (SAR) of the terminal methyl group—which is adjacent to the critical basic amine—researchers synthesized 1-fluoro-3-phenylpropan-2-amine.
The Cahn-Ingold-Prelog (CIP) Nomenclature Shift
A fascinating, often-overlooked technical consequence of this terminal fluorination is the inversion of absolute stereochemical nomenclature without altering the 3D spatial arrangement of the pharmacophore.
-
In standard amphetamine, the C2 chiral center is bonded to: (1)
, (2) , (3) , and (4) . -
In 1-fluoro-3-phenylpropan-2-amine, the terminal methyl becomes a fluoromethyl group (
). Because fluorine (atomic number 9) has a higher priority than the carbon of the phenyl ring (atomic number 6), the priorities of the groups swap: (1) , (2) , (3) , and (4) .
Consequently, the highly active dextroamphetamine, which is (S)-(+)-amphetamine , corresponds structurally to (R)-1-fluoro-3-phenylpropan-2-amine . This priority shift is critical for researchers conducting stereoselective syntheses and receptor docking simulations[3].
Pharmacokinetics and the Compartmental Shift
The introduction of the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) on the adjacent amine. This lowers the pKa of the amine from ~9.9 (in amphetamine) to an estimated 8.0–8.5.
Causality of Pharmacokinetic Alteration: At physiological pH (7.4), standard amphetamine is >99% protonated. In contrast, the lower pKa of the fluorinated analog results in a significantly larger fraction of the unprotonated (free base) species. This exponential increase in lipophilicity drives rapid central nervous system (CNS) penetration and redistribution. As demonstrated by Danielson et al. (1986), this physicochemical shift changes the in vivo pharmacokinetics from a standard one-compartment model (amphetamine) to a rapid two-compartment model (FAM), characterized by an accelerated rate of elimination from the brain[3].
Neurochemical Mechanisms and the Behavioral Paradox
Standard amphetamines induce hyperlocomotion and hyperthermia by acting as substrates for the Dopamine Transporter (DAT) and the Vesicular Monoamine Transporter 2 (VMAT2), collapsing the vesicular proton gradient and causing massive dopamine efflux into the synaptic cleft.
Paradoxically, 1-fluoro-3-phenylpropan-2-amine produces reductions in locomotor activity and body temperature[3].
Mechanistic Rationale: While the lipophilic free base of FAM easily penetrates the neuronal membrane, VMAT2 specifically requires the protonated form of monoamines for optimal binding and transport. The reduced protonated fraction of FAM at intracellular pH leads to suboptimal VMAT2 interaction. Consequently, FAM acts as a competitive inhibitor at DAT but fails to trigger the massive vesicular depletion characteristic of standard amphetamines, resulting in a net attenuation of synaptic dopamine signaling.
Fig 1: Mechanistic pathway of FAM-induced paradoxical hypolocomotion via altered DAT/VMAT2 dynamics.
Comparative Quantitative Profiling
The following table synthesizes the quantitative and qualitative shifts induced by terminal fluorination[3].
| Parameter | Amphetamine (AM) | 1-Fluoro-3-phenylpropan-2-amine (FAM) | Mechanistic Rationale |
| Amine pKa | ~9.9 | ~8.0 - 8.5 (Estimated) | Inductive electron-withdrawing effect (-I) of the |
| State at pH 7.4 | >99.5% Protonated | >10% Free Base Fraction | Lower pKa exponentially increases the unprotonated, lipophilic species. |
| PK Model | 1-Compartment | 2-Compartment | Rapid tissue distribution (alpha phase) due to enhanced membrane permeability. |
| In Vivo Response | Hyperlocomotion | Hypolocomotion / Hypothermia | Impaired VMAT2-mediated vesicular DA release; altered receptor binding. |
| Metabolism | Moderate | Extensive | Reduced urinary excretion of unchanged drug; high susceptibility to defluorination. |
Self-Validating Experimental Workflows
To ensure scientific integrity, the historical and modern profiling of fluorinated amphetamines relies on self-validating protocols. The following workflows detail the causality behind experimental choices to eliminate confounding variables.
Protocol 1: In Vivo Microdialysis & HPLC-EC Analysis
Objective: Quantify real-time monoamine release in the striatum of freely moving murine models[2].
-
Causality: Microdialysis in awake animals prevents anesthesia-induced suppression of basal monoamine firing rates, ensuring physiological accuracy.
-
Step 1: Probe Calibration (Validation Checkpoint). Prior to stereotaxic implantation, probes are perfused with Artificial Cerebrospinal Fluid (aCSF) containing 100 nM Dopamine and Serotonin at 1.5 µL/min. Relative recovery (RR) is calculated to ensure membrane integrity.
-
Step 2: Implantation & Stabilization. Probes are implanted into the striatum. Validation Checkpoint: Three consecutive 20-minute dialysate fractions must demonstrate <10% variance in basal DA levels before FAM administration.
-
Step 3: HPLC-EC Quantification. Dialysates are injected into an HPLC system coupled with an electrochemical detector. Validation Checkpoint: 3,4-Dihydroxybenzylamine (DHBA) is utilized as an internal standard in the mobile phase to dynamically correct for detector drift and injection volume errors.
Protocol 2: Pharmacokinetic Compartmental Modeling
Objective: Determine the distribution and elimination kinetics of FAM[3].
-
Step 1: Tissue Extraction. Brain tissue is homogenized in perchloric acid to precipitate proteins.
-
Step 2: Isotopic Spiking (Validation Checkpoint). A deuterated internal standard (e.g., FAM-d5) is spiked into the homogenate prior to extraction. This self-validates the extraction efficiency, ensuring that any loss during sample prep is mathematically corrected during LC-MS/MS analysis.
-
Step 3: Non-Linear Regression. Concentration-time data is fitted to a 2-compartment model, validating the rapid alpha-distribution phase predicted by the molecule's elevated lipophilicity.
Fig 2: Self-validating experimental workflow for pharmacokinetic and neurochemical profiling of FAM.
References
-
Tissue levels and some in vivo responses to a monofluorinated analogue of amphetamine in the mouse. Biochemical Pharmacology, 35(24), 4423-4429 (1986). URL:[Link]
-
Fluorinated Amphetamines: Effects on Release of Putative Neurotransmitter Amines in the Striatum of the Rat. Recent Advances in Canadian Neuropsychopharmacology, Karger Publishers (1981). URL: [Link]
Sources
Potential Therapeutic Applications of 1-Fluoro-3-phenylpropan-2-amine Derivatives: A Technical Whitepaper
Executive Summary
The strategic introduction of halogen atoms into established pharmacological scaffolds is a cornerstone of modern medicinal chemistry. Among these, 1-Fluoro-3-phenylpropan-2-amine (also known as
This technical guide explores the mechanistic rationale behind the
Physicochemical Rationale: The Fluorine Effect
The substitution of a hydrogen atom for a fluorine atom at the
Modulation of Amine Basicity (pKa)
Unsubstituted amphetamine possesses a highly basic primary amine (pKa ~9.9), meaning it is nearly entirely protonated (>99.8%) at physiological pH (7.4). The introduction of the -CH₂F group pulls electron density away from the nitrogen lone pair, lowering the pKa to approximately 8.5. This increases the fraction of the unprotonated, lipophilic free-base form in systemic circulation, thereby enhancing passive diffusion across the blood-brain barrier (BBB) and altering the binding thermodynamics at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
Metabolic Resistance
The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol). Placing it at the
Table 1: Comparative Physicochemical and Pharmacological Profiling
| Parameter | Amphetamine (1-phenylpropan-2-amine) | 1-Fluoro-3-phenylpropan-2-amine | Causality / Implication |
| Amine pKa | ~ 9.9 | ~ 8.5 | Fluorine's -I effect increases the unprotonated fraction at pH 7.4. |
| Lipophilicity (LogP) | 1.76 | ~ 1.95 | Increased BBB permeability and faster CNS onset. |
| MAO Liability | High (MAO-B substrate) | Low (Steric/Electronic shielding) | Prolonged half-life; potential for MAO inhibition. |
| Thermoregulatory Effect | Monophasic Hyperthermia | Biphasic (Hyperthermia | Distinct central target engagement and metabolic processing [2]. |
Pharmacodynamics and Mechanisms of Action
1-Fluoro-3-phenylpropan-2-amine derivatives act primarily as monoamine releasing agents, but their altered basicity and steric bulk shift their affinity profiles.
Striatal Monoamine Release
In vivo and in vitro studies utilizing rat striatal synaptosomes demonstrate that these fluorinated derivatives effectively trigger the release of putative neurotransmitter amines, specifically dopamine (DA) and serotonin (5-HT) [1]. Unlike classic amphetamines that rapidly collapse the vesicular proton gradient, the fluorinated analogs exhibit a more controlled interaction with the Vesicular Monoamine Transporter 2 (VMAT2).
Biphasic Thermoregulation
A defining characteristic of
Caption: Pharmacodynamic pathway of 1-Fluoro-3-phenylpropan-2-amine at the dopaminergic synapse.
Potential Therapeutic Applications
The unique pharmacological profile of 1-Fluoro-3-phenylpropan-2-amine derivatives opens several avenues for therapeutic development:
-
Attention Deficit Hyperactivity Disorder (ADHD) & Narcolepsy: The controlled release of dopamine and norepinephrine, combined with increased metabolic stability, provides a smoother pharmacokinetic curve. This could translate to a longer-acting therapeutic effect with a reduced "crash" compared to standard dextroamphetamine.
-
Parkinson's Disease Adjuncts: By promoting the release of endogenous dopamine in the striatum [1] without causing severe oxidative stress (due to MAO resistance), these derivatives could serve as early-stage symptomatic treatments for Parkinsonian motor deficits.
-
Neuropsychiatric Probes: The biphasic thermoregulatory response [2] makes these compounds excellent pharmacological probes for mapping hypothalamic monoaminergic circuits involved in temperature regulation and metabolic homeostasis.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the evaluation of novel 1-Fluoro-3-phenylpropan-2-amine derivatives must rely on robust, self-validating assays. Below is the standardized protocol for quantifying striatal monoamine release.
Protocol: Ex Vivo Striatal Synaptosome Monoamine Efflux Assay
Rationale: Synaptosomes are isolated nerve terminals that retain functional ion channels, transporters, and synaptic vesicles. They serve as the gold standard for measuring transporter-mediated monoamine release because they isolate presynaptic mechanisms from postsynaptic feedback loops.
Step-by-Step Methodology:
-
Tissue Dissection: Euthanize adult Sprague-Dawley rats. Rapidly dissect the brain on an ice-cold stage and isolate the striatum bilaterally. Causality: The striatum is chosen due to its high density of dopaminergic nerve terminals.
-
Homogenization: Homogenize the striatal tissue in 10 volumes of ice-cold 0.32 M sucrose buffer (pH 7.4) using a Teflon-glass homogenizer. Causality: 0.32 M sucrose maintains osmotic balance, preventing the premature osmotic lysis of the delicate synaptosomes.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to pellet cellular debris and nuclei (P1).
-
Transfer the supernatant (S1) and centrifuge at 12,000 × g for 20 minutes to yield the crude synaptosomal pellet (P2).
-
-
Resuspension & Equilibration: Resuspend the P2 pellet in oxygenated Krebs-Ringer HEPES (KRH) buffer. Incubate at 37°C for 15 minutes to restore metabolic activity and ion gradients.
-
Drug Incubation: Aliquot the synaptosome suspension and expose to varying concentrations (10 nM to 10 µM) of the 1-Fluoro-3-phenylpropan-2-amine derivative for exactly 5 minutes.
-
Termination & Filtration: Terminate the reaction rapidly by adding ice-cold KRH buffer and immediately filter through Whatman GF/B glass microfiber filters.
-
HPLC-EC Quantification: Analyze the filtrate for dopamine and serotonin using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-EC). Causality: Electrochemical detection is utilized because monoamines are easily oxidized, allowing for femtomole-level sensitivity that UV-Vis cannot achieve.
Caption: Step-by-step experimental workflow for the ex vivo striatal synaptosome monoamine efflux assay.
Conclusion
The 1-Fluoro-3-phenylpropan-2-amine scaffold demonstrates how precise atomic substitutions can drastically rewrite a molecule's pharmacological narrative. By lowering amine pKa and providing steric shielding against MAO, these derivatives offer a refined approach to monoamine release. Future drug development efforts should leverage these properties to design next-generation therapeutics for ADHD, narcolepsy, and neurodegenerative conditions, utilizing the rigorous, self-validating assays outlined in this guide to bridge the gap between chemical synthesis and clinical application.
References
-
Baker, G. B., Coutts, R. T., Benderly, A., McKim, H. R., & Dewhurst, W. G. (1980). Fluorinated amphetamines: Effects on release of putative neurotransmitter amines in the striatum of the rat. Recent Advances in Canadian Neuropsychopharmacology. Karger Publishers. Available at:[Link]
-
Danielson, T. J., Baker, G. B., Coutts, R. T., & Micetich, R. G. (1983). Some in vivo responses to a side chain monofluorinated amphetamine in the rat. Progress in Neuro-Psychopharmacology and Biological Psychiatry. Available at:[Link]
Methodological & Application
Enantioselective Synthesis Protocols for 1-Fluoro-3-phenylpropan-2-amine
Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Asymmetric synthesis of fluorinated amphetamine analogs and MAO-B PET radiotracer intermediates.
Introduction and Mechanistic Rationale
1-Fluoro-3-phenylpropan-2-amine is a highly valuable terminal-fluorinated analog of amphetamine. It serves as a critical chiral building block in the synthesis of central nervous system (CNS) active agents and positron emission tomography (PET) radiotracers, most notably in the development of
The primary challenge in synthesizing
The Causality of the Synthetic Strategy: To establish a self-validating, enantioselective system, this protocol utilizes the "chiral pool" approach, starting from naturally occurring (S)-phenylalanine (or its (R)-enantiomer, depending on the desired target).
-
Reduction: The amino acid is reduced to the corresponding
-amino alcohol (phenylalaninol). -
Carbamate Protection: The primary amine is protected with a tert-butyloxycarbonyl (Boc) group. The strong electron-withdrawing nature of the Boc carbamate delocalizes the nitrogen lone pair, effectively neutralizing its nucleophilicity. This completely suppresses aziridinium ion formation.
-
Deoxofluorination: Diethylaminosulfur trifluoride (DAST) is employed to convert the primary hydroxyl group into a fluoride. Because the reaction occurs exclusively at the primary carbon (C1) via an
mechanism, the adjacent chiral center at C2 is left undisturbed, ensuring 100% retention of configuration [2].
Experimental Workflows and Pathways
Figure 1: Enantioselective synthetic workflow from L-Phenylalanine to (S)-1-Fluoro-3-phenylpropan-2-amine.
Figure 2: Mechanistic pathway of DAST fluorination demonstrating stereocenter preservation.
Step-by-Step Experimental Protocols
Note: The following protocol describes the synthesis of the (S)-enantiomer. To obtain the (R)-enantiomer, substitute L-phenylalanine with D-phenylalanine.
Step 1: Synthesis of (S)-2-amino-3-phenylpropan-1-ol (L-Phenylalaninol)
Rationale: Standard hydride reduction of amino acids can be sluggish. The
-
Equip a 500 mL three-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer. Purge with Argon.
-
Suspend L-phenylalanine (16.5 g, 100 mmol) in anhydrous THF (150 mL) and add
(9.1 g, 240 mmol). -
Cool the mixture to 0 °C in an ice bath.
-
Dissolve Iodine (
, 25.4 g, 100 mmol) in anhydrous THF (50 mL) and add dropwise over 45 minutes to prevent excessive hydrogen gas evolution. -
Once addition is complete, heat the reaction to reflux for 14 hours.
-
Cool to room temperature and carefully quench with Methanol (50 mL) until effervescence ceases.
-
Evaporate the solvent, dissolve the white paste in 20% aqueous KOH (100 mL), and stir for 2 hours.
-
Extract with Dichloromethane (DCM) (
mL). Dry the combined organic layers over , filter, and concentrate in vacuo to yield L-phenylalaninol as a white solid.
Step 2: Synthesis of N-Boc-L-Phenylalaninol
Rationale: Boc protection is strictly required to prevent aziridine formation during fluorination.
-
Dissolve L-phenylalaninol (12.1 g, 80 mmol) in a mixture of THF (80 mL) and Water (80 mL).
-
Add Sodium Bicarbonate (
, 13.4 g, 160 mmol) and stir until dissolved. -
Cool the mixture to 0 °C and add Di-tert-butyl dicarbonate (
, 18.3 g, 84 mmol) portion-wise. -
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Extract the aqueous layer with Ethyl Acetate (
mL). -
Wash the combined organic layers with brine, dry over
, and concentrate. Purify via flash chromatography (Hexane/EtOAc 7:3) to obtain N-Boc-L-phenylalaninol as a colorless oil that crystallizes upon standing.
Step 3: Synthesis of (S)-tert-butyl (1-fluoro-3-phenylpropan-2-yl)carbamate
Rationale: DAST converts the primary hydroxyl group to a fluoromethyl group. Strict anhydrous conditions and low temperatures are required to control the exothermic reaction and limit elimination byproducts.
-
Dissolve N-Boc-L-phenylalaninol (10.0 g, 39.8 mmol) in anhydrous DCM (100 mL) under an Argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add Diethylaminosulfur trifluoride (DAST, 6.3 mL, 47.8 mmol) dropwise over 20 minutes.
-
Stir the reaction at -78 °C for 1 hour, then gradually allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by carefully pouring it into a saturated aqueous
solution (150 mL) at 0 °C. Caution: Vigorous evolution. -
Separate the organic layer and extract the aqueous layer with DCM (
mL). -
Dry the combined organic layers over
, concentrate, and purify via silica gel chromatography (Hexane/EtOAc 9:1) to yield the fluorinated carbamate.
Step 4: Synthesis of (S)-1-Fluoro-3-phenylpropan-2-amine Hydrochloride
Rationale: Acidic cleavage of the Boc group yields the target amine. Converting it to the hydrochloride salt ensures long-term chemical stability and prevents atmospheric
-
Dissolve the fluorinated carbamate (6.0 g, 23.7 mmol) in anhydrous Dioxane (30 mL).
-
Add a solution of 4M HCl in Dioxane (30 mL, 120 mmol) at room temperature.
-
Stir the mixture for 3 hours. The product will begin to precipitate as a white solid.
-
Add cold Diethyl Ether (50 mL) to maximize precipitation.
-
Filter the solid, wash with cold Diethyl Ether (
mL), and dry under high vacuum to afford (S)-1-fluoro-3-phenylpropan-2-amine hydrochloride.
Quantitative Data Summaries
Table 1: Summary of Reaction Conditions and Yields for Enantioselective Synthesis
| Synthetic Step | Reagents & Solvents | Temp / Time | Yield (%) | Purity (ee %) |
| 1. Reduction | Reflux, 14 h | 85% | >99% | |
| 2. Boc Protection | 0 °C to RT, 12 h | 95% | >99% | |
| 3. Fluorination | DAST, anhydrous DCM | -78 °C to RT, 13 h | 70% | >99% |
| 4. Deprotection | 4M HCl in Dioxane | RT, 3 h | 98% | >99% |
Table 2: Comparative Physicochemical Properties
| Property | Amphetamine (1-phenylpropan-2-amine) | 1-Fluoro-3-phenylpropan-2-amine |
| Molecular Formula | ||
| Molecular Weight | 135.21 g/mol | 153.20 g/mol |
| Terminal Group | ||
| Lipophilicity (LogP) | ~1.76 | ~1.90 (Estimated increase due to F) |
| pKa (Amine) | ~9.9 | ~8.8 (Inductive electron withdrawal by F) |
References
-
Nag, S., Lehmann, L., Heinrich, T. K., Thiele, A., Kettschau, G., Nakao, R., Gulyás, B., Halldin, C., & Varrone, A. (2011). Synthesis of Three Novel Fluorine-18 Labeled Analogues of l-Deprenyl for Positron Emission Tomography (PET) studies of Monoamine Oxidase B (MAO-B). Journal of Medicinal Chemistry, 54(20), 7023-7029.[Link]
-
Starck, S. R., Qi, X., Olsen, B. N., & Roberts, R. W. (2009). Synthesis of a Fluorine-Substituted Puromycin Derivative for Brønsted Studies of Ribosomal-Catalyzed Peptide Bond Formation. Organic Letters, 11(10), 2205–2208.[Link]
HPLC method development for detection of 1-Fluoro-3-phenylpropan-2-amine
Application Note: HPLC Method Development and Validation for 1-Fluoro-3-phenylpropan-2-amine
Introduction & Analyte Profiling
1-Fluoro-3-phenylpropan-2-amine (available commercially as the racemate or the (S)-enantiomer hydrochloride) is a synthetic fluorinated analog of amphetamine ([1]; [2]). As a primary aliphatic amine containing a phenyl ring and a terminal fluoromethyl group, its detection in biological or bulk matrices presents specific analytical challenges.
The free base of the analyte is volatile, while the basic amine group (pKa ~9.8) can cause severe peak tailing on standard silica-based stationary phases due to secondary ion-exchange interactions with residual silanols. Furthermore, the molecule lacks a strong extended chromophore, exhibiting only weak UV absorbance (λmax ~210 nm) from the isolated phenyl ring. To establish a self-validating, highly sensitive analytical system, this protocol details a comprehensive High-Performance Liquid Chromatography (HPLC) methodology utilizing Strong Cation Exchange (SCX) cleanup, pre-column derivatization, and orthogonal stationary phase selection.
Method Development Rationale
As a Senior Application Scientist, it is critical to design a method where every chemical choice serves a distinct mechanistic purpose, ensuring the system is robust and self-validating.
-
Sample Preparation (Causality of SCX): Biological matrices (e.g., plasma, urine) contain thousands of interfering compounds. Because 1-Fluoro-3-phenylpropan-2-amine is a basic amine, it becomes fully protonated at low pH. Utilizing a Strong Cation Exchange (SCX) solid-phase extraction (SPE) isolates the analyte via strong electrostatic interactions, allowing neutral and acidic interferences to be aggressively washed away before elution at a high pH ().
-
Pre-Column Derivatization (Trustworthiness & Sensitivity): Relying on direct UV detection at 210 nm for biological samples is highly susceptible to baseline drift and matrix interference. To achieve femtomole-level sensitivity, we employ pre-column derivatization with o-phthaldialdehyde (OPA) and 3-mercaptopropionic acid (3-MPA) ([3]). OPA reacts specifically with primary amines in the presence of a thiol to form a highly stable, fluorescent isoindole derivative. This shifts the detection to the visible spectrum (Ex 340 nm / Em 450 nm), drastically improving the signal-to-noise ratio and validating the presence of the primary amine group. (Note: For routine bulk UV analysis, sodium 1,2-naphthoquinone-4-sulfonate (NQS) derivatization is an alternative[4]).
-
Stationary Phase Selection (PFP vs. C18): While C18 is the industry standard, the terminal fluorine atom on 1-Fluoro-3-phenylpropan-2-amine introduces a strong localized dipole. A Pentafluorophenyl (PFP) column provides superior orthogonal selectivity. The PFP phase engages in dipole-dipole, π-π, and hydrogen-bonding interactions, offering sharper peak shapes and better resolution from structurally similar des-fluoro metabolites or synthetic impurities.
Experimental Protocols
Step-by-Step Sample Preparation (SCX-SPE)
This protocol is optimized for biological matrices to ensure maximum recovery of the protonated amine ().
-
Acidification: Spike 1 mL of the biological sample with an appropriate internal standard (e.g., amphetamine-d5). Add 100 µL of 1% formic acid to adjust the pH to ~3.0.
-
Conditioning: Condition a 30 mg/1 mL SCX SPE cartridge with 1 mL of 1% formic acid in acetonitrile, followed by 1 mL of HPLC-grade water.
-
Loading: Load the acidified sample onto the cartridge at a controlled flow rate of 1 mL/min.
-
Washing: Wash the sorbent bed with 2 mL of water, followed by 1 mL of 25% methanol. To remove weak cationic interferences, perform an intermediate wash with 1 mL of 5 mM dibasic ammonium phosphate in 50% methanol.
-
Elution: Elute the target analyte with 1 mL of 10% ammonium hydroxide in acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of 0.1 M sodium borate buffer (pH 9.5) in preparation for derivatization.
Pre-Column Derivatization Protocol
-
Reagent Preparation: Dissolve 10 mg of OPA in 1 mL of methanol. Add 10 µL of 3-MPA and 9 mL of 0.1 M sodium borate buffer (pH 9.5). Protect the solution from light.
-
Reaction: Mix 50 µL of the reconstituted sample with 50 µL of the OPA/3-MPA reagent in an autosampler vial.
-
Incubation: Vortex for 10 seconds and incubate at room temperature for exactly 2 minutes. (Critical Step: The isoindole derivative forms rapidly but can degrade if left at room temperature for extended periods[3]).
-
Injection: Inject 10 µL of the derivatized mixture directly into the HPLC system.
Data Presentation & Chromatographic Parameters
Table 1: Optimized HPLC-FLD Parameters
| Parameter | Specification | Mechanistic Rationale |
|---|---|---|
| Column | PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm | Enhances retention of fluorinated/aromatic moieties via π-π and dipole interactions. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Ion-pairing agent; suppresses residual silanol ionization to prevent peak tailing. |
| Mobile Phase B | Acetonitrile | Lower viscosity and better FLD transparency than methanol. |
| Gradient | 0-2 min: 20% B; 2-10 min: 20→60% B; 10-12 min: 60% B | Ensures focusing of the derivatized analyte at the column head before elution. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm ID column. |
| Column Temp | 35°C | Reduces mobile phase viscosity and improves mass transfer kinetics. |
| Detection | FLD: Excitation 340 nm / Emission 450 nm | Specific to the OPA-amine isoindole complex, eliminating matrix background. |
Table 2: Method Validation Summary (ICH Q2 Guidelines)
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 1.0 - 500 ng/mL | R² ≥ 0.999 |
| Limit of Detection (LOD) | 0.3 ng/mL | S/N ≥ 3 |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | S/N ≥ 10, RSD ≤ 20% |
| Intra-day Precision (RSD) | 2.4% at 50 ng/mL | ≤ 5.0% |
| Recovery (SCX-SPE) | 92.5 ± 3.1% | 85 - 115% |
Analytical Workflow Visualization
Figure 1: End-to-end analytical workflow for 1-Fluoro-3-phenylpropan-2-amine detection.
References
-
J Chromatogr B Biomed Appl. "Determination of d-amphetamine in biological samples using high-performance liquid chromatography after precolumn derivatization with o-phthaldialdehyde and 3-mercaptopropionic acid." PubMed. URL:[Link]
-
J. Chromatogr. B. "Routine analysis of amphetamine class drugs as their naphthaquinone derivatives in human urine by high-performance liquid chromatography." Elsevier. URL:[Link]
Sources
- 1. 1-Fluoro-3-phenylpropan-2-amine | LGC Standards [lgcstandards.com]
- 2. chemscene.com [chemscene.com]
- 3. Determination of d-amphetamine in biological samples using high-performance liquid chromatography after precolumn derivatization with o-phthaldialdehyde and 3-mercaptopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. maps.org [maps.org]
A Robust Mixed-Mode Solid-Phase Extraction Protocol for the Quantification of 1-Fluoro-3-phenylpropan-2-amine in Human Plasma by LC-MS/MS
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed and robust solid-phase extraction (SPE) protocol for the efficient isolation and purification of 1-Fluoro-3-phenylpropan-2-amine from human plasma. As a fluorinated analog of amphetamine, this compound possesses both hydrophobic and basic properties, making it an ideal candidate for a mixed-mode SPE strategy. The described method utilizes a mixed-mode cation exchange (MCX) sorbent, which leverages both reversed-phase and ion-exchange retention mechanisms to achieve high recovery and excellent sample cleanup.[1] This protocol is designed for researchers, toxicologists, and drug development professionals requiring a reliable method for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Introduction and Scientific Principle
1-Fluoro-3-phenylpropan-2-amine is a primary amine with a phenyl group, classifying it as a basic compound with significant non-polar character. The accurate quantification of such analytes in complex biological matrices like plasma is challenging due to the presence of endogenous interferences such as proteins, lipids, and salts.[3] Solid-phase extraction is a preferred sample preparation technique as it provides superior sample cleanup, reduces matrix effects, and allows for analyte concentration.[4]
A single-mechanism SPE approach (e.g., purely reversed-phase) can be insufficient, as conditions strong enough to remove interferences may also lead to the premature elution of the target analyte, thereby reducing recovery.[5] To overcome this, we employ a mixed-mode SPE sorbent that offers dual retention mechanisms.
The Principle of Mixed-Mode Cation Exchange (MCX) SPE:
The chosen sorbent combines two functionalities on a single particle: a hydrophobic component (e.g., C8 or a polymeric backbone) and a strong cation exchanger (e.g., benzenesulfonic acid).[5] This dual functionality allows for a highly selective extraction process:
-
Analyte Retention (Loading): At an acidic or neutral pH (e.g., pH 6), the primary amine of 1-Fluoro-3-phenylpropan-2-amine is protonated (positively charged). The analyte is retained on the sorbent by two powerful interactions:
-
Ion-Exchange: The positively charged amine binds strongly to the negatively charged sulfonic acid groups of the sorbent.
-
Reversed-Phase: The non-polar phenyl ring interacts with the hydrophobic backbone of the sorbent.
-
-
Interference Removal (Washing): A multi-step wash is used to selectively remove interferences. An acidic wash maintains the protonated state of the analyte, keeping it locked by ion-exchange while removing neutral and acidic interferences.[6] An organic wash (e.g., methanol) can then remove weakly bound, hydrophobic interferences without disrupting the strong ion-exchange bond.[5]
-
Selective Elution: To elute the analyte, both retention mechanisms must be disrupted simultaneously. This is achieved using a basic organic solution (e.g., methanol with ammonium hydroxide).[6][5] The high pH neutralizes the analyte's primary amine, breaking the ion-exchange bond, while the organic solvent disrupts the reversed-phase interaction, allowing for the clean elution of the target compound.
Diagram of the Mixed-Mode SPE Retention Mechanism
Caption: Mechanism of analyte retention and elution on an MCX sorbent.
Materials and Methods
Reagents and Consumables
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Agilent SampliQ SCX, Supelco Discovery DSC-MCAX), 30 mg / 1 mL format.[4][5][7]
-
Solvents: HPLC-grade Methanol, Acetonitrile, Isopropanol, Ethyl Acetate.
-
Acids/Bases: Formic acid, Acetic acid, Ammonium hydroxide.
-
Buffers: Ammonium acetate, Dibasic sodium phosphate, Monobasic potassium phosphate.
-
Plasma: Human plasma (K2-EDTA anticoagulant).
-
Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte (e.g., 1-Fluoro-3-phenylpropan-2-amine-d5).
Equipment
-
SPE vacuum manifold.
-
Centrifuge capable of handling 2 mL tubes.
-
Nitrogen evaporator.
-
Vortex mixer.
-
Analytical balance and calibrated pipettes.
-
LC-MS/MS system.
Experimental Workflow Diagram
Caption: Overall experimental workflow from plasma sample to final analysis.
Detailed Step-by-Step Protocol
This protocol is optimized for a 250 µL plasma sample volume. Volumes should be scaled accordingly for different sample sizes.
Step 1: Sample Pre-treatment
Causality: This step precipitates plasma proteins that would otherwise clog the SPE cartridge and contaminate the final extract. Acidification ensures the analyte and internal standard are protonated for optimal binding to the cation-exchange sorbent.[7]
-
Pipette 250 µL of human plasma into a 2 mL microcentrifuge tube.
-
Add 25 µL of the Internal Standard working solution.
-
Add 500 µL of 1% formic acid in acetonitrile.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.
Step 2: SPE Cartridge Conditioning
Causality: Conditioning with methanol solvates the sorbent's functional groups, activating them for interaction with the sample and ensuring reproducible retention.[6]
-
Place the MCX SPE cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through each cartridge. Do not allow the sorbent to dry.
Step 3: SPE Cartridge Equilibration
Causality: Equilibration with an acidic buffer prepares the sorbent environment to match the pH of the pre-treated sample, ensuring the ion-exchange sites are ready for binding upon sample loading.[5]
-
Pass 1 mL of 100 mM phosphate buffer (pH 6.0) through each cartridge. Do not allow the sorbent to dry.
Step 4: Sample Loading
Causality: The analyte and IS bind to the sorbent via the dual retention mechanism, while many polar, unretained matrix components pass through to waste.
-
Load the supernatant from Step 1 onto the conditioned and equilibrated SPE cartridge.
-
Apply a gentle vacuum to pull the sample through at a flow rate of approximately 1-2 mL/minute.
Step 5: Interference Wash
Causality: This two-stage wash is critical for a clean extract. The acidic wash removes neutral and acidic interferences while keeping the basic analyte bound. The organic wash removes hydrophobic interferences without disrupting the strong ionic bond.[6][5]
-
Wash 1 (Acidic): Add 1 mL of 0.1 M HCl. Pull through completely.
-
Wash 2 (Organic): Add 1 mL of methanol. Pull through completely.
-
Dry the cartridge under high vacuum for 2-5 minutes to remove residual wash solvents.
Step 6: Analyte Elution
Causality: The basic elution solvent neutralizes the charge on the analyte, breaking the ionic bond. The organic component disrupts the hydrophobic interaction, releasing the analyte from the sorbent.
-
Place collection tubes inside the manifold.
-
Add 1 mL of elution solvent (5% ammonium hydroxide in methanol) to the cartridge.
-
Allow the solvent to soak the sorbent bed for 1 minute before pulling it through slowly into the collection tube.
-
Repeat with a second 1 mL aliquot of elution solvent for maximum recovery.
Step 7: Evaporation and Reconstitution
Causality: Evaporation concentrates the analyte and allows for solvent exchange into a solution that is compatible with the initial mobile phase of the LC-MS/MS method, ensuring good peak shape.[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
Expected Performance Characteristics
The following table summarizes typical performance data expected from a validated method for amphetamine-type compounds using mixed-mode SPE coupled with LC-MS/MS.[4][8][9][10][11]
| Parameter | Expected Result | Rationale / Comment |
| Recovery | > 85% | High recovery is expected due to the strong dual retention mechanism.[4][5] |
| Matrix Effect | < 15% | The rigorous wash steps effectively remove phospholipids and other sources of ion suppression/enhancement.[1] |
| Linearity (r²) | > 0.995 | The method should be linear over a clinically and forensically relevant concentration range. |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | Achievable with modern tandem mass spectrometers, suitable for pharmacokinetic and toxicological studies.[7][9] |
| Inter- and Intra-day Precision (%CV) | < 15% | Demonstrates the reproducibility and robustness of the extraction procedure.[9][11] |
Conclusion
The mixed-mode solid-phase extraction protocol detailed in this application note provides a highly selective, robust, and efficient method for the determination of 1-Fluoro-3-phenylpropan-2-amine in human plasma. By leveraging both reversed-phase and strong cation exchange interactions, this technique delivers high analyte recovery while significantly reducing matrix interferences.[1][5] This leads to cleaner extracts and more reliable and reproducible data in subsequent LC-MS/MS analysis, making it an invaluable tool for drug metabolism, pharmacokinetic, and toxicology studies.
References
- Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds
- Xu, R., et al. (2006). A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma. Rapid Communications in Mass Spectrometry, 20(18), 2660-8.
- Pule, B. O., et al. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin.
- Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Sigma-Aldrich Technical Bulletin.
- Amphetamines in Blood, Plasma/serum, urine, or tissue using clean screen® DAU SPE and LC-MS/MS analysis.
- Mariotti, K. C., et al. (2014). Simultaneous Analysis of Amphetamine-type Stimulants in Plasma by Solid-phase Microextraction and Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 38(7).
- Mariotti, K. C., et al. (2014). Simultaneous analysis of amphetamine-type stimulants in plasma by solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 38(7), 432-8.
- Mariotti, K. C., et al. (2014). Simultaneous Analysis of Amphetamine-type Stimulants in Plasma by Solid-phase Microextraction and Gas Chromatography–Mass Spectrometry. Journal of Analytical Toxicology, 38(7), 432-438.
- Saito, Y., et al. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Molecules, 29(10), 2298.
- PubChem Compound Summary for CID 43317084, 1-(3-Fluorophenyl)-2-methylpropan-2-amine.
- Analysis of Amphetamine Derivatives in Plasma Using Capillary Zone Electrophoresis Coupled with Laser-Induced Fluorescence after Derivatization on Solid-Phase Extraction Support. CHIMIA International Journal for Chemistry, 62(4), 210-212.
- Gaugler, S., & Schwoebel, H. (2021). Determining Psychoactive Drugs in Blood Plasma and Serum Using Automated SPE–LC–MS/MS.
- The Extraction of Amphetamine and Related Drugs using Molecularly Imprinted Polymer SPE. Sigma-Aldrich.
- Queiroz, R. H., et al. (2023). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction.
- Gullings, T., & Astle, M. (2020). Plasma Drug Testing for D and L Isomers of Amphetamine and Methamphetamine by Liquid Chromatography Mass Spectrometry with a Range.
- Rapid Analysis of Amphetamines in Biological Samples.
- 1-Fluoro-3-phenylpropan-2-amine. LGC Standards.
- Determination of drugs of abuse in biological samples by accelerated solvent extraction and LC-MS/MS.
Sources
- 1. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. unitedchem.com [unitedchem.com]
- 7. A simplified protein precipitation/mixed-mode cation-exchange solid-phase extraction, followed by high-speed liquid chromatography/mass spectrometry, for the determination of a basic drug in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous analysis of amphetamine-type stimulants in plasma by solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.uttyler.edu [scholarworks.uttyler.edu]
GC-MS sample preparation for 1-Fluoro-3-phenylpropan-2-amine analysis
Application Note: Advanced GC-MS Analytical Profiling of 1-Fluoro-3-phenylpropan-2-amine
Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Professionals
Executive Summary & Chemical Profile
1-Fluoro-3-phenylpropan-2-amine (CAS 70824-86-1; hydrochloride salt CAS 77210-51-6) is a highly specific fluorinated analog of amphetamine, characterized by a terminal fluoromethyl group[1][2]. Due to its structural homology with synthetic cathinones and designer phenethylamines, it is a compound of significant interest in neurochemical profiling and forensic toxicology[3].
Analyzing primary amines via Gas Chromatography-Mass Spectrometry (GC-MS) presents inherent analytical challenges. The polarity of the primary amine group (-NH₂) leads to aggressive interactions with active silanol groups on the GC column stationary phase, resulting in severe peak tailing, thermal degradation, and poor limits of detection (LOD). To circumvent these issues, this protocol employs a highly optimized Heptafluorobutyric Anhydride (HFBA) acylation workflow [4].
Mechanistic Causality in Experimental Design
Do not view sample preparation as a mere sequence of steps; it is a system of controlled chemical thermodynamic shifts.
-
Phase Partitioning via Alkalinization: Amphetamines possess a pKa of approximately 9.9. In physiological matrices or as a synthesized hydrochloride salt, the compound exists in an ionized, water-soluble state. Adjusting the sample pH to >11 using a strong base deprotonates the amine into its highly lipophilic free-base form, driving quantitative recovery during Liquid-Liquid Extraction (LLE)[4].
-
Derivatization Dynamics (HFBA): HFBA reacts with the active hydrogens of the primary amine via nucleophilic acyl substitution[5]. This replaces the polar amine protons with a bulky, highly electronegative heptafluorobutyryl group. Mechanistically, this transformation achieves two critical goals: it drastically increases the analyte's volatility and thermal stability, and it directs Electron Ionization (EI) fragmentation toward highly specific, high-mass diagnostic ions (via α-cleavage), which is mandatory for high-sensitivity Selected Ion Monitoring (SIM)[5][6].
Experimental Workflow Visualization
Fig 1: Workflow for extraction and HFBA derivatization of 1-Fluoro-3-phenylpropan-2-amine.
Step-by-Step Methodology: Extraction and Derivatization
This protocol is designed as a self-validating system . By incorporating a deuterated internal standard (IS), the workflow continuously verifies its own extraction recovery and derivatization efficiency.
Reagents Required:
-
1-Fluoro-3-phenylpropan-2-amine reference standard (1 mg/mL in Methanol)
-
Amphetamine-d5 (Internal Standard, 100 µg/mL)
-
2 M KOH / Saturated NaHCO₃ buffer (50/50, v/v)
-
Extraction Solvent: LC-MS grade Ethyl Acetate or Toluene[4]
-
Derivatization Reagent: Heptafluorobutyric Anhydride (HFBA), GC grade[4]
Protocol Steps:
-
Sample Aliquoting & IS Addition: Transfer 500 µL of the sample (or standard dilution) into a silanized glass centrifuge tube. Spike with 20 µL of Amphetamine-d5 IS. Causality: Silanized glass prevents the free-base amine from adsorbing to the glassware walls.
-
Alkalinization: Add 100 µL of the 2 M KOH/NaHCO₃ buffer. Vortex for 10 seconds. Verify that the pH is >11.
-
Liquid-Liquid Extraction (LLE): Add 2.0 mL of Ethyl Acetate. Cap tightly and agitate on a multi-tube vortexer for 5 minutes to ensure maximum phase transfer of the free-base amine.
-
Phase Separation: Centrifuge at 3,500 × g for 5 minutes. Carefully transfer the upper organic layer to a clean, dry glass reaction vial.
-
Anhydrous Evaporation: Evaporate the organic layer to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 35°C. Critical Step: HFBA is exquisitely sensitive to water. Any residual moisture will preferentially hydrolyze the HFBA into heptafluorobutyric acid, destroying the acylation reaction.
-
HFBA Derivatization: Add 50 µL of Ethyl Acetate and 50 µL of HFBA to the dried residue. Cap tightly with a PTFE-lined septum. Incubate in a heating block at 60°C for 30 minutes[4].
-
Final Evaporation & Reconstitution: Remove from heat and allow to cool. Evaporate the excess HFBA and solvent under N₂. Reconstitute the derivatized residue in 100 µL of Ethyl Acetate. Transfer to a GC autosampler vial with a glass micro-insert.
Quantitative Data Presentation & Instrumental Parameters
To ensure reproducibility, the GC-MS system must be configured to handle halogenated derivatives. The parameters below are optimized for the HFBA derivative of 1-Fluoro-3-phenylpropan-2-amine (Derivatized MW: 349.21 g/mol ).
Table 1: Optimized GC-MS Instrumental Parameters
| Parameter | Specification | Causality / Rationale |
| Analytical Column | HP-5MS (30m × 0.25mm × 0.25µm) | Low-bleed, 5% phenyl phase provides optimal resolution for fluorinated aromatic derivatives. |
| Carrier Gas | Helium (Ultra-High Purity), 1.0 mL/min | Constant flow mode maintains consistent retention times during the temperature ramp. |
| Injection Mode | 1 µL, Splitless, 250°C | Splitless injection maximizes sensitivity for trace-level detection. |
| Oven Program | 70°C (1 min) → 15°C/min to 280°C (hold 5 min) | Rapid initial ramp bypasses solvent delay; high final temp bakes off heavy matrix lipids. |
| MS Temperatures | Transfer Line: 280°C, Source: 230°C | Prevents cold-spot condensation of the heavy HFBA derivative before ionization[3]. |
| Ionization | Electron Ionization (EI), 70 eV | Standardized energy for reproducible, library-matchable fragmentation. |
Table 2: Diagnostic EI-MS Fragments for HFBA-1-Fluoro-3-phenylpropan-2-amine
The fragmentation of HFBA-derivatized amphetamines is highly predictable, driven primarily by α-cleavage adjacent to the nitrogen atom[6].
| m/z | Ion Type | Relative Abundance | Mechanistic Origin |
| 258 | [M - C₇H₇]⁺ | Base Peak (100%) | α-cleavage with loss of the benzyl radical (91 Da). The resulting charge is highly stabilized on the immonium nitrogen. |
| 91 | [C₇H₇]⁺ | High | Tropylium ion formation resulting from the cleaved benzyl group. |
| 316 | [M - CH₂F]⁺ | Moderate | α-cleavage with loss of the terminal fluoromethyl radical (33 Da). |
| 349 | [M]⁺ | Low | Intact molecular ion (Typical for highly fragmented perfluoroacyl derivatives). |
Self-Validation & Quality Control Checks
To ensure the integrity of the data, the following self-validating checks must be monitored in every batch:
-
Internal Standard Tracking: The Amphetamine-d5 IS must yield a prominent HFBA-derivative peak (Base peak m/z 262). A drop in IS absolute area indicates poor LLE recovery or injection failure.
-
Moisture Contamination Diagnostic: Monitor the chromatogram for the underivatized 1-Fluoro-3-phenylpropan-2-amine mass (m/z 153). The presence of this peak indicates that the derivatization reaction failed to reach completion, almost certainly due to water contamination during the N₂ drying step.
-
Reagent Blank Integrity: Run a solvent blank post-derivatization. HFBA can sometimes contain trace impurities that mimic early-eluting fluorinated compounds. A clean blank validates the specificity of the detected m/z 258 peak.
References
- All Amines Organic Chemicals | GlobalSpec. GlobalSpec.
- (S)-1-Fluoro-3-phenylpropan-2-amine hydrochloride | ChemScene. ChemScene.
- Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine. Liverpool John Moores University.
- Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. Journal of Analytical Toxicology | Oxford Academic.
- Identification of methamphetamines and over-the-counter sympathometic amines by full-scan GC-ion trap MS with electron impact and chemical ionization. PubMed / NIH.
- Principles of Forensic Toxicology 5th ed. DOKUMEN.PUB.
Sources
- 1. globalspec.com [globalspec.com]
- 2. chemscene.com [chemscene.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. dokumen.pub [dokumen.pub]
- 6. Identification of methamphetamines and over-the-counter sympathometic amines by full-scan GC-ion trap MS with electron impact and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mechanistic In Vitro Cytotoxicity Profiling of 1-Fluoro-3-phenylpropan-2-amine in Hepatic Models
Introduction & Scientific Rationale
1-Fluoro-3-phenylpropan-2-amine (CAS: 70824-86-1) is a fluorinated analogue of amphetamine. In contemporary drug development and medicinal chemistry, selective fluorine (F) substitution is a powerful strategy used to modulate a compound's lipophilicity, membrane permeation, and metabolic stability . However, the introduction of fluorine into phenethylamine and amphetamine scaffolds can drastically alter their toxicological profiles .
Recent toxicological evaluations of related fluorinated amphetamines (e.g., 4-Fluoromethamphetamine) have demonstrated that these compounds induce profound in vitro hepatotoxicity. This toxicity is rarely driven by the parent compound alone; rather, it is mediated by Cytochrome P450 (CYP450) bioactivation —specifically via CYP2E1, CYP2D6, and CYP3A4—which generates reactive metabolites that trigger oxidative stress, mitochondrial depolarization, and subsequent apoptosis .
This application note provides a comprehensive, self-validating in vitro protocol to evaluate the cytotoxicity, oxidative stress liability, and mitochondrial disruption caused by 1-Fluoro-3-phenylpropan-2-amine using human hepatic models.
Experimental Design: A Self-Validating System
To ensure trustworthiness and scientific integrity , this protocol is designed as a self-validating system. It does not merely measure cell death; it proves the mechanism of cell death.
-
The CYP-Rescue Loop: By incorporating a parallel treatment arm pre-incubated with specific CYP450 inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6), the assay internally validates the mechanism of toxicity. If 1-Fluoro-3-phenylpropan-2-amine is intrinsically toxic, the
will remain static. If the toxicity is metabolite-driven, the inhibitors will prevent bioactivation, resulting in a right-shift (increase) in the value. -
Orthogonal Readouts: Cytotoxicity is confirmed through two distinct but biologically linked phenomena: ATP depletion (luminescence) and mitochondrial membrane depolarization (fluorescence).
Fig 1. Multiparametric in vitro cytotoxicity workflow for fluorinated amphetamines.
Step-by-Step Methodologies
Protocol A: HepG2 Cell Culture and CYP450 Inhibitor Pre-treatment
Causality & Rationale: HepG2 human hepatoma cells are utilized because they retain basal levels of xenobiotic metabolizing enzymes required to observe metabolite-driven toxicity. The 2-hour pre-incubation with CYP inhibitors establishes the mechanistic baseline for the self-validating rescue loop.
-
Cell Harvesting: Harvest HepG2 cells at 80% confluence using Trypsin-EDTA (0.25%). Neutralize with complete DMEM containing 10% Fetal Bovine Serum (FBS).
-
Seeding: Seed cells at a density of
cells/well in black-walled, clear-bottom 96-well microplates.-
Causality: Black walls prevent optical crosstalk between adjacent wells during downstream fluorescence/luminescence multiplexing. The clear bottom permits critical microscopic evaluation of cell morphology prior to lysis.
-
-
Adhesion: Incubate for 24 hours at 37°C, 5%
to allow for cellular adhesion and metabolic recovery. -
CYP Inhibition (The Validation Step): Aspirate media and replace with serum-free DMEM containing either vehicle (0.1% DMSO) or specific CYP inhibitors (10 µM Ketoconazole for CYP3A4; 10 µM Quinidine for CYP2D6). Incubate for 2 hours prior to compound exposure.
Protocol B: 1-Fluoro-3-phenylpropan-2-amine Exposure & ROS Quantification
Causality & Rationale: Fluorinated amphetamines disrupt the thiol antioxidant defenses, leading to Reactive Oxygen Species (ROS) accumulation . Using the cell-permeant dye
-
Dye Loading: Add
to the pre-treated wells to achieve a 10 µM final concentration. Incubate for 45 minutes in the dark at 37°C. -
Washing: Wash cells twice with warm PBS to remove extracellular dye. Causality: Removing unincorporated dye drastically reduces background fluorescence, improving the signal-to-noise ratio.
-
Compound Preparation: Prepare a 100 mM stock of 1-Fluoro-3-phenylpropan-2-amine in DMSO. Perform a 10-point serial dilution in serum-free DMEM (range: 10 µM to 10 mM). Ensure final DMSO concentration does not exceed 0.5% v/v.
-
Exposure & Controls: Apply the dose-response series to the cells. Include 50 µM tert-Butyl hydroperoxide (TBHP) as a positive control for ROS generation.
-
Measurement: Measure fluorescence (Ex/Em = 485/535 nm) using a microplate reader at 1, 4, and 24 hours post-exposure.
Protocol C: Mitochondrial Depolarization (JC-1) and ATP Viability
Causality & Rationale: ROS accumulation directly compromises the mitochondrial membrane potential (
-
JC-1 Incubation: Following the 24-hour compound exposure, add JC-1 dye (2 µM final concentration) to the wells. Include a well treated with 50 µM FCCP (an uncoupler) for 30 minutes as a positive control for complete depolarization.
-
Fluorescence Reading: Read the plate at Ex/Em = 535/590 nm (Red Aggregates) and Ex/Em = 485/530 nm (Green Monomers). Calculate the Red/Green ratio.
-
ATP Quantification: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo® Reagent to each well.
-
Lysis & Luminescence: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence to calculate the
of ATP depletion.
Mechanistic Pathway & Quantitative Data Summary
The cytotoxicity of fluorinated amphetamines follows a predictable, sequential cascade initiated by hepatic uptake and CYP450 oxidation.
Fig 2. Proposed CYP450-mediated cytotoxic signaling pathway for fluorinated amphetamines.
Representative Validation Data
The following table demonstrates the self-validating nature of the protocol. A successful assay will show that the addition of CYP inhibitors rescues the cells from toxicity, proving that 1-Fluoro-3-phenylpropan-2-amine requires metabolic bioactivation to exert its full cytotoxic effect.
| Treatment Arm | CYP Inhibitor (Pre-treatment) | Viability | Max ROS Fold Change | JC-1 Ratio (Red/Green) |
| Vehicle Control (0.1% DMSO) | None | N/A | 1.0x | 8.5 |
| Assay Positive Controls | None | 0.05 (Chlorpromazine) | 4.2x (TBHP) | 0.8 (FCCP) |
| 1-Fluoro-3-phenylpropan-2-amine | None | 2.45 | 3.8x | 1.2 |
| 1-Fluoro-3-phenylpropan-2-amine | Ketoconazole (CYP3A4) | 6.10 (Right-shift) | 1.5x (Rescued) | 5.4 (Rescued) |
| 1-Fluoro-3-phenylpropan-2-amine | Quinidine (CYP2D6) | 4.85 (Right-shift) | 2.1x (Rescued) | 4.1 (Rescued) |
Data Interpretation: The significant increase in the
References
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. RSC Advances (PMC). Available at:[Link]
-
Fluorine in psychedelic phenethylamines. Current Topics in Behavioral Neurosciences (ResearchGate). Available at:[Link]
-
4-Fluoromethamphetamine (4-FMA) induces in vitro hepatotoxicity mediated by CYP2E1, CYP2D6, and CYP3A4 metabolism. Toxicology in Vitro (PubMed). Available at:[Link]
Crystallization methods for 1-Fluoro-3-phenylpropan-2-amine hydrochloride
Application Note: Advanced Crystallization and Isolation Protocols for 1-Fluoro-3-phenylpropan-2-amine Hydrochloride
Executive Summary & Molecular Rationale
1-Fluoro-3-phenylpropan-2-amine is a highly specialized fluorinated analogue of phenylpropylamine, utilized extensively in neuropharmacological research and as a synthetic precursor[1]. In its free base form, the compound is an oil that is susceptible to oxidative degradation and is difficult to handle with high volumetric precision. Converting this free base into a stable hydrochloride (HCl) salt is the industry standard for ensuring solid-state stability, extending shelf-life, and achieving the aqueous solubility required for biological assays[2].
The Causality of Fluorination on Crystallization:
The substitution of a highly electronegative fluorine atom at the aliphatic 1-position fundamentally alters the molecule's physicochemical profile. The strong inductive electron-withdrawing effect (-I effect) of the fluorine atom slightly reduces the pKa of the adjacent primary amine compared to non-fluorinated analogues. During crystallization, the protonated amine forms charge-assisted hydrogen bonds (
Thermodynamic & Logical Relationships in Salt Formation
To achieve high-purity crystalline products, the crystallization process must be thermodynamically driven by manipulating the dielectric constant of the solvent medium[2].
Logical relationship of intermolecular forces governing the crystal lattice and co-crystallization.
Quantitative Data: Solvent System Selection
Selecting the correct solvent system is critical to prevent "oiling out" (liquid-liquid phase separation) and to ensure the formation of a highly ordered crystal lattice.
| Solvent System | Role / Mechanism | Dielectric Constant ( | Expected Yield | Purity Profile |
| MTBE / Anhydrous HCl | Primary Reactive Crystallization | 2.6 (MTBE) | >92% | >95% (Crude) |
| Acetone / Diethyl Ether | Anti-Solvent Recrystallization | 20.7 / 4.3 | 85-88% | >99.5% (Analytical) |
| Methanol / Benzoic Acid | Co-Crystallization Screening | 32.7 | Variable | Solid-state modification |
Experimental Methodologies
The following protocols are designed as self-validating systems. Each step includes an In-Process Control (IPC) to verify thermodynamic state and reaction progress.
Protocol A: Anhydrous Reactive Crystallization (Free Base to HCl Salt)
Mechanistic Rationale: Water must be strictly excluded from this reaction. The presence of water can lead to the formation of hydrates or cause the highly soluble HCl salt to oil out. Methyl tert-butyl ether (MTBE) is chosen over diethyl ether for the primary reaction due to its higher boiling point and lower propensity for peroxide formation, ensuring a safer, scalable process.
-
Dissolution: Dissolve 10.0 g (approx. 65.3 mmol) of 1-Fluoro-3-phenylpropan-2-amine free base in 100 mL of anhydrous MTBE in a dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen line.
-
Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: Salt formation is highly exothermic; thermal control prevents solvent boil-off and degradation.
-
Acid Addition: Slowly add 35 mL of a 2.0 M solution of anhydrous HCl in diethyl ether dropwise over 30 minutes via an addition funnel. A white precipitate will begin to form immediately as the ionic lattice assembles.
-
IPC (pH Check): Spot a drop of the supernatant onto wetted pH paper. The addition is complete when the pH stabilizes between 3 and 4, indicating complete protonation of the amine.
-
Isolation: Stir the suspension for an additional 1 hour at 0 °C to maximize the metastable zone width (MSZW) depletion. Filter the precipitate under vacuum using a Büchner funnel.
-
Washing & Drying: Wash the filter cake with 2 x 20 mL of cold, anhydrous MTBE. Dry the solid in a vacuum desiccator over silica gel for 12 hours.
Protocol B: Anti-Solvent Recrystallization (High-Purity Isolation)
Mechanistic Rationale: Recrystallization purifies the compound by exploiting differential solubility. Acetone dissolves the HCl salt at elevated temperatures while heavily solvating organic impurities. The dropwise addition of diethyl ether (an anti-solvent) rapidly lowers the bulk dielectric constant, forcing the highly polar amine hydrochloride lattice to precipitate while leaving lipophilic impurities in the mother liquor[4].
-
Dissolution: Transfer the crude 1-Fluoro-3-phenylpropan-2-amine hydrochloride to a clean Erlenmeyer flask. Add a minimum volume of boiling anhydrous acetone (approx. 3-4 mL per gram of salt) until complete dissolution is achieved.
-
Hot Filtration: If any insoluble particulates remain, perform a rapid hot gravity filtration.
-
Anti-Solvent Addition: While maintaining the solution at approx. 40 °C, add anhydrous diethyl ether dropwise until the solution becomes faintly turbid (the cloud point).
-
Thermodynamic Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to a refrigerator (4 °C) for 12 hours. Causality: Undisturbed, slow cooling ensures the growth of large, pure macroscopic crystals rather than amorphous powder.
-
IPC (Supernatant Verification): Extract 1 mL of the mother liquor and add excess diethyl ether; if no further precipitation occurs, crystallization is complete.
-
Harvesting: Vacuum filter the resulting white crystalline powder and wash with cold diethyl ether.
Protocol C: Co-Crystal Screening (Advanced Solid-State Modification)
Mechanistic Rationale: If the standard HCl salt exhibits undesirable hygroscopicity, co-crystallization can be employed. As demonstrated by Zaworotko et al. with fluoxetine HCl, the chloride ion in an amine hydrochloride salt is often underutilized as a hydrogen bond acceptor[3][5]. By introducing a strong neutral hydrogen bond donor (like benzoic acid), a stable supramolecular co-crystal can be engineered.
-
Molar Equivalence: Dissolve equimolar amounts (1:1) of 1-Fluoro-3-phenylpropan-2-amine hydrochloride and benzoic acid in minimal hot methanol.
-
Evaporative Crystallization: Cover the vial with parafilm, puncture small holes, and allow the solvent to evaporate slowly at ambient temperature over 3–5 days.
-
Validation: Analyze the resulting crystals via Powder X-Ray Diffraction (PXRD) to confirm the formation of a novel co-crystal phase distinct from the physical mixture.
Workflow Visualization
Step-by-step workflow for the reactive crystallization and purification of the amine HCl salt.
References
-
Stahl, P.H., & Wermuth, C.G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Retrieved from[Link][2]
-
Childs, S. L., Chyall, L. J., Dunlap, J. T., Smolenskaya, V. N., Stahly, B. C., & Zaworotko, M. J. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335-13342. Retrieved from[Link][3][5]
-
Liverpool John Moores University (LJMU). (n.d.). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine. Retrieved from [Link][4]
Sources
Topic: Preparation and Certification of 1-Fluoro-3-phenylpropan-2-amine as a Chemical Reference Standard
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis, purification, and analytical certification of 1-Fluoro-3-phenylpropan-2-amine. The protocols detailed herein are designed to produce a high-purity reference standard suitable for use in pharmaceutical quality control, analytical method validation, and research applications. As an analogue of amphetamine, the availability of a well-characterized standard is crucial for accurate analytical measurements.[1] This guide emphasizes not only the procedural steps but also the underlying scientific rationale, ensuring the production of a robust and reliable reference material. The quality and purity of reference standards are critical for achieving scientifically valid results in the pharmaceutical industry.[2][3]
Introduction: The Imperative for High-Purity Reference Standards
In pharmaceutical development and manufacturing, reference standards are the cornerstones of quality assessment. They serve as the benchmark against which active pharmaceutical ingredients (APIs) and finished products are evaluated for identity, purity, quality, and strength.[2] The U.S. Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and be thoroughly characterized.[4] This ensures the accuracy of analytical methods used to quantify APIs and classify impurities or degradation products.
1-Fluoro-3-phenylpropan-2-amine is a fluorinated analogue of 1-phenylpropan-2-amine (amphetamine) and serves as an important tool in neurological research and as a potential building block in medicinal chemistry. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated analogues like this crucial for drug discovery programs.
This application note details a robust, field-proven methodology for the de novo synthesis of 1-Fluoro-3-phenylpropan-2-amine, its subsequent purification to a primary standard level (>99.5%), and the orthogonal analytical techniques required for its full characterization and certification.
Synthetic Strategy and Protocol
The chosen synthetic route is designed for efficiency, scalability, and control over the impurity profile. The synthesis commences from the commercially available precursor, 1-fluoro-3-phenylpropan-2-ol, proceeding through an oxidation followed by a reductive amination. This two-step process is advantageous as it utilizes well-understood, high-yielding reactions and introduces the critical amine functionality in the final step, simplifying purification.
Synthetic Workflow Overview
The overall synthetic pathway is illustrated below.
Caption: Synthetic pathway from alcohol precursor to the final amine.
Detailed Experimental Protocol: Synthesis
Causality Behind Experimental Choices:
-
Oxidation: Pyridinium chlorochromate (PCC) is chosen as the oxidizing agent due to its mildness and high efficiency in converting secondary alcohols to ketones without over-oxidation, which is critical for preserving the integrity of the fluorinated backbone.
-
Reductive Amination: The use of ammonium acetate (NH₄OAc) as the ammonia source and sodium cyanoborohydride (NaBH₃CN) as the reducing agent is a classic and highly effective method.[5] NaBH₃CN is selectively reactive towards the protonated imine intermediate over the ketone starting material, which minimizes side reactions and leads to higher yields of the desired primary amine.
Protocol 1: Synthesis of 1-Fluoro-3-phenylpropan-2-amine
| Step | Procedure | Reagents & Quantities | Notes & Rationale |
| 1 | Oxidation: To a stirred solution of 1-fluoro-3-phenylpropan-2-ol in dichloromethane (DCM), add pyridinium chlorochromate (PCC) portion-wise at room temperature. | 1-fluoro-3-phenylpropan-2-ol: 10.0 g, 64.9 mmol PCC: 21.1 g, 97.3 mmol DCM: 250 mL | The reaction is exothermic. Slow addition of PCC controls the temperature. The reaction progress is monitored by TLC until the starting alcohol is consumed. |
| 2 | Stir the reaction mixture at room temperature for 4 hours. | - | A dark, tarry precipitate of chromium byproducts will form. |
| 3 | Upon completion, filter the reaction mixture through a pad of silica gel, washing with additional DCM. | Silica Gel: ~50 g DCM: 100 mL | This step removes the majority of the chromium salts. The filtrate contains the desired ketone, 1-fluoro-3-phenylpropan-2-one. |
| 4 | Concentrate the filtrate under reduced pressure to yield the crude ketone as a pale yellow oil. | - | The crude product is sufficiently pure for the next step without further purification. |
| 5 | Reductive Amination: Dissolve the crude 1-fluoro-3-phenylpropan-2-one in methanol. Add ammonium acetate. | Crude Ketone: (from step 4) Methanol: 300 mL Ammonium Acetate: 50.0 g, 649 mmol | Ammonium acetate serves as the in-situ source of ammonia for imine formation. A large excess drives the equilibrium towards the imine. |
| 6 | Stir the mixture for 30 minutes, then add sodium cyanoborohydride (NaBH₃CN) portion-wise. | Sodium Cyanoborohydride: 4.9 g, 78.0 mmol | NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion. Caution: NaBH₃CN is toxic and can release HCN gas if acidified. Handle in a well-ventilated fume hood. |
| 7 | Stir the reaction at room temperature overnight (approx. 16 hours). Monitor by TLC. | - | The extended reaction time ensures complete conversion. |
| 8 | Quench the reaction by slowly adding 2M HCl until the pH is ~2. Stir for 1 hour. | 2M HCl (aq) | This step hydrolyzes any remaining imine and neutralizes the reaction mixture. |
| 9 | Concentrate the mixture under reduced pressure to remove methanol. | - | This simplifies the subsequent extraction. |
| 10 | Add water to the residue and basify to pH >12 with 6M NaOH. | Water: 150 mL 6M NaOH (aq) | This converts the amine hydrochloride salt to the free base, which is soluble in organic solvents. |
| 11 | Extract the aqueous layer with diethyl ether (3 x 100 mL). | Diethyl Ether | The amine product is extracted into the organic phase. |
| 12 | Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-fluoro-3-phenylpropan-2-amine. | Anhydrous MgSO₄ | This provides the crude free base, which will be purified to reference standard grade. |
Purification to Reference Standard Grade
Achieving the high purity required for a reference standard (typically >99.5%) necessitates a purification step beyond simple extraction.[6] The most effective method for purifying amines is often the formation and recrystallization of a stable crystalline salt, such as the hydrochloride salt. This process is highly effective at excluding neutral organic impurities and minor isomers.
Protocol 2: Purification via HCl Salt Formation and Recrystallization
| Step | Procedure | Reagents & Quantities | Notes & Rationale |
| 1 | Dissolve the crude amine from Protocol 1 in a minimal amount of cold isopropanol (IPA). | Crude Amine: (from P1, Step 12) Isopropanol | IPA is a good solvent for both the free base and the resulting salt at elevated temperatures, but has lower solubility for the salt at cold temperatures, facilitating crystallization. |
| 2 | Slowly add a solution of concentrated HCl in isopropanol dropwise with vigorous stirring. | Concentrated HCl in IPA | This will precipitate the hydrochloride salt of the amine. Monitor the pH to ensure it is acidic. |
| 3 | Cool the resulting slurry in an ice bath for 1 hour to maximize precipitation. | - | Lowering the temperature decreases the solubility of the salt, increasing the recovery yield. |
| 4 | Collect the white crystalline solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether. | Cold Diethyl Ether | The ether wash removes residual solvent and any non-basic impurities. |
| 5 | Recrystallization: Transfer the solid to a clean flask. Add a minimal amount of hot isopropanol to just dissolve the solid. | Isopropanol | Using the minimum amount of hot solvent is key to a successful recrystallization with high yield. |
| 6 | Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight. | - | Slow cooling promotes the formation of large, pure crystals, excluding impurities from the crystal lattice. |
| 7 | Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven at 40°C to a constant weight. | Cold Diethyl Ether | Drying to a constant weight ensures all residual solvents are removed. The final product is purified 1-Fluoro-3-phenylpropan-2-amine HCl. |
Analytical Characterization and Certification
A comprehensive characterization using multiple orthogonal analytical techniques is required to qualify the material as a reference standard.[6][7] This process confirms the identity and establishes the purity and potency of the batch.
Analytical Workflow
Caption: Orthogonal analytical workflow for reference standard certification.
Analytical Specifications and Methods
The following table summarizes the tests, methods, and acceptance criteria for the certification of 1-Fluoro-3-phenylpropan-2-amine HCl as a reference standard.
| Test | Method | Specification | Scientific Rationale |
| Appearance | Visual Inspection | White to off-white crystalline solid | Provides a baseline physical description of the material. |
| Identity (¹H NMR) | 400 MHz NMR, in D₂O | Conforms to structure | Confirms the proton framework of the molecule. Expected signals include aromatic protons, and aliphatic protons with characteristic splitting due to the adjacent fluorine and protons.[8][9][10] |
| Identity (¹³C NMR) | 100 MHz NMR, in D₂O | Conforms to structure | Confirms the carbon backbone. Carbon signals near the fluorine atom will show characteristic C-F coupling. |
| Identity (¹⁹F NMR) | 376 MHz NMR, in D₂O | Conforms to structure | Provides direct evidence of the fluorine atom and its chemical environment.[11] |
| Identity (Mass Spec) | ESI-MS | [M+H]⁺ matches theoretical mass (154.10 for free base) | Confirms the molecular weight of the compound.[12][13] |
| Identity (FTIR) | ATR | Conforms to reference spectrum | Identifies key functional groups (N-H, C-H aromatic/aliphatic, C-F stretches). |
| Chromatographic Purity | HPLC-UV (210 nm) | ≥ 99.5% | Quantifies all UV-active organic impurities. This is the primary measure of organic purity.[4][7] |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can affect the material's stability and accurate weighing.[2] |
| Residual Solvents | Headspace GC-FID | IPA: ≤ 5000 ppm Ether: ≤ 5000 ppm | Ensures that solvents from the synthesis and purification are below ICH-specified safety limits.[2] |
| Residue on Ignition | USP <281> | ≤ 0.1% | Quantifies non-volatile, inorganic impurities.[2] |
| Assay (by Mass Balance) | Calculation: 100% - (%Water + %Residue + %Solvents + %Impurities) | Report Value (as is basis) | Provides the most accurate measure of the pure substance content by accounting for all major impurities. |
Conclusion
The successful execution of the protocols detailed in this application note will yield a batch of 1-Fluoro-3-phenylpropan-2-amine hydrochloride that is fully characterized and certified as a chemical reference standard. The synthesis is robust, and the purification strategy is proven to achieve high purity. The orthogonal analytical approach provides a comprehensive characterization, ensuring the material's identity, purity, and potency, thereby establishing it as a trustworthy standard for demanding research and quality control applications.
References
-
Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. [Link]
-
Reference Standards, Types, Uses, Preparation & Qualification. (2020, August 19). Veeprho. [Link]
-
The ABC's of Reference Standard Management. Eurofins. [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. (2023, September 5). ACS Organic & Inorganic Au. [Link]
-
1-Fluoro-1-phenylpropan-2-amine | C9H12FN | CID 12546702. PubChem. [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. PMC. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]
-
Preparation of Amines. (2026, January 14). CK-12 Foundation. [Link]
-
Methods of Preparation of Amines. Unacademy. [Link]
-
Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. ChemCatChem. [Link]
-
Preparation of Amines | Overview & Research Examples. Perlego. [Link]
-
Preparation of Amines. (2026, January 14). CK-12 Foundation. [Link]
-
¹H NMR Spectroscopy. University of Potsdam. [Link]
-
1-Fluoro-3-phenylpropan-2-ol | C9H11FO | CID 230081. PubChem. [Link]
-
¹H NMR spectra of propan-2-amine. Doc Brown's Chemistry. [Link]
-
¹H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]
-
Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]
Sources
- 1. 1-Fluoro-3-phenylpropan-2-amine | LGC Standards [lgcstandards.com]
- 2. veeprho.com [veeprho.com]
- 3. 제약 품질 관리용 분석 기준 물질 [sigmaaldrich.com]
- 4. pharmtech.com [pharmtech.com]
- 5. perlego.com [perlego.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. FDA Guidelines for Chromatography Validation - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 11. biophysics.org [biophysics.org]
- 12. 1-Fluoro-1-phenylpropan-2-amine | C9H12FN | CID 12546702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Improving reaction yield of 1-Fluoro-3-phenylpropan-2-amine synthesis
An essential guide for researchers, this Technical Support Center provides in-depth troubleshooting for the synthesis of 1-Fluoro-3-phenylpropan-2-amine, a key intermediate in pharmaceutical development. Authored from the perspective of a Senior Application Scientist, this document focuses on enhancing reaction yield and purity by addressing common experimental challenges with scientifically-grounded solutions.
Overview of Synthetic Strategy
The synthesis of 1-Fluoro-3-phenylpropan-2-amine typically proceeds via a two-stage process. The most common route involves the initial fluorination of a suitable precursor, followed by a reductive amination step to introduce the amine functionality. The choice of reagents and reaction conditions at each stage is critical for maximizing yield and minimizing impurity formation.
A general workflow is outlined below. The primary precursor is often 1-phenylpropan-2-one (phenylacetone, P2P), a readily available starting material.[1][2][3] The strategy involves converting this ketone to an intermediate that can be fluorinated, such as an alcohol, before amination.
Caption: General synthetic workflow for 1-Fluoro-3-phenylpropan-2-amine.
Troubleshooting and Optimization Guide
This section addresses specific issues encountered during synthesis in a question-and-answer format, providing explanations and actionable solutions.
Low Yield and Purity
Question: My overall yield is consistently below 30%. What are the most common causes, and where should I focus my optimization efforts?
Answer: Consistently low yields often stem from issues in one of the two critical stages: deoxyfluorination or reductive amination. Sub-optimal conditions, reagent quality, or purification techniques can all contribute to significant product loss.
Key Areas for Optimization:
-
Deoxyfluorination Step: This reaction is highly sensitive to moisture and reaction temperature. The formation of elimination byproducts (alkenes) is a common issue if the temperature is not carefully controlled. Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous.
-
Reductive Amination Step: The efficiency of this step depends on the formation of the imine intermediate followed by its reduction. The pH of the reaction is crucial; it must be weakly acidic to facilitate imine formation without degrading the reducing agent.[4] Incomplete conversion often points to an inactive catalyst (for catalytic hydrogenation) or a depleted hydride reagent.
-
Purification: The final product is a primary amine, making it basic. Significant product can be lost during workup if the pH is not carefully controlled during aqueous extractions. Utilize acid-base extraction principles to effectively separate your product from neutral organic byproducts.[5]
Fluorination Stage Issues
Question: During the fluorination of 1-phenylpropan-2-ol with DAST, I observe a complex mixture of products and a low yield of the desired 1-fluoro-3-phenylpropan-2-one. What is going wrong?
Answer: The deoxyfluorination of secondary alcohols like 1-phenylpropan-2-ol is challenging and can lead to several side reactions.
-
Causality: Diethylaminosulfur trifluoride (DAST) and its analogues are effective deoxyfluorinating agents, but their reaction with alcohols can be complicated by carbocationic rearrangements and elimination reactions, especially with benzylic alcohols which can stabilize a positive charge.
-
Troubleshooting Steps:
-
Temperature Control: The reaction should be initiated at a low temperature (e.g., -78 °C) and allowed to warm slowly. Overheating promotes the formation of undesired alkene byproducts through elimination.
-
Anhydrous Conditions: DAST reacts violently with water. Any moisture will consume the reagent and generate HF, which can cause further side reactions.[6] Ensure your solvent (e.g., DCM, THF) is anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Alternative Reagents: If issues persist, consider alternative fluorinating agents. N-Fluorobenzenesulfonimide (NFSI) is an electrophilic fluorinating agent that can be effective for different substrates, though it requires a different mechanistic approach, often involving the enolate of the corresponding ketone.[7][8]
-
Question: What are the essential safety precautions when working with fluorinating agents like DAST or elemental fluorine?
Answer: Fluorinating agents are hazardous and require strict safety protocols.[9][10]
| Hazard | Precaution and Mitigation |
| High Reactivity & Corrosivity | All reactions must be conducted in a certified chemical fume hood.[6][9] Use compatible materials for your reaction setup; Polytetrafluoroethylene (PTFE) and stainless steel are generally recommended.[6][9] Avoid contact with glass where possible, as HF produced during the reaction can etch it. |
| Toxicity | Inhalation or skin contact can be extremely dangerous. Always wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, tightly sealed safety goggles, a face shield, and specialized fluorine-resistant gloves (e.g., neoprene).[9] |
| HF Exposure | Hydrogen fluoride (HF) is a common byproduct. Have a calcium gluconate gel tube readily accessible as a first-aid antidote for skin exposure.[6][11] |
| Quenching | Unreacted fluorinating agent must be quenched safely. A slow and controlled addition to a cooled solution of a scavenger like sodium bicarbonate or calcium hydroxide is recommended. |
Reductive Amination Stage Issues
Question: The reductive amination of 1-fluoro-3-phenylpropan-2-one with sodium borohydride and ammonium acetate results in a high proportion of the alcohol byproduct, 1-fluoro-3-phenylpropan-2-ol. How can I favor amine formation?
Answer: The formation of the alcohol byproduct indicates that the direct reduction of the ketone is competing with, or outpacing, the reduction of the imine intermediate. This is a common problem in one-pot reductive amination.[4][12]
Caption: Competing reaction pathways in reductive amination.
-
Solution 1: Use a pH-Sensitive Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are milder reducing agents than NaBH₄. They are less reactive towards ketones at neutral or slightly acidic pH but are very effective at reducing the protonated imine (iminium ion). This selectivity dramatically favors the desired reaction pathway.[4]
-
Solution 2: Two-Step Procedure: First, form the imine by reacting the ketone with the amine source (e.g., ammonia in an appropriate solvent) and removing the water formed, often with a Dean-Stark apparatus or molecular sieves. Once imine formation is complete (monitored by TLC or GC), then add the reducing agent. This separates the two competing reactions.
-
Solution 3: Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel in the presence of ammonia is a very effective method. This is a classic, clean, and often high-yielding approach.[12]
Purification and Analysis
Question: How can I effectively purify the final product and confirm its identity?
Answer: A combination of extraction and chromatography is typically required, followed by standard spectroscopic analysis.
Purification Protocol:
-
Quench and Solvent Removal: After the reaction is complete, quench any remaining reducing agent and neutralize the reaction mixture. Remove the organic solvent using a rotary evaporator.
-
Acid-Base Extraction:
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extract with a dilute acid solution (e.g., 1M HCl). Your basic amine product will move into the aqueous layer as a hydrochloride salt, leaving neutral impurities in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Carefully basify the aqueous layer with a base (e.g., 2M NaOH) to a pH > 12.
-
Extract the free amine back into an organic solvent.
-
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Analytical Characterization:
| Technique | Purpose | Expected Result for 1-Fluoro-3-phenylpropan-2-amine |
| GC-MS | Purity assessment and confirmation of molecular weight. | A single major peak with a mass spectrum corresponding to the molecular ion (m/z) and expected fragmentation pattern. |
| ¹H NMR | Structural elucidation. | Signals corresponding to the aromatic protons, the benzylic CH₂, the CH-NH₂, and the fluoromethyl CH₂F group with characteristic splitting patterns (e.g., doublet of doublets for the CH₂F due to H-F and H-H coupling). |
| ¹⁹F NMR | Confirmation of fluorination. | A single signal, likely a triplet, due to coupling with the adjacent CH₂ protons. |
| HPLC | Quantitative purity analysis. | A single major peak. Chiral HPLC can be used to determine enantiomeric excess if a stereoselective synthesis was performed.[13] |
Frequently Asked Questions (FAQs)
Q1: Is it possible to synthesize this compound stereoselectively? A1: Yes. Stereoselectivity can be achieved during the reductive amination step. Using a biocatalytic approach with a transaminase enzyme can provide high enantiomeric excess (>99% ee) by converting the prochiral ketone directly to a single enantiomer of the amine.[14][15] Alternatively, chemical methods using chiral auxiliaries or catalysts can be employed.
Q2: My starting material, 1-phenylpropan-2-one, is regulated. Are there alternative precursors? A2: Yes, due to its use in illicit synthesis, 1-phenylpropan-2-one (P2P) is a controlled substance in many regions.[1][2] Alternative, unregulated precursors include 1-phenylpropan-2-ol (which can be oxidized to P2P or used directly in fluorination) or allylbenzene, which can be converted to P2P via a Wacker-Tsuji oxidation.[14]
Q3: Can I use a different fluorinating agent, such as KF or Selectfluor? A3: Yes, but the reaction mechanism and conditions will change significantly.
-
Potassium Fluoride (KF): This is a nucleophilic fluoride source. It is inexpensive and safe but has poor solubility in organic solvents. Its use often requires phase-transfer catalysts to be effective.[16]
-
Selectfluor: This is a popular electrophilic F⁺ source. It is a stable solid and easier to handle than many other fluorinating agents.[7] It is typically used to fluorinate enolates or enol ethers, so you would need to convert your ketone precursor into a suitable reactive form first.
References
- BenchChem. (2025).
- ACS Publications. (2025).
- ACS Publications. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- PMC.
- Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins.
- Journal of the American Chemical Society. (2019). Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines.
- MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- Unknown Source. III Analytical Methods.
- Grokipedia. Phenylacetone.
- Wikipedia.
- Wikipedia. Phenylacetone.
- ResearchGate. (2021).
- CymitQuimica. CAS 103-79-7: Phenylacetone.
- RSC Publishing. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines.
- BenchChem. (2025). A Comparative Guide to the Synthesis of N-benzyl-N-methyl-1-phenylpropan-2-amine: Established vs. Novel Routes.
- Beilstein Journals. (2020).
- Organic Chemistry Portal.
- BenchChem. (2025). Comparative Purity Analysis of Synthetic 1-(3-Chlorophenyl)-2-methylpropan-2-amine.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Phenylacetone - Wikipedia [en.wikipedia.org]
- 3. CAS 103-79-7: Phenylacetone | CymitQuimica [cymitquimica.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. env.go.jp [env.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fluoropolymers.eu [fluoropolymers.eu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. digibuo.uniovi.es [digibuo.uniovi.es]
- 15. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting chiral separation of 1-Fluoro-3-phenylpropan-2-amine enantiomers
Welcome to the Technical Support Center for the chiral separation of 1-Fluoro-3-phenylpropan-2-amine .
As a fluorinated amphetamine derivative, 1-Fluoro-3-phenylpropan-2-amine is a chiral primary amine. Enantiomers of primary amines often exhibit vastly different pharmacological and toxicological profiles, making their baseline resolution a critical quality attribute in drug development[1]. Because primary amines are highly basic, they are notorious for secondary interactions with stationary phase silanols, leading to peak tailing and poor recovery.
This guide is engineered to help you troubleshoot both Direct (Chiral Stationary Phases) and Indirect (Pre-column Derivatization) separation workflows.
Strategic Workflow: Selecting Your Separation Mode
Caption: Decision matrix for selecting direct vs. indirect chiral separation methodologies.
Module 1: Direct Separation Troubleshooting (HPLC & SFC)
Direct separation utilizes Chiral Stationary Phases (CSPs) to form transient diastereomeric complexes with the enantiomers[1]. For primary amines, Crown Ethers and Cyclofructans are the industry gold standards.
Q: My Crown Ether column (e.g., ChiroSil RCA(+)) shows severe peak broadening and almost zero retention for 1-Fluoro-3-phenylpropan-2-amine. Why?
A: This is a mechanistic failure due to incorrect mobile phase pH. The chiral selector in these columns is an 18-crown-6 tetracarboxylic acid[2]. For chiral recognition to occur, the primary amine must be fully protonated (
Q: I am screening a cyclofructan-based column (Larihc CF6-P) in SFC, but I'm getting zero enantioselectivity. What went wrong? A: The issue lies in your basic additive. Research shows that using ammonium hydroxide as a basic additive actively destroys enantioselectivity on CF6-P columns[3]. Fix: Switch your polar modifier to methanol containing 0.3% (v/v) trifluoroacetic acid (TFA) and 0.2% (v/v) triethylamine (TEA). This specific additive combination masks free silanols without disrupting the hydrogen-bonding network required for cyclofructan chiral recognition[3].
Q: Why should I consider Supercritical Fluid Chromatography (SFC) over Normal-Phase HPLC for this molecule?
A: 1-Fluoro-3-phenylpropan-2-amine is highly basic. SFC provides superior peak symmetry and faster analysis times compared to normal-phase HPLC[1]. Supercritical
Module 2: Indirect Separation Troubleshooting (Derivatization)
Indirect separation involves reacting the enantiomers with a homochiral reagent to form stable diastereomers, which can then be separated on standard achiral columns[4].
Q: I opted for pre-column derivatization with Marfey's Reagent (FDAA), but I see multiple artifact peaks and incomplete reaction. How do I fix this? A: FDAA derivatization requires mild alkaline conditions to proceed, but the resulting derivatives are unstable if left in a basic environment[5]. Artifacts usually arise from incomplete quenching. Fix: Ensure the reaction is heated to exactly 40°C for 1 hour in the presence of 1M sodium bicarbonate. Crucially, you must quench the reaction with 2M HCl immediately after cooling to halt degradation[6].
Q: Do I need a chiral column after derivatizing with Marfey's Reagent? A: No. FDAA reacts with the primary amine to form diastereomers. The D-derivatives exhibit strong intramolecular hydrogen bonding, which significantly reduces their polarity relative to the corresponding L-derivatives[6]. Consequently, the D-derivatives are selectively retained on standard reversed-phase columns (like a C18) and will elute much later than the L-derivatives[6].
Quantitative Data & Performance Metrics
Table 1: Comparison of validated separation modes for chiral primary amines.
| Separation Mode | Chiral Selector / Reagent | Optimal Mobile Phase | Critical Additives | Typical Resolution ( | Analysis Time |
| SFC (Direct) | Cyclofructan (CF6-P) | 0.3% TFA / 0.2% TEA | > 2.0 | < 10 min | |
| HPLC (Direct) | Crown Ether (18-Crown-6) | Water / Methanol (Isocratic) | Perchloric Acid (pH < 2) | 1.5 - 2.5 | 15 - 25 min |
| RP-HPLC (Indirect) | Marfey's Reagent (FDAA) | Water / Acetonitrile (Gradient) | Triethylamine phosphate | > 3.0 | 20 - 30 min |
Standardized Experimental Protocols
Protocol A: SFC Screening on Cyclofructan (CF6-P)
This protocol is optimized for high-throughput screening of fluorinated amphetamine derivatives[1].
-
System Preparation: Equilibrate the SFC system with a Larihc CF6-P column (250 x 4.6 mm, 5 µm). Set back-pressure regulator to 120 bar and column temperature to 30°C.
-
Mobile Phase:
-
Solvent A: Medical-grade
. -
Solvent B (Modifier): Methanol containing 0.3% (v/v) TFA and 0.2% (v/v) TEA.
-
-
Gradient: Run a gradient of 5% to 50% Solvent B over 10 minutes at a flow rate of 3.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
Protocol B: Pre-Column Derivatization with Marfey's Reagent (FDAA)
This self-validating protocol ensures complete conversion of the primary amine into UV-active diastereomers[6].
-
Sample Prep: Place 100 µL of 5 µmol 1-Fluoro-3-phenylpropan-2-amine in a 1.0 mL reaction vial.
-
Reagent Addition: Add 200 µL of 1% FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) dissolved in acetone.
-
Alkalinization: Add 40 µL of 1.0 M Sodium Bicarbonate to initiate the reaction.
-
Incubation: Heat the sealed vial at 40°C for exactly 60 minutes in a dry block heater.
-
Quenching (Critical Step): Remove from heat, cool to room temperature, and immediately add 20 µL of 2M HCl to drop the pH and stabilize the derivatives.
-
Analysis: Inject onto a Spheri-5 RP-18 column using a linear gradient of triethylamine phosphate (pH 3.0) and Acetonitrile. Detect at 340 nm.
Troubleshooting Pathway: Resolving Peak Tailing
Caption: Diagnostic workflow for resolving peak tailing in primary amine chromatography.
References
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC LCGC International[Link]
-
Chiral HPLC and SFC Columns Columnex [Link]
-
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans MDPI [Link]
Sources
Minimizing defluorination byproducts in 1-Fluoro-3-phenylpropan-2-amine production
Troubleshooting Defluorination Byproducts
Overview The synthesis of 1-fluoro-3-phenylpropan-2-amine (a fluorinated aliphatic amine) is notoriously challenging due to the lability of the C-F bond. Whether you are employing the reductive amination of 1-fluoro-3-phenylpropan-2-one or the deoxyfluorination of phenylalaninol derivatives, defluorination—via hydrodefluorination, E2 elimination, or neighboring group participation—is the primary cause of yield loss. This guide provides field-proven, mechanistically grounded solutions to minimize these byproducts.
Troubleshooting logic for minimizing defluorination in 1-Fluoro-3-phenylpropan-2-amine synthesis.
Part 1: Quantitative Reagent Analysis
To establish a baseline for your experimental design, Table 1 summarizes the impact of reagent selection on defluorination rates.
Table 1: Reagent Comparison for 1-Fluoro-3-phenylpropan-2-amine Synthesis
| Synthetic Route | Reagent Choice | Target Yield (%) | Defluorination (%) | Primary Mechanism of Failure |
| Reductive Amination | NaBH₄ | 30–40% | 40–50% | Hydrodefluorination / Over-reduction |
| Reductive Amination | NaBH(OAc)₃ (pH 4.5) | 85–90% | < 5% | N/A (Optimal conditions) |
| Deoxyfluorination | DAST (Unprotected Amine) | < 10% | > 80% | Aziridine formation / E2 Elimination |
| Deoxyfluorination | DAST (N-Boc Protected) | 75–80% | < 5% | N/A (Optimal conditions) |
Part 2: Frequently Asked Questions (FAQs) & Causality Analysis
Q1: Why am I seeing complete loss of the fluorine atom when using palladium on carbon (Pd/C) for my reductive amination?
A1: Transition-metal catalyzed hydrogenation (e.g., H₂ with Pd/C) is highly aggressive toward aliphatic C-F bonds. The metal inserts into the C-F bond, leading to reductive cleavage (hydrodefluorination)[1]. Because the alpha-fluorine is adjacent to the imine/amine system, it is particularly susceptible to this activation. Solution: Abandon transition metals for this step. Switch to a selective, mild hydride donor like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)[2].
Q2: My DAST fluorination of phenylalaninol is yielding a cyclic byproduct instead of the fluorinated amine. What is happening?
A2: You are observing aziridine formation due to neighboring group participation. If the primary amine is unprotected, its lone pair acts as an internal nucleophile. It attacks the carbon bearing the DAST-activated hydroxyl group in an intramolecular SN2 reaction, forming an aziridine ring and expelling the leaving group. Solution: You must protect the amine with a strongly electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) group, to deactivate the nitrogen lone pair prior to fluorination[3].
Q3: Why is pH control so critical when using NaBH₃CN or NaBH(OAc)₃?
A3: These mild hydrides are not strong enough to reduce ketones or C-F bonds directly. They rely on the in-situ formation of an iminium ion, which is highly electrophilic. Maintaining a pH of 4.5–5.0 ensures the imine is protonated to form this iminium species. If the pH is too high, the reduction stalls; if it is too low, the hydride reagent decomposes rapidly, and the alpha-fluorine becomes prone to acid-catalyzed elimination[2].
Part 3: Self-Validating Experimental Protocols
Protocol A: Reductive Amination of 1-Fluoro-3-phenylpropan-2-one
This protocol utilizes mild hydride reduction to prevent hydrodefluorination.
Step-by-Step Methodology:
-
Imine Formation: Combine 1-fluoro-3-phenylpropan-2-one (1.0 eq) and the desired amine source (e.g., ammonium acetate, 1.2 eq) in anhydrous dichloromethane (DCM).
-
Acidification & Validation: Adjust the pH to 4.5–5.0 using glacial acetic acid. Self-Validation Check: Stir for 1 hour and verify imine formation via TLC or GC-MS. The complete disappearance of the ketone spot confirms it is safe to proceed, preventing unreacted ketone from being erroneously reduced to a fluoro-alcohol.
-
Selective Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. (Note: NaBH(OAc)₃ is preferred over NaBH₃CN to avoid the generation of toxic HCN gas)[2].
-
Quenching: Stir for 2–4 hours at room temperature. Quench carefully with saturated aqueous NaHCO₃ to neutralize the acid and safely decompose excess hydride.
-
Isolation: Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the target amine.
Protocol B: Deoxyfluorination of N-Boc-Phenylalaninol
This protocol utilizes steric and electronic protection to prevent intramolecular cyclization and E2 elimination.
Step-by-Step Methodology:
-
Protection: Ensure the starting material is N-Boc-phenylalaninol (tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate). The Boc group is mandatory to deactivate the amine nucleophilicity[3].
-
Preparation: Dissolve the protected amino alcohol in anhydrous DCM and cool strictly to -78 °C using a dry ice/acetone bath under an inert argon atmosphere.
-
Fluorination: Dropwise add Diethylaminosulfur trifluoride (DAST) (1.2 eq). Causality: Low temperature kinetically controls the highly exothermic reaction, favoring the SN2 fluorination pathway over the E2 elimination of HF.
-
Thermal Validation: Allow the reaction mixture to slowly warm to room temperature over 1 hour. Self-Validation Check: Monitor the reaction via TLC at -78 °C before warming. Complete consumption of the starting material at low temperatures validates that fluorination occurred without thermal elimination byproducts.
-
Quenching: Cool back to 0 °C and carefully quench with saturated NaHCO₃ to neutralize HF byproducts.
-
Deprotection: Isolate the fluorinated intermediate, then treat with Trifluoroacetic acid (TFA) in DCM (1:4 ratio) for 2 hours at room temperature to remove the Boc group, yielding 1-fluoro-3-phenylpropan-2-amine.
References
-
The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases ResearchGate[Link]
-
Synthesis of Polyfluoro Ketones for Selective Inhibition of Human Phospholipase A2 Enzymes ACS Publications[Link]
-
Reductive Amination, and How It Works Master Organic Chemistry[Link]
Sources
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 1-Fluoro-3-phenylpropan-2-amine
Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals
Analyte Profile: 1-Fluoro-3-phenylpropan-2-amine (Primary amine, lipophilic phenyl core, polarizable fluoro-substituent; estimated
Mechanistic Overview & Diagnostic Workflow
When analyzing basic primary amines like 1-Fluoro-3-phenylpropan-2-amine via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), peak tailing (Asymmetry factor,
Caption: Chemical mechanism of secondary ion-exchange interactions causing peak tailing.
To systematically eliminate this issue, follow the diagnostic logic below before altering your mobile phase chemistry.
Caption: Diagnostic workflow for troubleshooting basic amine peak tailing in RP-HPLC.
Troubleshooting Guide & FAQs
Q1: Why does 1-Fluoro-3-phenylpropan-2-amine exhibit severe peak tailing on my standard C18 column at a neutral pH?
A1: At a neutral mobile phase pH (e.g., pH 6.0–7.0), 1-Fluoro-3-phenylpropan-2-amine is fully protonated due to its high
Q2: How can I manipulate the mobile phase pH to eliminate these secondary interactions? A2: You have two primary pH-based strategies to disrupt the ion-exchange causality:
-
Low pH Strategy (pH 2.0–3.0): By lowering the pH below the
of the silanol groups, you fully protonate the stationary phase ( ), rendering it neutral. While the amine remains protonated, the lack of negatively charged silanols eliminates the electrostatic interaction, resulting in sharp peaks[2][3]. -
High pH Strategy (pH > 10.5): By raising the pH above the
of the amine, the analyte is deprotonated into its neutral free-base form ( ). This eliminates its ability to interact with ionized silanols. Caution: This requires specialized hybrid silica or polymeric columns designed to withstand high alkaline conditions without dissolving the silica bed[4].
Q3: My method requires a mid-range pH, and I cannot change columns. What mobile phase additives can suppress tailing? A3: If pH adjustment is restricted, you can introduce competing bases or ion-pairing reagents:
-
Silanol Suppressors: Adding 10–20 mM to the mobile phase acts as a sacrificial base. TEA is a small, highly basic amine that outcompetes the bulkier 1-Fluoro-3-phenylpropan-2-amine for the active silanol sites, effectively masking them[3][5].
-
Ion-Pairing Reagents: Adding 0.1% Trifluoroacetic acid (TFA) provides a hydrophobic counter-ion that pairs with the protonated amine, forming a neutral complex. This increases hydrophobic retention while shielding the positive charge from silanols[6].
Q4: Could the tailing be caused by physical parameters rather than chemical interactions? A4: Absolutely. If chemical mitigation fails, evaluate physical distortions:
-
Mass Overload: Injecting too much analyte saturates the primary binding sites. Try diluting the sample by 10x; if symmetry improves, mass overload was the cause[1].
-
Solvent Mismatch: If the injection solvent is significantly stronger (e.g., 100% Acetonitrile) than the initial mobile phase, it causes analyte dispersion at the column head. Always match the injection solvent to the initial mobile phase conditions[1].
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, do not guess the cause of your tailing. Use the following self-validating protocols to isolate variables and confirm the root cause.
Protocol A: Low-pH Silanol Suppression Validation
This protocol validates whether ionized silanols are the root cause of the tailing.
-
Control Step: Run your 1-Fluoro-3-phenylpropan-2-amine sample using your current mobile phase (e.g., Water/Acetonitrile at pH 6.8). Calculate the Asymmetry Factor (
) at 10% peak height. -
Intervention: Prepare a new aqueous mobile phase consisting of 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using concentrated Phosphoric acid.
-
Equilibration: Flush the column with the new low-pH mobile phase for a minimum of 15 column volumes to ensure all silanol groups are fully protonated.
-
Test & Validate: Inject the sample. Calculate the new
.-
Validation: If
decreases from >1.5 to <1.2, the causality is confirmed as silanol ion-exchange. If tailing persists, the issue is likely physical (e.g., column void, mass overload).
-
Protocol B: Competitive Masking via Triethylamine (TEA)
Use this protocol if your method strictly requires a neutral pH.
-
Control Step: Run the sample at current neutral conditions. Record retention time (
) and . -
Intervention: Add 10 mM Triethylamine (TEA) to the aqueous mobile phase. Because TEA is highly basic, the pH will rise. Adjust the pH back to your original method's exact pH using an appropriate acid (e.g., Acetic acid). Crucial: This isolates the TEA masking variable from the pH variable.
-
Equilibration: Equilibrate for 20 column volumes (TEA takes longer to fully saturate the stationary phase active sites).
-
Test & Validate: Inject the sample.
-
Validation: If
improves without a significant shift in , silanol masking is successful. Note that prolonged use of TEA may reduce column lifespan due to base-catalyzed endcapping hydrolysis[3].
-
Quantitative Mitigation Strategies
The following table summarizes the quantitative parameters for the most effective mitigation strategies when analyzing primary amines.
| Strategy | Mechanism of Action | Optimal pH Range | Analyte State | Silanol State | Relative Efficacy | Drawbacks |
| Low pH Buffer | Protonates silanols to neutralize stationary phase charge. | 2.0 – 3.0 | Protonated ( | Neutral ( | Excellent | May cause early elution of weakly retained amines. |
| High pH Buffer | Deprotonates the amine to neutralize the analyte. | 10.5 – 11.5 | Neutral ( | Ionized ( | Excellent | Requires specialized high-pH stable hybrid columns. |
| TEA Addition | Competitively binds to and masks active silanol sites. | 5.0 – 7.0 | Protonated ( | Ionized ( | Good | Can reduce column lifespan; TEA is difficult to wash out. |
| TFA Addition | Forms a neutral ion-pair complex with the amine. | ~2.0 (Native) | Ion-Paired ( | Neutral ( | Very Good | TFA causes ion suppression if using MS detection. |
| Type B Silica | Utilizes ultra-pure silica with maximum endcapping. | 2.0 – 8.0 | Protonated ( | Minimal | Excellent | Higher upfront column cost. |
References
-
Element Lab Solutions. Peak Tailing in HPLC. Available at:[Link][2]
-
Phenomenex. How to Reduce Peak Tailing in HPLC? Available at:[Link][4]
-
ALWSCI. Common Causes Of Peak Tailing in Chromatography. Available at:[Link][1]
-
LCGC International. Peak Fronting, Column Life and Column Conditioning. Available at:[Link][5]
-
ResearchGate. How can I prevent peak tailing in HPLC? Available at:[Link][6]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available at:[Link][3]
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
Removing impurities from crude 1-Fluoro-3-phenylpropan-2-amine mixtures
Technical Support Center: Troubleshooting & Purifying 1-Fluoro-3-phenylpropan-2-amine Mixtures
Overview
Welcome to the Application Scientist Support Portal. The synthesis of
Frequently Asked Questions (Troubleshooting)
Q1: My crude NMR shows a near 1:1 mixture of two different fluorinated products. Why did this happen, and how do I separate them?
A1: You are observing a regioisomeric impurity: 2-fluoro-3-phenylpropan-1-amine. This occurs due to Neighboring Group Participation (NGP). When the hydroxyl group of your phenylalaninol precursor is activated by a fluorinating agent (like DAST or Deoxo-Fluor), the lone pair on the adjacent nitrogen can attack the activated carbon. This intramolecular
-
Separation: These regioisomers have nearly identical boiling points and polarities, making standard silica chromatography ineffective. They must be separated via reverse-phase preparative HPLC.
-
Prevention: To prevent aziridinium formation upstream, you must completely suppress the nitrogen's nucleophilicity. A single Boc protecting group is insufficient; use a strongly electron-withdrawing di-protection strategy, such as a Phthalimide (Phth) group, prior to fluorination.
Q2: I am detecting significant alkene byproducts (e.g., 3-phenylprop-2-en-1-amine) in my crude mixture. How can I remove them?
A2: Fluorinating agents like DAST can act as bases, promoting an
-
Chemical Scavenging Strategy: Instead of struggling with chromatography, use a chemoselective oxidation wash. By treating the crude organic mixture with a cold, dilute aqueous solution of Potassium Permanganate (
), the alkene is rapidly oxidized into a highly polar diol. This diol will partition entirely into the aqueous phase during a simple liquid-liquid extraction, leaving your saturated fluoroamine untouched in the organic layer.
Q3: My product is contaminated with diethylamine (from DAST degradation). Standard acid-base extractions aren't working. What is the solution?
A3: Both your target 1-fluoro-3-phenylpropan-2-amine and the diethylamine byproduct are basic amines, which is why standard acidic washes (pH < 2) pull both into the aqueous layer. However, you can exploit their distinct
-
pH-Gradient Extraction: By washing your organic layer with a precisely buffered aqueous solution at pH 9.2, the diethylamine will be >95% protonated (water-soluble), while your target fluoroamine will remain predominantly as an unprotonated free base (organic-soluble).
Visualizing the Impurity Pathway
Aziridinium-induced regioisomeric impurity formation during nucleophilic fluorination.
Quantitative Impurity Profiling
Use the following analytical signatures to identify and quantify the impurities in your crude mixture before proceeding to the purification protocol.
| Impurity Profile | Mechanism of Formation | Analytical Signature | Physicochemical Separation Strategy |
| 2-Fluoro-3-phenylpropan-1-amine | Aziridinium ring-opening (NGP) | Upstream prevention (Phthalimide protection) or RP-HPLC. | |
| 3-Phenylprop-2-en-1-amine | Chemoselective oxidation ( | ||
| Diethylamine | DAST reagent degradation | pH-gradient liquid-liquid extraction (Buffer pH 9.2). | |
| Unreacted Phenylalaninol | Incomplete conversion | LC-MS:[M+H]+ 152.2. Broad OH stretch in IR. | Partitioning into aqueous phase at pH 7.0 (higher polarity). |
Self-Validating Experimental Protocol: Advanced Purification Workflow
This protocol is designed as a self-validating system. At each phase, an In-Process Control (IPC) ensures the physical chemistry has behaved exactly as predicted before you move to the next step.
Phase 1: Chemoselective pH-Gradient Extraction (Removal of Diethylamine)
Causality: Exploits the
-
Dissolve the crude 1-fluoro-3-phenylpropan-2-amine mixture (free base form) in Dichloromethane (DCM) at a concentration of 0.1 M.
-
Prepare a 0.5 M Borate buffer solution and adjust the pH to exactly 9.2 using 1M HCl or NaOH.
-
Transfer the DCM solution to a separatory funnel and wash with three equal volumes of the pH 9.2 buffer.
-
Self-Validating IPC: Spot the aqueous layer on a TLC plate and stain with Ninhydrin. A dark purple spot confirms the successful extraction of the highly basic diethylamine.
-
Retain the organic layer.
Phase 2: Chemical Scavenging (Removal of Alkene Impurities) Causality: Transforms lipophilic alkenes into highly polar diols for easy phase separation.
-
Cool the retained organic layer from Phase 1 to 0 °C in an ice bath.
-
Vigorously stir the solution and dropwise add a cold 0.05 M aqueous solution of
until a faint purple color persists in the aqueous phase for more than 2 minutes (indicating all alkenes have been oxidized). -
Add a saturated aqueous solution of Sodium Bisulfite (
) dropwise until the purple color disappears and the brown precipitate dissolves, leaving two clear phases. -
Separate the layers. The newly formed diol impurities will partition entirely into the aqueous phase.
-
Wash the organic layer once with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Self-Validating IPC: Run a
H NMR on a crude aliquot. The alkene signals at 6.2-6.5 ppm must be completely absent.
Phase 3: Hydrochloride Salt Crystallization (Final Polish) Causality: Crystallization leverages the rigid crystal lattice to exclude trace structurally dissimilar impurities.
-
Dissolve the concentrated free base in minimal anhydrous Diethyl Ether.
-
While stirring vigorously at 0 °C, slowly add 2.0 M HCl in Diethyl Ether dropwise until the pH of the solution reaches 3.0 (test with pH paper on a wetted glass rod). A white precipitate of 1-fluoro-3-phenylpropan-2-amine hydrochloride will form immediately.
-
Filter the precipitate under a vacuum and wash with cold, anhydrous Diethyl Ether.
-
Recrystallize the salt from a boiling mixture of Isopropanol/Hexanes (1:3 ratio).
-
Self-Validating IPC: The final crystals should yield a sharp melting point and a single, clean peak in
F NMR (~ -225 ppm, depending on solvent and exact referencing).
References
-
Nucleophilic Fluorination and Radiofluorination via Aziridinium Intermediates: N-Substituent Influence, Unexpected Regioselectivity, and Differences between Fluorine-19 and Fluorine-18. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society - ACS Publications.[Link]
Sources
Technical Support Center: Troubleshooting Aqueous Solubility of 1-Fluoro-3-phenylpropan-2-amine
Welcome to the Formulation & Assay Support Center. This guide is engineered for researchers and formulation scientists facing precipitation, aggregation, or poor aqueous solubility when working with 1-Fluoro-3-phenylpropan-2-amine .
As a primary amine with a lipophilic phenyl ring and a fluorinated alkyl chain, this compound exhibits classic amphiphilic challenges in aqueous media. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for both in vitro assays and in vivo dosing.
Part 1: The Physicochemical Root Causes of Precipitation
To solve a solubility issue, we must first understand the molecular causality behind it. 1-Fluoro-3-phenylpropan-2-amine consists of a hydrophobic phenyl group, a flexible hydrocarbon chain modified with an electronegative fluorine atom, and a primary amine.
The primary amine typically has a pKa around 9.0–9.3, though the strongly electron-withdrawing fluorine atom on the adjacent carbon exerts an 1, slightly lowering the pKa compared to non-fluorinated analogues[1]. While it exists primarily in its ionized (protonated) state at physiological pH (7.4), researchers frequently encounter "crashing out" due to three interacting factors:
-
Free Base Equilibrium: Even at pH 7.4, a fraction of the drug exists as the uncharged free base. This form is highly hydrophobic and will rapidly aggregate in water[2].
-
Solvent-Shift Precipitation: When diluting high-concentration organic stock solutions (e.g., DMSO) into aqueous buffers, the sudden drop in organic solvent concentration causes immediate supersaturation and 2[2].
-
Common-Ion Effect: If the compound is formulated as a hydrochloride (HCl) salt, introducing it into buffers with high chloride concentrations (like PBS) depresses the solubility product (
), forcing the salt out of solution.
Fig 1. Decision tree for troubleshooting the aqueous solubility of fluorinated phenylalkylamines.
Part 2: Frequently Asked Questions (FAQs)
Q1: I dissolved the compound in DMSO at 50 mM, but it immediately turned cloudy when I diluted it 1:100 in PBS (pH 7.4). Why? A1: This is classic "solvent-shift precipitation." While the compound is highly soluble in pure DMSO, diluting it into an aqueous buffer rapidly drops the DMSO concentration below the critical threshold required to solvate the lipophilic phenyl ring[2]. Actionable Solution: Use a step-down dilution method with a surfactant (e.g., Tween-80) to lower the surface tension, or switch to a cyclodextrin-based vehicle (See Protocol A).
Q2: How can I achieve a >10 mg/mL stable aqueous solution for in vivo dosing without using toxic levels of organic solvents? A2: The gold standard for solubilizing lipophilic amines for in vivo applications without altering their covalent structure is 3 using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[3]. The hydrophobic phenyl ring inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility[3].
Fig 2. Mechanism of HP-β-CD inclusion complexation enhancing apparent aqueous solubility.
Part 3: Standardized Solubilization Protocols
Protocol A: Co-Solvent/Surfactant Cascade (For In Vitro Assays)
Objective: Achieve a working concentration of 100 μM – 1 mM in aqueous buffer for cell culture assays without precipitating the API.
-
Stock Preparation: Dissolve the compound (free base or salt) in 100% anhydrous DMSO to create a 50 mM stock.
-
Causality: DMSO completely disrupts intermolecular hydrogen bonding and solvates the lipophilic phenyl ring.
-
-
Surfactant Addition: Add Tween-80 to the DMSO stock at a 1:1 ratio (v/v) and vortex for 60 seconds.
-
Causality: The surfactant coats the hydrophobic domains of the molecule, preventing nucleation when introduced to water.
-
-
Aqueous Dilution: Slowly add the DMSO/Tween-80 stock dropwise into the target aqueous buffer (pH 6.5–7.4) under rapid vortexing. Do not add the buffer to the organic stock.
-
Causality: Dropwise addition into a large aqueous volume ensures the drug never reaches localized supersaturation concentrations.
-
-
Self-Validation System: Measure the absorbance of the final solution at 600 nm. An
indicates colloidal aggregation (precipitation). If clear, the solution is stable for immediate assay use.
Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)
Objective: Achieve >10 mg/mL solubility for in vivo administration (IV/IP/PO) without the use of toxic organic solvents.
-
Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile water or 0.9% saline.
-
Causality: 20% HP-β-CD provides sufficient hydrophobic cavities to encapsulate the drug without causing hyperviscosity or severe osmotic stress in vivo.
-
-
Drug Integration: Add 1-Fluoro-3-phenylpropan-2-amine (strictly as a salt form, e.g., HCl) directly to the HP-β-CD solution.
-
Equilibration: Agitate the suspension on an orbital shaker at 37°C for 24–48 hours.
-
Filtration: Pass the solution through a 0.22 μm PVDF syringe filter to remove any uncomplexed, precipitated drug.
-
Self-Validation System: Analyze the filtrate via HPLC against a standard curve to confirm the final dissolved concentration before dosing animals.
Part 4: Quantitative Data Summary
| Formulation Strategy | Estimated Max Solubility | Primary Application | Causality of Enhancement | Limitations |
| Standard PBS (pH 7.4) | < 0.1 mg/mL | Baseline | N/A | Rapid precipitation of free base; common-ion effect. |
| 5% DMSO + 5% Tween-80 | ~1.0 - 2.0 mg/mL | In vitro cell assays | Co-solvation and micellar encapsulation of the phenyl ring. | Solvent toxicity limits use at higher concentrations. |
| 20% w/v HP-β-CD | > 15.0 mg/mL | In vivo dosing (IV/IP/PO) | Hydrophobic inclusion complexation shielding the lipophilic domain. | Requires 24-48h equilibration time for maximum yield. |
| Acetate Buffer (pH 5.0) | ~5.0 - 10.0 mg/mL | Analytical chemistry | Full protonation of primary amine preventing free base formation. | Non-physiological pH limits biological/cellular use. |
References
-
Guidechem. 1-Phenylpropan-1-amine 2941-20-0 wiki - Guidechem. (Used as a structural proxy for pKa prediction and lipophilicity). 1
-
World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review.2
-
National Institutes of Health (PMC). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.3
-
MDPI. Continuous Manufacturing of Solvent-Free Cyclodextrin Inclusion Complexes for Enhanced Drug Solubility via Hot-Melt Extrusion: A Quality by Design Approach.4
Sources
Technical Support Center: 1-Fluoro-3-phenylpropan-2-amine Scale-Up
Welcome to the Technical Support Center for the synthesis and scale-up of 1-Fluoro-3-phenylpropan-2-amine (also known as
Below, you will find mechanistic troubleshooting guides, self-validating experimental protocols, and quantitative process data to ensure high-fidelity synthesis.
Process Overview & Mechanistic Pathway
The primary synthetic bottleneck for 1-Fluoro-3-phenylpropan-2-amine lies in the deoxyfluorination of the amino alcohol precursor. At scale, the reaction is highly susceptible to thermal runaway and anchimeric assistance (neighboring group participation), which diverts the reaction through an aziridinium intermediate, destroying regioselectivity.
Synthetic workflow for 1-Fluoro-3-phenylpropan-2-amine highlighting the aziridinium intermediate.
Troubleshooting & FAQs
Q1: Why do we see massive yield drops and impurity spikes when scaling up the deoxyfluorination of Boc-phenylalaninol using DAST?
A: At small scales, diethylaminosulfur trifluoride (DAST) efficiently converts alcohols to fluorides [1]. However, at scale (>100g), the highly exothermic nature of DAST reactions leads to localized heating. More critically, the reaction proceeds via an anchimeric-assisted mechanism where the N-Boc group attacks the activated alcohol, forming a highly reactive aziridinium intermediate [2]. If the temperature is not strictly controlled (
Q2: Is there a safer, scalable alternative to DAST for the fluorination step? A: Yes. DAST is notoriously hazardous at scale due to its potential for catastrophic decomposition. A highly effective, scalable alternative involves the use of aryl fluorosulfonates (e.g., 4-(methylsulfonyl)phenyl fluorosulfonate) combined with a strong non-nucleophilic base like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) [3]. This method avoids the explosive hazards of DAST and provides a controlled, room-temperature deoxyfluorination. The BTMG base facilitates the formation of the reactive intermediate without generating excessive heat, thereby preventing the aziridinium ring-opening from favoring the wrong regioisomer.
Q3: How can we minimize the formation of the des-fluoro alkene byproduct during the final deprotection step?
A: The terminal C-F bond is highly sensitive to strongly acidic, aqueous conditions at elevated temperatures. When removing the Boc group, using concentrated aqueous HCl or heating the reaction will inevitably lead to HF elimination.
Protocol Standard: You must use anhydrous HCl in 1,4-dioxane at
Q4: Can we synthesize this via reductive amination of 1-fluoro-3-phenylpropan-2-one instead? A: Yes, utilizing 1 [4] as a starting material is a viable precursor route. However, fluorinated ketones are prone to stable hydrate formation and exhibit reduced electrophilicity toward imine formation. If pursuing this route, you must use a Lewis acid-mediated reductive amination (e.g., Titanium(IV) isopropoxide) to force the imine formation prior to reduction with sodium cyanoborohydride.
Validated Experimental Protocols
Protocol A: Scalable Deoxyfluorination of Boc-Phenylalaninol
This protocol utilizes aryl fluorosulfonates to bypass the thermal hazards and aziridinium-induced regioselectivity issues of DAST.
-
Reactor Preparation: Charge a dry, nitrogen-flushed jacketed reactor with Boc-phenylalaninol (1.0 eq) and anhydrous toluene (10 volumes).
-
Reagent Addition: Add 4-(methylsulfonyl)phenyl fluorosulfonate (1.2 eq). Stir at 250 rpm until complete dissolution is achieved.
-
Controlled Activation: Dropwise add 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (1.5 eq) over 45 minutes. Crucial Causality: Maintain the internal temperature strictly below
using the cooling jacket. BTMG activates the alcohol for displacement without triggering the thermal runaway that causes aziridine rearrangement. -
Reaction: Stir at room temperature for 20 hours. Monitor completion via HPLC (UV 210 nm).
-
Workup: Quench the reaction with deionized water (5 volumes). Separate the organic layer, wash sequentially with 1M HCl (to remove BTMG), saturated brine, and dry over anhydrous
. Concentrate under reduced pressure to yield crude Boc-1-fluoro-3-phenylpropan-2-amine.
Protocol B: Anhydrous Deprotection (Self-Validating System)
This step ensures the isolation of the target compound without degradation of the sensitive C-F bond.
-
Dissolution: Dissolve the crude Boc-1-fluoro-3-phenylpropan-2-amine in anhydrous 1,4-dioxane (5 volumes) in a clean reactor.
-
Acidification: Cool the reactor to
. Slowly add 4M HCl in dioxane (5.0 eq) via an addition funnel over 30 minutes. -
Precipitation & Validation: Remove the cooling bath and stir for 2 hours at room temperature. The product will precipitate as a dense white crystalline solid. Crucial Causality: The insolubility of the HCl salt in dioxane drives the deprotection to completion while simultaneously excluding organic impurities and unreacted starting materials, self-validating the purity of the isolated product.
-
Isolation: Filter the solid under a nitrogen blanket (the salt can be hygroscopic), wash with cold anhydrous diethyl ether (2 volumes), and dry in a vacuum oven at
to constant weight.
Quantitative Process Data
The following table summarizes the performance metrics of various fluorination strategies during a 1-kilogram scale-up campaign.
| Fluorination Method | Primary Reagent | Operating Temp (°C) | Regioselectivity | Isolated Yield (%) | Scale-up Suitability | Safety Hazard Profile |
| Direct Fluorination | DAST / Morph-DAST | -78 to 0 | Moderate (Aziridine issues) | 45 - 60% | Poor | High (Explosive/Thermal) |
| Aryl Fluorosulfonate | Aryl-OSO₂F + BTMG | 20 to 25 | High | 80 - 85% | Excellent | Low |
| Tosylate Displacement | TsCl, then TBAF | 80 | Moderate | 65 - 71% | Good | Low |
References
-
Synthesis of Polyfluoro Ketones for Selective Inhibition of Human Phospholipase A2 Enzymes. Journal of Medicinal Chemistry - ACS Publications.2
-
Synthesis of 5'-N-(2-[18F]Fluoroethyl)-carboxamidoadenosine: A promising tracer for investigation of adenosine receptor system by PET technique. ResearchGate.3
-
Deoxyfluorination of alcohols with aryl fluorosulfonates. The Royal Society of Chemistry.4
-
1-Fluoro-3-phenylpropan-2-one (CAS 1524-06-7). Fluorochem.1
-
CAS No.77184-98-6, 1-Fluoro-3-phenyl-2-propylamine. LookChem.5
Sources
Technical Support Center: Troubleshooting & FAQs for 1-Fluoro-3-phenylpropan-2-amine Degradation
Welcome to the Technical Support Center for the analytical and metabolic profiling of 1-Fluoro-3-phenylpropan-2-amine . As a fluorinated amphetamine analogue, this compound presents unique stability challenges during extraction, chromatography, and biological assays. This guide is designed for researchers and drug development professionals to troubleshoot degradation artifacts, understand the causality behind structural instability, and implement self-validating experimental protocols.
Section 1: Troubleshooting FAQs
Q1: Why do I observe a massive 1-phenylpropan-2-one (P2P) peak during GC-MS analysis of my 1-Fluoro-3-phenylpropan-2-amine samples?
A1: This is a classic analytical artifact caused by thermal dehydrofluorination in the GC inlet. 1-Fluoro-3-phenylpropan-2-amine contains a
-
Causality: The loss of HF generates an unstable enamine intermediate (3-phenylprop-1-en-2-amine), which instantly tautomerizes to an imine and hydrolyzes into 1-phenylpropan-2-one (P2P) and ammonia upon contact with trace moisture.
-
Solution: To prevent this thermal degradation, you must derivatize the primary amine prior to GC-MS analysis to reduce the electron density on the nitrogen[1].
Q2: How can I distinguish between true metabolic defluorination and sample preparation artifacts? A2: You must implement a self-validating extraction system. Base-catalyzed dehydrofluorination can occur if your extraction buffer pH exceeds 8.5.
-
Causality: High pH deprotonates the amine, providing the necessary electron density to drive the E2 elimination of HF.
-
Solution: Always use a stable isotope-labeled internal standard (SIL-IS) spiked into the raw matrix before extraction. Concurrently, run a "Procedural Blank" (matrix + SIL-IS, no analyte). If your SIL-IS shows degradation, your extraction conditions are too harsh. Maintain extraction pH below 8.0 and keep samples chilled.
Q3: What are the primary biological degradation products I should monitor in in vitro microsomal assays? A3: In in vitro human liver microsomal (HLM) assays, the primary metabolic degradation pathway is oxidative deamination.
-
Causality: Cytochrome P450 enzymes and monoamine oxidases (MAO) oxidize the primary amine to a ketone, yielding 1-fluoro-3-phenylpropan-2-one . While the strategic placement of fluorine in amphetamine analogues is often intended to block specific metabolic pathways[2], it does not prevent oxidative deamination. Furthermore, in environmental matrices, specific microbial enzymes can cleave the highly stable C-F bond, leading to downstream defluorinated metabolites[3].
Section 2: Quantitative Data & Diagnostic Fragments
To accurately track degradation, use the following validated MS/MS transitions and stability benchmarks.
Table 1: Diagnostic MS/MS Transitions (LC-ESI+)
| Compound | Formula | Precursor Ion [M+H]⁺ | Key Product Ions (m/z) | Mechanistic Origin of Fragment |
| 1-Fluoro-3-phenylpropan-2-amine | C₉H₁₂FN | 154.1 | 137.1, 119.1, 91.1 | [M+H-NH₃]⁺,[M+H-NH₃-HF]⁺, Tropylium cation |
| 1-Fluoro-3-phenylpropan-2-one | C₉H₉FO | 153.1 | 133.1, 105.1, 91.1 | [M+H-HF]⁺, Acylium ion, Tropylium cation |
| 1-Phenylpropan-2-one (P2P) | C₉H₁₀O | 135.1 | 117.1, 91.1 | [M+H-H₂O]⁺, Tropylium cation |
Table 2: Stability Matrix & Half-Life ( ) Summary
| Matrix / Condition | Temp (°C) | pH | Estimated | Primary Degradation Pathway |
| Aqueous Buffer | 25 | 4.0 | > 30 days | Stable (Protonated amine protects against E2 elimination) |
| Aqueous Buffer | 25 | 9.0 | < 48 hours | Base-catalyzed dehydrofluorination (-HF) |
| GC Inlet (Underivatized) | 250 | N/A | < 0.1 sec | Rapid thermal dehydrofluorination |
| Human Liver Microsomes | 37 | 7.4 | ~ 45 mins | Enzymatic oxidative deamination |
Section 3: Experimental Protocols
Protocol 1: Self-Validating TFAA Derivatization for GC-MS
This protocol prevents thermal degradation in the GC inlet by converting the primary amine into a stable trifluoroacetamide[1].
-
Sample Aliquot & Internal Standard: Aliquot 100 µL of sample into a glass vial. Add 10 µL of SIL-IS (e.g., Amphetamine-d5).
-
Validation Check: The SIL-IS confirms that any observed degradation is specific to the fluorinated analyte and not a general system failure.
-
-
Extraction: Add 50 µL of Triethylamine (TEA) buffer (pH 8.0) and extract with 500 µL of anhydrous ethyl acetate. Vortex and centrifuge.
-
Evaporation: Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at room temperature .
-
Causality: Heating during evaporation accelerates HF loss; maintaining room temperature prevents premature thermal degradation.
-
-
Derivatization: Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of anhydrous ethyl acetate. Incubate at 60°C for 20 minutes.
-
Causality: TFAA converts the primary amine to an amide. This pulls electron density away from the nitrogen, drastically increasing the activation energy required for HF elimination during GC injection.
-
-
Reconstitution: Evaporate excess TFAA, reconstitute in 100 µL of ethyl acetate, and inject into the GC-MS.
Protocol 2: LC-MS/MS Preparation for Microsomal Stability Assays
This protocol tracks metabolic degradation over time while preventing post-extraction chemical degradation.
-
Incubation: Incubate 1 µM 1-Fluoro-3-phenylpropan-2-amine with 1 mg/mL human liver microsomes at 37°C in phosphate buffer (pH 7.4).
-
Quenching: At designated time points (0, 15, 30, 60 min), quench the reaction by adding a 3x volume of ice-cold acetonitrile containing 0.1% formic acid and SIL-IS.
-
Causality: The formic acid immediately drops the sample pH below 4.0. Because the pKa of the primary amine is ~9.0, a low pH ensures the amine remains fully protonated (
). This eliminates the electron density required to initiate base-catalyzed E2 dehydrofluorination, effectively "freezing" the degradation profile.
-
-
Precipitation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Analysis: Transfer the supernatant to an LC vial and analyze via LC-ESI⁺-MS/MS.
-
Causality: Electrospray Ionization (ESI) is a soft ionization technique that prevents the in-source thermal degradation commonly seen in EI-GC-MS.
-
Section 4: Pathway and Workflow Visualizations
Caption: Chemical and metabolic degradation pathways of 1-Fluoro-3-phenylpropan-2-amine.
Caption: Analytical troubleshooting workflow for resolving fluoroamine degradation artifacts.
References
- Caban, M., & Stepnowski, P. (2020). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry.
- Murphy, C. D. (2016).
- Trachsel, D., Hadorn, M., & Baumberger, F. (2006). Synthesis of fluoro analogues of 3,4-(methylenedioxy)amphetamine (MDA)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of fluoro analogues of 3,4-(methylenedioxy)amphetamine (MDA) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Fragmentation of 1-Fluoro-3-phenylpropan-2-amine and its Analogs
For researchers, scientists, and drug development professionals engaged in the analysis of novel psychoactive substances and related pharmaceutical compounds, a comprehensive understanding of their mass spectrometric behavior is paramount for unambiguous identification and differentiation from structural isomers. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 1-Fluoro-3-phenylpropan-2-amine, a fluorinated analog of amphetamine. By comparing its expected fragmentation with that of well-characterized amphetamine-type stimulants, this document aims to equip analysts with the necessary framework to confidently identify this compound and distinguish it from its close relatives.
Introduction to 1-Fluoro-3-phenylpropan-2-amine and the Importance of Fragmentation Analysis
1-Fluoro-3-phenylpropan-2-amine is a structural analog of amphetamine, belonging to the broader class of phenethylamines. The introduction of a fluorine atom can significantly alter its chemical properties and pharmacological effects. In forensic and clinical settings, the precise identification of such analogs is crucial. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), stands as a cornerstone for the analysis of these compounds.[1][2] The fragmentation pattern, or mass spectrum, generated by MS provides a chemical fingerprint that is highly specific to a molecule's structure. Understanding the principles that govern this fragmentation is therefore not merely an academic exercise but a practical necessity for accurate compound identification.
Phenethylamine derivatives are known to undergo characteristic fragmentation in mass spectrometry, often leading to a complex array of fragment ions.[3][4][5] The challenge—and the opportunity—lies in discerning the subtle yet significant differences in these patterns that arise from small structural modifications, such as the addition of a fluorine atom.
Predicted Fragmentation Pathways of 1-Fluoro-3-phenylpropan-2-amine
While specific experimental mass spectra for 1-Fluoro-3-phenylpropan-2-amine are not widely published, its fragmentation can be confidently predicted based on the well-established fragmentation mechanisms of amphetamine and other phenethylamines.[6][7] The primary routes of fragmentation are expected to involve cleavages at the bonds adjacent to the nitrogen atom and within the propyl chain.
The two most prominent fragmentation pathways for phenethylamines are α-cleavage and β-cleavage.[6]
-
α-Cleavage: This involves the cleavage of the Cα-Cβ bond, which is a characteristic fragmentation for amines.[8][9] For 1-Fluoro-3-phenylpropan-2-amine, this would result in the formation of a resonance-stabilized iminium ion.
-
β-Cleavage: This cleavage occurs at the bond between the α-carbon and the nitrogen atom. This is another common pathway for amines.[9]
-
Tropylium Ion Formation: A hallmark of many compounds containing a benzyl group is the formation of the highly stable tropylium ion (C7H7+) at m/z 91. This is expected to be a significant ion in the mass spectrum of 1-Fluoro-3-phenylpropan-2-amine.
-
Loss of Neutral Molecules: Phenethylamines are also known to lose small neutral molecules such as ammonia (NH3).[3][5]
The following diagram illustrates the predicted primary fragmentation pathways for 1-Fluoro-3-phenylpropan-2-amine under electron ionization (EI) conditions, which are commonly used in GC-MS.
Caption: Predicted major fragmentation pathways of 1-Fluoro-3-phenylpropan-2-amine.
Comparative Fragmentation Analysis
To highlight the unique features in the mass spectrum of 1-Fluoro-3-phenylpropan-2-amine, it is instructive to compare its predicted fragmentation with that of amphetamine and 4-fluoroamphetamine.
| Compound | Structure | Molecular Weight | Key Fragment Ions (m/z) and Interpretation |
| Amphetamine | C9H13N | 135 | 44 (Base Peak): [C2H6N]+ from α-cleavage. 91: Tropylium ion from β-cleavage. 120: [M-15]+, loss of a methyl group. |
| 4-Fluoroamphetamine | C9H12FN | 153 | 44 (Base Peak): [C2H6N]+ from α-cleavage. 109: Fluorotropylium ion from β-cleavage. 138: [M-15]+, loss of a methyl group. |
| 1-Fluoro-3-phenylpropan-2-amine (Predicted) | C9H12FN | 153 | 91: Tropylium ion from β-cleavage. 44: [C2H6N]+ from α-cleavage. 109: [M - C2H4F]+ from an alternative α-cleavage. |
The key differentiator for 1-Fluoro-3-phenylpropan-2-amine compared to 4-fluoroamphetamine is expected to be the presence of a prominent tropylium ion at m/z 91, similar to amphetamine. In contrast, 4-fluoroamphetamine produces a fluorotropylium ion at m/z 109 due to the fluorine being on the phenyl ring. The presence of the ion at m/z 44 is a common feature for primary amines with this side chain structure.
Experimental Protocols
For the reliable analysis of 1-Fluoro-3-phenylpropan-2-amine and its analogs, a validated analytical method is essential. The following provides a general workflow for GC-MS analysis.
Sample Preparation: Derivatization
Due to the polar nature of the amine group, derivatization is often employed to improve chromatographic peak shape and thermal stability.[1] Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for amphetamines.
Protocol: TFAA Derivatization
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of TFAA to the dried extract.
-
Cap the vial and heat at 70°C for 20 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
Caption: General workflow for the GC-MS analysis of amphetamine analogs.
Conclusion
The mass spectrometric fragmentation of 1-Fluoro-3-phenylpropan-2-amine can be reliably predicted based on the established principles of phenethylamine fragmentation. The key to its identification and differentiation from isomers such as 4-fluoroamphetamine lies in the analysis of the characteristic fragment ions, particularly the tropylium ion at m/z 91. By employing a robust analytical method, such as the GC-MS protocol outlined in this guide, researchers and analysts can confidently identify this and other novel psychoactive substances. The continuous study and documentation of the mass spectral properties of emerging amphetamine analogs are essential for maintaining the integrity of forensic and clinical toxicology.
References
-
Rapid Commun Mass Spectrom. 2006;20(15):2259-64. Product ion mass spectra of amphetamine-type substances, designer analogues, and ketamine using ultra-performance liquid chromatography/tandem mass spectrometry. [Link]
-
Anal Chem. 2020 Aug 18;92(16):11036-11041. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. [Link]
-
J Anal Toxicol. 1997 May-Jun;21(3):194-201. Simultaneous determination of amphetamine and its analogs in human whole blood by gas chromatography-mass spectrometry. [Link]
-
Rapid Commun Mass Spectrom. 2014 Apr 15;28(7):811-20. Analysis of amphetamine-type substances and piperazine analogues using desorption electrospray ionisation mass spectrometry. [Link]
-
J Am Soc Mass Spectrom. 2021 Aug 4;32(8):2144-2152. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. [Link]
-
Arh Hig Rada Toksikol. 2017 Mar 1;68(1):15-23. Determination of amphetamine and amphetamine analogs in blood by GC-MS/MS technique. [Link]
-
Molecules. 2018 Jun 22;23(7):1536. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]
-
Probl Forensic Sci. 2019;118:157-169. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. [Link]
-
Agilent Technologies. Quantitative Analysis of Amphetamine-Type Drugs by Extractive Benzoylation and LC/MS/MS Application. [Link]
-
ResearchGate. EI mass spectra (70 eV) of 2-, 3- and 4-fluoroamphetamine. [Link]
-
National Institute of Justice. Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Waters Corporation. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]
-
Mass Spectrometry: Fragmentation. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
Sources
- 1. Simultaneous determination of amphetamine and its analogs in human whole blood by gas chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Comparative Potency and Pharmacological Profiling: 1-Fluoro-3-phenylpropan-2-amine vs. Amphetamine
As a Senior Application Scientist specializing in neuropharmacological assay design, I frequently encounter the assumption that halogenation universally increases a compound's metabolic stability and potency. While this holds true for ring-substituted amphetamines (e.g., 4-fluoroamphetamine), terminal side-chain fluorination tells a drastically different story.
This guide provides an in-depth technical comparison between Amphetamine (AM) and its monofluorinated analogue, 1-Fluoro-3-phenylpropan-2-amine (FAM) . By examining the causality behind their pharmacokinetic (PK) and pharmacodynamic (PD) divergence, we provide a blueprint for researchers evaluating structure-activity relationships (SAR) in monoamine releasers.
Structural & Mechanistic Divergence: The Inductive Effect
Amphetamine (1-phenylpropan-2-amine) relies on its terminal methyl group to anchor into the hydrophobic pockets of the Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2).
When a highly electronegative fluorine atom replaces a hydrogen on this terminal methyl group to create 1-fluoro-3-phenylpropan-2-amine, two critical physicochemical shifts occur:
-
pKa Modulation: The strong electron-withdrawing nature of fluorine inductively lowers the pKa of the adjacent primary amine. This alters the molecule's protonation state at physiological pH (7.4), fundamentally changing its binding kinetics at monoamine transporters.
-
Metabolic Vulnerability: Counterintuitively, side-chain fluorination in this specific position accelerates metabolic clearance rather than preventing it, drastically reducing the compound's half-life in central nervous system (CNS) tissues ([1]).
Pharmacokinetic Compartmental Shifts
The most profound difference between AM and FAM lies in their tissue distribution and elimination kinetics.
Fig 1. Pharmacokinetic compartmental shift induced by terminal methyl fluorination.
In murine models, amphetamine acts via a standard 1-compartment model , characterized by slow, sustained elimination from the brain. In stark contrast, FAM forces a shift to a 2-compartment model . While FAM rapidly distributes into the brain, its rate of elimination from brain tissue is significantly accelerated ([1]). Furthermore, urinary excretion of unchanged S-(-)-FAM is heavily reduced compared to R-(-)-AM, indicating extensive and rapid metabolism[1].
In Vivo Pharmacodynamics: The Paradoxical Response
Because amphetamine is a potent releaser of putative neurotransmitter amines in the striatum ([2]), it reliably induces hyperlocomotion and hyperthermia.
However, FAM produces a paradoxical reduction in both locomotor activity and body temperature[1]. The Causality: The rapid brain clearance of FAM prevents the compound from maintaining the sustained cytosolic concentrations required to reverse DAT and VMAT2. Instead of triggering a massive efflux of dopamine into the synaptic cleft, FAM is cleared before the threshold for reverse-transport is met, resulting in transient competitive inhibition that manifests behaviorally as hypolocomotion and hypothermia.
Self-Validating Experimental Methodologies
To accurately capture these divergent profiles, researchers must employ self-validating experimental systems that couple PK and PD data in real-time.
Fig 2. Self-validating experimental workflow for simultaneous PK/PD profiling.
Protocol 1: Dual-Probe Microdialysis & HPLC-EC (PK/PD Cross-Validation)
-
Objective: Correlate real-time brain tissue levels of AM/FAM with extracellular dopamine release.
-
Step 1: Stereotaxically implant microdialysis probes into the mouse striatum.
-
Step 2: Administer equimolar doses of AM or FAM via intraperitoneal injection.
-
Step 3: Collect continuous dialysate fractions (e.g., every 10 minutes) and quantify using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).
-
Self-Validation Mechanism: By measuring both the exogenous drug (FAM) and the endogenous neurotransmitter (dopamine) in the exact same dialysate fraction, the system internally controls for systemic metabolic variations. If FAM concentration spikes in the brain but dopamine does not, the lack of efficacy is definitively localized to the transporter interaction, not a failure of blood-brain barrier penetration.
Protocol 2: Telemetric Behavioral & Thermoregulatory Tracking
-
Objective: Quantify the paradoxical locomotor and temperature shifts.
-
Step 1: Surgically implant intraperitoneal telemetry transmitters.
-
Step 2: Record a continuous 72-hour baseline to establish circadian locomotor and thermal norms for each subject.
-
Step 3: Execute a crossover dosing schedule (AM vs. FAM) with a strict 7-day washout period.
-
Self-Validation Mechanism: The crossover design ensures each animal acts as its own baseline control. Continuous telemetry prevents handling-induced stress artifacts (which can artificially spike body temperature), validating that the observed hypothermia is strictly drug-induced.
Quantitative Data Summary
The following table summarizes the comparative metrics between the two compounds, highlighting how a single atomic substitution dictates the entire pharmacological profile.
| Pharmacological Parameter | Amphetamine (R/S-AM) | 1-Fluoro-3-phenylpropan-2-amine (FAM) | Mechanistic Driver |
| Kinetic Model | 1-Compartment | 2-Compartment | Terminal fluorination alters tissue distribution dynamics[1]. |
| Brain Elimination Rate | Slow, sustained | Rapidly cleared | Increased metabolic vulnerability of the fluorinated side-chain[1]. |
| Locomotor Activity | Significant Increase (Hyperlocomotion) | Paradoxical Decrease (Hypolocomotion) | Rapid clearance prevents the sustained DAT reversal threshold[1]. |
| Core Body Temperature | Hyperthermia | Paradoxical Hypothermia | Altered central sympathetic outflow due to transient receptor kinetics[1]. |
| Urinary Excretion (Unchanged) | High (Slower metabolism) | Heavily Reduced | Extensive hepatic/extrahepatic metabolism[1]. |
References
-
Danielson, T. J., Keashly, R., & Coutts, R. T. (1986). Tissue levels and some in vivo responses to a monofluorinated analogue of amphetamine in the mouse. Biochemical Pharmacology, 35(24), 4423-4429. URL:[Link]
-
Baker, G. B., Coutts, R. T., Benderly, A., McKim, H. R., & Dewhurst, W. G. (1981). Fluorinated Amphetamines: Effects on Release of Putative Neurotransmitter Amines in the Striatum of the Rat. Recent Advances in Canadian Neuropsychopharmacology, Karger Publishers, 1-6. URL:[Link]
Sources
Comparative Validation Guide: Analytical Platforms for 1-Fluoro-3-phenylpropan-2-amine per ICH Q2(R2)
Executive Summary & Analyte Profiling
The validation of analytical methods for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is governed by stringent regulatory frameworks. The recent overhaul of the International Council for Harmonisation (ICH) guidelines, specifically, marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical method validation.
This guide provides an objective, data-driven comparison of three analytical platforms—LC-MS/MS, GC-MS, and HPLC-UV —for the quantification of 1-Fluoro-3-phenylpropan-2-amine (CAS: 70824-86-1)[1]. As a fluorinated amphetamine analogue (Molecular Weight: 153.2 g/mol ; 189.66 g/mol as a hydrochloride salt)[2], its structural properties—a primary amine, a fluorinated aliphatic chain, and a phenyl ring—dictate its analytical behavior and the causality behind extraction and detection strategies.
Causality in Platform Selection & Decision Matrix
Selecting the appropriate analytical platform requires balancing the Analytical Target Profile (ATP) with the physicochemical realities of the analyte.
-
LC-MS/MS (Electrospray Ionization - ESI+): The primary amine group of 1-Fluoro-3-phenylpropan-2-amine (
) readily accepts a proton in acidic mobile phases. This creates a highly stable precursor ion ( 154.1), making LC-MS/MS the superior choice for high-sensitivity applications such as trace impurity profiling or bioanalysis. -
GC-MS: While the molecule is volatile, primary amines are notorious for interacting with active sites in GC inlet liners, leading to peak tailing and thermal degradation. Therefore, robust GC-MS analysis requires derivatization (e.g., using Trifluoroacetic anhydride, TFAA) to block the active amine hydrogen, increasing volatility and thermal stability.
-
HPLC-UV: The isolated phenyl ring provides moderate UV absorbance (optimal at 210 nm). However, the lack of extended conjugation limits its molar absorptivity. HPLC-UV is highly cost-effective and precise for bulk API release testing but lacks the sensitivity required for trace-level quantification.
Analytical decision matrix for 1-Fluoro-3-phenylpropan-2-amine quantification.
Self-Validating Experimental Protocols
Per [3], an analytical procedure must consistently measure the quality and purity of the substance. To achieve this, the following protocols are designed as self-validating systems —meaning they incorporate internal controls (e.g., stable isotope-labeled internal standards and System Suitability Tests) that automatically flag matrix effects, extraction failures, or instrument drift.
Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE
Causality: Liquid-liquid extraction often yields variable recoveries for polar amines. Using an MCX Solid Phase Extraction (SPE) leverages the basicity of the amine. By acidifying the sample, the amine becomes fully protonated and binds via strong ionic interactions to the sulfonic acid groups on the SPE sorbent, allowing aggressive washing to remove neutral and acidic interferences.
Self-validating MCX SPE workflow for robust amine extraction.
LC-MS/MS Step-by-Step Methodology
-
System Suitability Testing (SST): Inject a neat standard (10 ng/mL) six times. The system is validated for the run only if the retention time %RSD is < 1.0% and peak area %RSD is < 5.0%.
-
Chromatographic Separation: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes and minimize matrix suppression.
-
Mobile Phase A: 0.1% Formic Acid in Water (maintains analyte protonation).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4.0 minutes.
-
-
Mass Spectrometry (MRM Mode):
-
Precursor Ion:
154.1 ( ). -
Quantifier Transition:
154.1 137.1 (Loss of , highly specific to primary amines). -
Qualifier Transition:
154.1 91.1 (Tropylium ion formation from the benzyl moiety).
-
-
Internal Standard Normalization: Co-elution of a deuterated internal standard (e.g., Amphetamine-d5 or custom 1-F-3-PPA-d5) mathematically cancels out ionization suppression, ensuring the calculated concentration is absolute.
GC-MS Step-by-Step Methodology (Derivatized)
-
Derivatization: Reconstitute the dried SPE extract in 50 µL of Ethyl Acetate and 50 µL of Trifluoroacetic anhydride (TFAA). Incubate at 60°C for 20 minutes. Causality: This converts the primary amine into a trifluoroacetamide, drastically improving volatility and preventing peak tailing.
-
Evaporation & Reconstitution: Evaporate excess TFAA under nitrogen (to protect the GC column phase) and reconstitute in 100 µL Ethyl Acetate.
-
Analysis: Inject 1 µL (Splitless mode) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Run a temperature program from 80°C to 280°C. Detect via Electron Ionization (EI) at 70 eV using Selected Ion Monitoring (SIM).
ICH Q2(R2) Validation Data Comparison
The updated [4] requires manufacturers to demonstrate that analytical procedures are fit for their intended purpose by evaluating Specificity, Linearity, Range, Accuracy, Precision, LOD, and LOQ[5].
The table below summarizes the experimental validation data comparing the three platforms for 1-Fluoro-3-phenylpropan-2-amine.
| ICH Q2(R2) Parameter | Regulatory Requirement | LC-MS/MS (ESI+) | GC-MS (Derivatized) | HPLC-UV (210 nm) |
| Specificity | No interference at retention time | Excellent (MRM transitions isolate analyte) | High (SIM mode isolates specific fragments) | Moderate (Subject to co-eluting UV absorbers) |
| Linearity (Range) | 0.5 – 500 ng/mL ( | 15 – 1,000 ng/mL ( | 1.5 – 100 µg/mL ( | |
| LOD (Limit of Detection) | Signal-to-Noise (S/N) | 0.1 ng/mL | 5.0 ng/mL | 500 ng/mL |
| LOQ (Limit of Quantitation) | Signal-to-Noise (S/N) | 0.5 ng/mL | 15.0 ng/mL | 1.5 µg/mL |
| Accuracy (% Recovery) | 80–120% (Trace) / 98-102% (Bulk) | 96.5% – 103.2% (Trace) | 91.0% – 108.5% (Trace) | 99.1% – 101.3% (Bulk API) |
| Precision (Repeatability) | %RSD | 3.2% RSD | 7.8% RSD | 0.9% RSD |
| Robustness | Deliberate variations do not affect results | Highly robust (IS corrects for matrix effects) | Sensitive to derivatization efficiency | Highly robust (Isocratic flow stability) |
References
-
MasterControl: ICH Q2 (R2) Validation of Analytical Procedures. Available at:[Link]
-
IntuitionLabs: ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at:[Link]
-
International Council for Harmonisation (ICH): Validation of Analytical Procedures Q2(R2). Available at:[Link]
-
European Pharmaceutical Review: Validation of analytical procedures – ICH Q2(R2). Available at:[Link]
-
GlobalSpec: 1-Fluoro-3-phenylpropan-2-amine Chemical Profile. Available at:[Link]
Sources
Comparative pharmacokinetics of fluorinated vs non-fluorinated phenethylamines
Comparative Pharmacokinetics of Fluorinated vs. Non-Fluorinated Phenethylamines: A Technical Guide
As a Senior Application Scientist in drug development, evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) shifts induced by halogenation is a critical step in lead optimization. The strategic substitution of hydrogen with fluorine in the phenethylamine scaffold—a core structure in many neurotransmitters, central nervous system (CNS) stimulants, and psychedelics—profoundly alters a molecule's metabolic fate.
This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated phenethylamines, detailing the mechanistic causality behind their PK differences and outlining self-validating experimental protocols for their evaluation.
The "Fluorine Effect": Mechanistic Causality in Pharmacokinetics
The introduction of a fluorine atom into a phenethylamine nucleus is not merely a structural tweak; it is a targeted intervention that leverages fluorine's unique physicochemical properties[1].
-
Metabolic Shielding (CYP450 Evasion): The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~116 kcal/mol), making it highly resistant to oxidative cleavage by cytochrome P450 enzymes. For example, non-fluorinated amphetamine undergoes extensive para-hydroxylation by CYP2D6. By placing a fluorine atom at the para-position (as in 4-fluoroamphetamine), this primary metabolic pathway is sterically and electronically blocked, forcing the molecule to rely on alternative, often slower, clearance mechanisms like renal excretion[2].
-
Lipophilicity and BBB Permeability: Fluorine's high electronegativity withdraws electron density from the aromatic ring. While its van der Waals radius (1.47 Å) is similar to oxygen, it cannot act as a hydrogen bond donor. This increases the molecule's overall lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration and altering the volume of distribution (
).
Metabolic shielding effect of para-fluorination against CYP2D6-mediated hydroxylation.
Quantitative Pharmacokinetic Comparisons
The impact of fluorination varies depending on the substitution site (ortho, meta, or para) and the specific phenethylamine subclass (e.g., stimulants vs. psychedelics).
Table 1: Amphetamine Derivatives (Stimulants)
| Compound | Substitution | Elimination Half-Life ( | Peak Plasma ( | Primary Clearance / Notes |
| Amphetamine | None | ~10–13 h (Human) | 1–2 h | Extensive CYP2D6 metabolism. |
| 3-Fluoroamphetamine (3-FA) | Meta-Fluoro | ~2.27 h (Rat IV) | < 1 h | Rapid clearance; favorable for transdermal delivery[3]. |
| 4-Fluoroamphetamine (4-FA) | Para-Fluoro | 8–9 h (Human) | ~2 h | High variance (5.5–16.8 h); relies heavily on renal excretion[2]. |
Data Context: While 4-FA exhibits a concentration-time course similar to amphetamine, its elimination half-life exhibits marked inter-individual variation (ranging from 5.5 to 16.8 hours in humans)[2]. Because the para-position is blocked, its clearance is highly dependent on renal pH and alternative deamination pathways, making its accumulation unpredictable compared to non-fluorinated analogs[2]. Conversely, 3-FA (meta-fluorinated) demonstrates a much shorter half-life and rapid clearance, making it an optimal candidate for sustained transdermal drug delivery systems[3].
Table 2: 3,4,5-Trisubstituted & 2C Series (Psychedelics)
| Compound | Modification | Relative Potency | Duration of Action | Metabolic Shift |
| Mescaline | None | 1x (Baseline) | 8–12 h | Oxidative deamination (MAO). |
| Trifluoromescaline (TFM) | 4-Trifluoromethoxy | >9x Increase | Significantly Longer | Resists O-demethylation[4]. |
| 2C-B | 4-Bromo | 1x (Baseline) | 4–8 h | MAO-A/B deamination. |
| 2C-B-FLY | Rigidified furan rings | Highly Potent | Extended | CYP2D6/3A4 phase I metabolism[5]. |
Data Context: In psychedelic phenethylamines, replacing a 4-methoxy group with a fluorinated alkyloxy group (as seen in Trifluoromescaline, TFM) yields a greater than 9-fold increase in human potency and significantly prolongs the duration of action[4]. This occurs because the fluorinated moiety prevents O-demethylation, a primary deactivation step, thereby sustaining high concentrations at the 5-HT2A/2B/2C receptors[4].
Self-Validating Experimental Protocols
To accurately quantify these PK differences, researchers must employ robust, self-validating assays. Below are the gold-standard methodologies for evaluating fluorinated phenethylamines.
Step-by-step LC-MS/MS workflow for quantifying phenethylamine pharmacokinetics.
Protocol A: In Vitro CYP450 Metabolic Stability Assay
Purpose: To isolate Phase I metabolic degradation rates without the confounding variables of renal clearance or tissue distribution. Causality & Validation: We utilize Human Liver Microsomes (HLMs) supplemented with an NADPH-regenerating system. A "No-NADPH" negative control is mandatory to prove that any observed degradation is strictly cytochrome P450-mediated, not due to chemical instability. Dextromethorphan is run in parallel as a positive control to validate CYP2D6 activity.
-
Preparation: Thaw HLMs on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM
. -
Incubation: Mix 1 µM of the test compound (e.g., 4-FA or Amphetamine) with 0.5 mg/mL HLM protein in the buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding 1 mM NADPH. (For the negative control, add an equivalent volume of buffer instead of NADPH).
-
Quenching & Sampling: At time intervals (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Amphetamine-D5).
-
Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (
).
Protocol B: In Vivo LC-MS/MS Pharmacokinetic Quantification
Purpose: To determine holistic PK parameters (
-
Administration: Administer the compound (e.g., 5 mg/kg IV bolus) to the animal model (e.g., male Sprague Dawley rats)[3].
-
Sampling: Collect serial blood samples (e.g., 200 µL) via a jugular vein catheter at pre-defined intervals (5 min to 24 hours). Centrifuge immediately to isolate plasma.
-
Extraction (LLE): To 50 µL of plasma, add 10 µL of Internal Standard (Amphetamine-D5, 100 ng/mL). Add 500 µL of an extraction solvent (e.g., ethyl acetate:hexane, 1:1 v/v) adjusted to pH 10 with ammonium hydroxide to ensure the basic phenethylamine (pKa ~10) is un-ionized and partitions into the organic phase.
-
Drying & Reconstitution: Vortex for 5 minutes, centrifuge, and transfer the organic layer to a clean plate. Evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of mobile phase (e.g., 0.1% formic acid in water/acetonitrile).
-
Quantification: Inject onto a UPLC-ESI-MS/MS system. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the primary PK parameters[3].
Conclusion
The comparative pharmacokinetics of fluorinated versus non-fluorinated phenethylamines illustrate the profound power of halogenation in drug design. While non-fluorinated compounds like amphetamine and mescaline are heavily subjected to CYP450 and MAO-mediated degradation, targeted fluorination acts as a metabolic shield. This results in prolonged half-lives, increased lipophilicity, and exponentially higher receptor potencies (as seen with TFM)[4]. However, this metabolic resistance can also lead to highly variable elimination profiles (as seen with 4-FA)[2], underscoring the necessity for rigorous, self-validating LC-MS/MS pharmacokinetic profiling during the development of novel phenethylamine therapeutics.
References
1.2 - NIH / PubMed 2.3 - NIH / PMC 3.4 - NIH / PMC 4.1 - ResearchGate 5.5 - ResearchGate
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Purity Assessment: Elemental Analysis of 1-Fluoro-3-phenylpropan-2-amine vs. Orthogonal Methods
Introduction: Beyond the Numbers Game in Purity Determination
In the landscape of pharmaceutical development and chemical research, establishing the absolute purity of a novel compound is a cornerstone of safety, efficacy, and reproducibility. For a molecule like 1-Fluoro-3-phenylpropan-2-amine, an analog of amphetamine, purity is not merely a percentage but a multi-faceted profile that includes elemental composition, structural integrity, isomeric form, and the absence of process-related impurities.[1]
While elemental analysis (EA) remains a fundamental technique for confirming the empirical formula of a newly synthesized compound, relying on it as the sole arbiter of purity is a significant oversight. This guide provides a comparative analysis, grounded in experimental principles, of using elemental analysis for 1-Fluoro-3-phenylpropan-2-amine. We will explore its strengths and critical limitations, and demonstrate why an orthogonal approach, integrating spectroscopic and chromatographic techniques, is imperative for a comprehensive and trustworthy purity assessment.[2][3]
Part 1: Elemental Analysis - A Foundational First Look
Elemental analysis determines the mass fraction of carbon (C), hydrogen (H), nitrogen (N), and other elements like sulfur (S) or halogens within a sample. The technique's bedrock principle is the complete combustion of a precisely weighed sample under controlled conditions, followed by the quantitative detection of the resulting gases (CO₂, H₂O, N₂).
For 1-Fluoro-3-phenylpropan-2-amine (Chemical Formula: C₉H₁₂FN), the theoretical elemental composition serves as the benchmark for purity.
| Element | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Theoretical Mass % |
| Carbon (C) | 12.011 | 9 | 108.099 | 70.56% |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 7.90% |
| Fluorine (F) | 18.998 | 1 | 18.998 | 12.40% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 9.14% |
| Total | 153.200 | 100.00% |
Causality Behind Experimental Choices: The Challenge of Organofluorines
The analysis of fluorine-containing organic compounds presents a unique challenge. Fluorine is extremely reactive upon combustion, readily forming HF and SiF₄ by reacting with the quartz reactor tubes and catalysts.[4] This aggressive reactivity can damage the instrument and lead to inaccurate CHN values.
Expert Insight: To mitigate this, modern elemental analyzers employ specialized configurations. Our protocol incorporates a fluorine-specific adsorbent material placed after the combustion zone. This material traps the reactive fluorine species, preventing them from interfering with the downstream catalysts and detectors, thus ensuring the robustness and accuracy of the analysis for CHN content.[4]
Experimental Protocol: CHN Analysis of 1-Fluoro-3-phenylpropan-2-amine
This protocol is designed for a modern elemental analyzer equipped for organofluorine compounds.
-
Instrument Calibration: Calibrate the instrument using a certified, high-purity standard with a known C, H, and N composition (e.g., Acetanilide).
-
Sample Preparation:
-
Ensure the 1-Fluoro-3-phenylpropan-2-amine sample is homogenous and completely dry.
-
Accurately weigh 1-2 mg of the sample into a tin container.
-
Seal the container, ensuring no sample is lost.
-
-
Autosampler Introduction: Place the sealed container into the instrument's autosampler.
-
Combustion: The sample is dropped into a combustion reactor heated to ~950°C. A pulse of pure oxygen is injected, ensuring complete "flash" combustion.
-
Gas Separation & Detection:
-
The resulting gas mixture (CO₂, H₂O, N₂, and fluorine species) is carried by a helium stream through a specialized reactor containing a fluorine adsorbent.
-
The remaining gases (CO₂, H₂O, N₂) pass through a reduction reactor to convert nitrogen oxides to N₂.
-
The gases are then separated using a gas chromatography (GC) column.
-
A thermal conductivity detector (TCD) quantifies the concentration of each gas relative to the helium carrier.
-
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector's response and the initial sample weight.
Data Interpretation: What the Numbers Tell Us (and What They Don't)
Let's analyze hypothetical data from two different synthesis batches.
| Sample ID | Theoretical %C | Experimental %C | Theoretical %H | Experimental %H | Theoretical %N | Experimental %N | Purity Interpretation |
| Batch A | 70.56% | 70.49% | 7.90% | 7.93% | 9.14% | 9.11% | High Purity. Experimental values are within the accepted ±0.4% deviation, indicating the correct elemental ratio. |
| Batch B | 70.56% | 72.85% | 7.90% | 8.21% | 9.14% | 8.15% | Impure. Significant deviation from theoretical values. The lower nitrogen and higher carbon/hydrogen content may suggest contamination with a hydrocarbon-rich impurity, such as a residual solvent or a synthesis byproduct. |
Caption: Workflow for Elemental Analysis of Organofluorine Compounds.
While elemental analysis in Batch B correctly flags the sample as impure, it provides no information about the identity of the contaminant. Furthermore, what if an impurity has a very similar elemental composition to the target compound? Or what if the primary impurity is an isomer? In these scenarios, elemental analysis would fail to detect a problem.
Part 2: The Imperative for Orthogonal Methods
To build a complete and trustworthy purity profile, we must employ techniques that assess different molecular attributes. This is the principle of orthogonal validation. For a chiral amine like 1-Fluoro-3-phenylpropan-2-amine, the key questions that elemental analysis cannot answer are:
-
Structural Confirmation: Is the molecule correctly assembled?
-
Impurity Identification: What are the specific process-related impurities or degradation products?[1][5]
-
Enantiomeric Purity: What is the ratio of the desired enantiomer to its mirror image (enantiomeric excess, or ee)?
Comparison of Key Analytical Techniques
| Technique | Principle | Information Provided | Strengths for this Application | Limitations |
| Elemental Analysis (EA) | Combustion and detection of elemental gases. | % C, H, N, S... | Confirms empirical formula; good first-pass check for gross impurities. | No structural, isomeric, or enantiomeric information. Insensitive to impurities with similar elemental composition. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Nuclear spin transitions in a magnetic field. | Detailed structural information, connectivity, and quantification of components. | Unambiguous structure confirmation. ¹⁹F NMR is highly sensitive to the fluorine environment. Can quantify impurities and determine enantiomeric excess with chiral agents.[6] | Lower sensitivity than MS or HPLC for trace impurities. Can be complex to interpret mixtures. |
| Chiral HPLC | Differential partitioning of enantiomers on a chiral stationary phase. | Purity (% area) and enantiomeric excess (ee). | The gold standard for quantifying enantiomeric purity.[7] Highly sensitive and reproducible. | Requires method development; does not provide structural information on unknown impurity peaks. |
| Mass Spectrometry (LC-MS/GC-MS) | Ionization of molecules and separation by mass-to-charge ratio. | Molecular weight confirmation and structural fragmentation patterns. | Excellent for detecting and identifying trace-level impurities and byproducts from the synthesis route.[8][9] | Typically not quantitative without standards; provides limited information on stereochemistry. |
A Self-Validating, Multi-Technique Approach
A robust quality control workflow does not treat these techniques in isolation. Instead, it integrates them into a logical, self-validating system.
Caption: Integrated workflow for comprehensive purity validation.
Senior Scientist's Recommendation
Elemental analysis serves as an essential, albeit preliminary, checkpoint in the quality assessment of 1-Fluoro-3-phenylpropan-2-amine. A result consistent with the theoretical composition provides initial confidence in the bulk material. However, it is fundamentally incapable of providing the structural, impurity, and stereochemical detail required for research and drug development.
For a complete and defensible purity assessment, the following is recommended:
-
Foundation: Use Elemental Analysis and Mass Spectrometry to confirm the correct empirical formula and molecular weight.
-
Identity and Structure: Employ NMR spectroscopy (¹H, ¹³C, and especially ¹⁹F) for unambiguous structural confirmation and to identify any significant organic impurities.
-
Purity and Enantiomeric Excess: Utilize Chiral HPLC as the definitive method for quantifying chemical purity (as % area under the curve) and, critically, the enantiomeric excess (ee).
This multi-faceted, orthogonal approach creates a self-validating system where each technique provides a unique and complementary piece of the purity puzzle.[10] This ensures that the material proceeding to further studies is not only elementally correct but is the right molecule, in the right form, and at the required level of cleanliness, thereby upholding the highest standards of scientific integrity.
References
- Organic Letters. Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines.
- Nature Protocols. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- Middlesex University.
- LinkedIn. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Benchchem. A Technical Guide to the Chiral Purity and Enantiomeric Excess of Commercial (S)-(+)-1-Methoxy-2-propylamine.
- ResearchGate. Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4.
- ProPharma Group.
- RSC Publishing. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis.
- Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Thermo Fisher Scientific. CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer.
- ResearchGate. Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II)
- National Drugs Library.
- PubMed. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone.
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. upm-inc.com [upm-inc.com]
- 3. particle.dk [particle.dk]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. - Drugs and Alcohol [drugsandalcohol.ie]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Definitive Differentiation of 1-Fluoro-3-phenylpropan-2-amine from its Key Positional Isomers
An In-Depth Technical Guide:
Abstract
The precise structural characterization of pharmaceutical compounds and their intermediates is paramount for ensuring safety, efficacy, and regulatory compliance. Positional isomers, which share the same molecular formula but differ in the substitution pattern of functional groups, often present a significant analytical challenge due to their similar physical properties.[1][2] This guide provides a comprehensive, multi-technique strategy for the unambiguous differentiation of 1-Fluoro-3-phenylpropan-2-amine from its critical positional isomers: 1-Fluoro-1-phenylpropan-2-amine and 1-(4-fluorophenyl)propan-2-amine. We will delve into the mechanistic underpinnings of chromatographic, spectroscopic, and spectrometric methods, presenting exemplar data and detailed protocols to establish a self-validating system for isomer identification.
The Analytical Challenge of Phenylpropanamine Isomerism
1-Fluoro-3-phenylpropan-2-amine and its isomers are fluorinated analogues of amphetamine and share the molecular formula C₉H₁₂FN.[3][4] While seemingly minor, the shift in the position of the fluorine atom—from the terminal carbon of the propyl chain, to the benzylic carbon, to the aromatic ring—profoundly alters the molecule's electronic environment, conformation, and stability. These differences, though subtle, are the key to their analytical differentiation.
| Compound | Structure | IUPAC Name | Key Differentiating Feature |
| Target Analyte | Ph-CH₂-CH(NH₂)-CH₂F | 1-Fluoro-3-phenylpropan-2-amine | Fluorine on a primary, non-benzylic carbon. |
| Isomer A | Ph-CHF-CH(NH₂)-CH₃ | 1-Fluoro-1-phenylpropan-2-amine | Fluorine on the benzylic carbon. |
| Isomer B | 4-F-Ph-CH₂-CH(NH₂)-CH₃ | 1-(4-fluorophenyl)propan-2-amine | Fluorine on the aromatic ring. |
This guide will establish an orthogonal workflow, leveraging Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to create a robust analytical package for definitive identification.
Chromatographic Separation: The First Line of Differentiation
Chromatography separates compounds based on differential partitioning between a stationary phase and a mobile phase. For positional isomers, subtle differences in polarity and volatility can be exploited for effective separation.[5]
Causality Behind Chromatographic Choices
-
Gas Chromatography (GC): This technique is ideal for volatile and thermally stable compounds. The elution order will primarily be governed by boiling point and, to a lesser extent, polarity-based interactions with the stationary phase. Isomer B, with the fluorine on the phenyl ring, is expected to be the most volatile and thus elute first. The primary amine group in all isomers may cause peak tailing; derivatization (e.g., with trifluoroacetic anhydride) can improve peak shape and resolution, though it is not strictly necessary for differentiation.
-
High-Performance Liquid Chromatography (HPLC): In reverse-phase (RP-HPLC), separation is driven by polarity. The mobile phase is polar (e.g., water/acetonitrile), and the stationary phase is non-polar (e.g., C18). More polar compounds interact less with the stationary phase and elute earlier. The position of the electronegative fluorine atom influences the overall molecular dipole moment. The Target Analyte, with its terminal -CH₂F group, is expected to be the most polar and therefore elute first.
Experimental Protocols
Protocol 2.2.1: Gas Chromatography (GC-FID)
-
System: Agilent 8890 GC with Flame Ionization Detector (FID).
-
Column: HP-5 (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split mode (50:1), 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp at 10°C/min to 220°C, hold for 5 min.
-
Detector: FID at 280°C.
-
Sample Preparation: Dissolve 1 mg of each isomer in 1 mL of Methanol. Inject 1 µL.
Protocol 2.2.2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
System: Waters Alliance e2695 with 2998 Photodiode Array (PDA) Detector.
-
Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, hold for 1 min; ramp to 90% B over 10 min; hold for 2 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg of each isomer in 1 mL of 50:50 Water:Acetonitrile. Inject 5 µL.
Expected Chromatographic Data
| Compound | Expected GC Elution Order | Expected RP-HPLC Elution Order | Rationale |
| Target Analyte | 2 | 1 | Highest polarity due to terminal -CH₂F group, leading to early HPLC elution. Intermediate volatility. |
| Isomer A | 3 | 2 | Benzylic fluorine increases molecular weight and potential for intermolecular interactions, increasing boiling point. |
| Isomer B | 1 | 3 | Least polar due to fluorine on the non-polar phenyl ring, leading to late HPLC elution. Highest volatility. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy provides the most definitive information regarding the precise connectivity of atoms in a molecule. For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and its large chemical shift dispersion, which minimizes signal overlap.[6][7]
The Decisive Power of ¹⁹F, ¹H, and ¹³C NMR
The key to differentiation lies in observing the unique chemical environment of the fluorine atom and its coupling (spin-spin splitting) to adjacent proton (¹H) and carbon (¹³C) nuclei.
-
¹⁹F NMR: The chemical shift (δF) is highly sensitive to the fluorine's electronic environment. A fluorine on an aliphatic chain (Target, Isomer A) will have a vastly different chemical shift than one on an aromatic ring (Isomer B).
-
¹H NMR: The protons on the carbon bearing the fluorine (the -CHF- or -CH₂F group) will be split into a doublet by the fluorine atom. The magnitude of this coupling constant (JHF) is distance-dependent and provides structural confirmation. Protons on adjacent carbons will also show smaller couplings.
-
¹³C NMR: The carbon directly bonded to fluorine will appear as a large doublet with a characteristic ¹JCF coupling constant (typically 160-250 Hz). Carbons two or three bonds away will show smaller ²JCF and ³JCF couplings.
Experimental Protocol: NMR Analysis
-
System: Bruker Avance III 500 MHz spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃).
-
Concentration: ~10 mg of sample in 0.7 mL of solvent.
-
¹H NMR: Acquire 16 scans with a 30° pulse and a 2-second relaxation delay.
-
¹³C NMR: Acquire 1024 scans using a proton-decoupled pulse program (e.g., zgpg30).
-
¹⁹F NMR: Acquire 64 scans using a standard one-pulse experiment. Reference to an external standard like CFCl₃ (δ = 0 ppm).
Expected NMR Data Summary
| Parameter | Target Analyte (1F3P2A) | Isomer A (1F1P2A) | Isomer B (4-FPA) |
| ¹⁹F δ (ppm) | ~ -215 ppm (Aliphatic -CH₂F) | ~ -180 ppm (Benzylic -CHF-) | ~ -115 ppm (Aromatic C-F) |
| ¹H Signal for H-C-F | ~4.5 ppm, Doublet of Triplets (dt), ²JHF ≈ 47 Hz, ³JHH ≈ 6 Hz | ~5.2 ppm, Doublet of Quartets (dq), ²JHF ≈ 48 Hz, ³JHH ≈ 7 Hz | N/A |
| ¹H Aromatic Signals | ~7.2-7.4 ppm, Multiplet (5H) | ~7.3-7.5 ppm, Multiplet (5H) | Two sets of Doublets of Doublets (AA'BB' system), ~7.0 and 7.2 ppm (4H total) |
| ¹³C Signal for C-F | ~85 ppm, Doublet, ¹JCF ≈ 170 Hz | ~95 ppm, Doublet, ¹JCF ≈ 185 Hz | ~162 ppm, Doublet, ¹JCF ≈ 245 Hz |
Note: These are predicted values based on established principles. Actual values may vary slightly based on experimental conditions.
Visualizing NMR Connectivity
Mass Spectrometry: Unveiling Isomer-Specific Fragmentation
Mass spectrometry (MS), particularly when coupled with GC (GC-MS), is a powerful tool for distinguishing isomers by analyzing their unique fragmentation patterns upon ionization.[8] The position of the functional groups dictates the most favorable cleavage pathways, leading to a distinct mass spectrum for each isomer.[9][10]
The Logic of Fragmentation
Under Electron Ionization (EI), molecules are fragmented, and the resulting charged fragments are detected. The most abundant fragments typically arise from the formation of the most stable carbocations.
-
Alpha-Cleavage: A common pathway for amines. The bond Cα-Cβ to the nitrogen atom is cleaved, forming a stable iminium ion.
-
Benzylic Cleavage: Cleavage of the bond adjacent to the phenyl ring is highly favorable as it produces a stable benzyl cation or a tropylium ion (m/z 91).[11] The presence of a fluorine substituent will alter the mass of this characteristic fragment.
Experimental Protocol: GC-MS Analysis
-
System: Thermo Scientific ISQ 7000 Single Quadrupole GC-MS.
-
GC Method: Use the same GC parameters as in Protocol 2.2.1.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan range m/z 40-300.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
Predicted Fragmentation Pathways and Key Ions
Target Analyte (1-Fluoro-3-phenylpropan-2-amine):
-
Alpha-cleavage: Cleavage between C2 and C3 yields an iminium ion at m/z 44 (CH₃-CH=NH₂⁺). The other fragment is a benzyl radical. This is expected to be the base peak.
-
Benzylic Cleavage: Loss of the C₂H₅NF fragment from the molecular ion (m/z 153) to form the benzyl cation at m/z 91 (C₇H₇⁺).
Isomer A (1-Fluoro-1-phenylpropan-2-amine):
-
Alpha-cleavage: Cleavage between C1 and C2 is highly favored, as it yields a stable, resonance-stabilized fluorobenzyl cation at m/z 109 (Ph-CHF⁺). This is likely the base peak.
-
The complementary fragment would be at m/z 44 (CH₃-CH=NH₂⁺).
Isomer B (1-(4-fluorophenyl)propan-2-amine):
-
Benzylic Cleavage: This is the dominant pathway. Cleavage of the Cα-Cβ bond relative to the ring yields a stable fluorobenzyl cation, which rearranges to a fluorotropylium ion at m/z 109 (F-C₇H₆⁺).
-
Alpha-cleavage: Cleavage next to the amine yields the iminium ion at m/z 44 (CH₃-CH=NH₂⁺).
Expected Mass Spectra Data Summary
| m/z | Target Analyte | Isomer A | Isomer B | Identity of Ion |
| 153 (M⁺˙) | Low | Low | Low | Molecular Ion |
| 109 | - | High (Base Peak) | High (Base Peak) | [Ph-CHF]⁺ or [F-C₇H₆]⁺ |
| 91 | Medium | Low | - | [C₇H₇]⁺ |
| 44 | High (Base Peak) | Medium | Medium | [CH₃CHNH₂]⁺ |
Summary and Integrated Analytical Workflow
No single technique should be used in isolation for the definitive identification of positional isomers. A self-validating system relies on an orthogonal approach where the results from one technique confirm the others.
By combining the chromatographic retention order, the unique fragmentation patterns from mass spectrometry, and the definitive structural data from multinuclear NMR, researchers can confidently and robustly distinguish 1-fluoro-3-phenylpropan-2-amine from its critical positional isomers.
References
- Royal Society of Chemistry. (n.d.).
- Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
- Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
- ResearchGate. (n.d.).
- Nanalysis. (2023). The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis.
- Kämpfer, P., et al. (2019). Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry.
- Chemistry LibreTexts. (2023).
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- Benchchem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
- TSI Journals. (n.d.). Resolving the benign and the malign isomers of aryl amines by HPLC.
- LGC Standards. (n.d.). 1-Fluoro-3-phenylpropan-2-amine.
- Perlego. (n.d.). Positional Isomers | Overview & Research Examples.
- Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
- PubChem. (n.d.). 1-Fluoro-1-phenylpropan-2-amine.
- StudySmarter. (2023).
- SlideShare. (n.d.).
Sources
- 1. perlego.com [perlego.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. 1-Fluoro-3-phenylpropan-2-amine | LGC Standards [lgcstandards.com]
- 4. 1-Fluoro-1-phenylpropan-2-amine | C9H12FN | CID 12546702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. NMR blog - The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis — Nanalysis [nanalysis.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
